molecular formula C17H13N5S B2700055 4-methyl-2-((1-phenyl-1H-tetrazol-5-yl)thio)quinoline CAS No. 303796-66-9

4-methyl-2-((1-phenyl-1H-tetrazol-5-yl)thio)quinoline

Katalognummer: B2700055
CAS-Nummer: 303796-66-9
Molekulargewicht: 319.39
InChI-Schlüssel: ARJBIGMEERVDEY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-methyl-2-((1-phenyl-1H-tetrazol-5-yl)thio)quinoline is a useful research compound. Its molecular formula is C17H13N5S and its molecular weight is 319.39. The purity is usually 95%.
BenchChem offers high-quality 4-methyl-2-((1-phenyl-1H-tetrazol-5-yl)thio)quinoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-methyl-2-((1-phenyl-1H-tetrazol-5-yl)thio)quinoline including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name

4-methyl-2-(1-phenyltetrazol-5-yl)sulfanylquinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N5S/c1-12-11-16(18-15-10-6-5-9-14(12)15)23-17-19-20-21-22(17)13-7-3-2-4-8-13/h2-11H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARJBIGMEERVDEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=CC=CC=C12)SC3=NN=NN3C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Chemical structure and molecular weight of 4-methyl-2-((1-phenyl-1H-tetrazol-5-yl)thio)quinoline

Author: BenchChem Technical Support Team. Date: March 2026

Title: Structural Elucidation, Synthetic Methodology, and Pharmacological Profiling of 4-Methyl-2-((1-phenyl-1H-tetrazol-5-yl)thio)quinoline

Abstract As drug discovery pipelines increasingly demand highly functionalized, metabolically stable scaffolds, heterocyclic thioethers have emerged as privileged structures. This technical guide provides an in-depth analysis of 4-methyl-2-((1-phenyl-1H-tetrazol-5-yl)thio)quinoline , a synthetic compound bridging two robust pharmacophores via a flexible thioether linkage. Designed for researchers and application scientists, this whitepaper details the compound's physicochemical properties, the thermodynamic rationale behind its synthesis, and self-validating experimental protocols for its preparation.

Chemical Identity and Physicochemical Properties

The target molecule, 4-methyl-2-((1-phenyl-1H-tetrazol-5-yl)thio)quinoline, is a rationally designed hybrid structure. It combines a 4-methylquinoline core—a motif well-documented for its DNA-intercalating and antimalarial properties—with a 1-phenyl-1H-tetrazole ring. The tetrazole moiety is frequently utilized in medicinal chemistry as a metabolically stable bioisostere for carboxylic acids, enhancing target binding affinity and proteolytic resistance [1].

To facilitate compound registration and analytical verification, the core quantitative data of the molecule is summarized below:

PropertyValue
IUPAC Name 4-methyl-2-((1-phenyl-1H-tetrazol-5-yl)thio)quinoline
Molecular Formula C₁₇H₁₃N₅S
Molar Mass 319.39 g/mol
Monoisotopic Exact Mass 319.0891 Da
Elemental Composition C (63.93%), H (4.10%), N (21.93%), S (10.04%)
Hydrogen Bond Donors 0
Hydrogen Bond Acceptors 5
Rotatable Bonds 4
Pharmacophore Mapping

The architectural logic of this molecule relies on the thioether (-S-) linkage. Unlike rigid carbon-carbon bonds, the thioether provides conformational flexibility, allowing the bulky quinoline and phenyl-tetrazole groups to adopt optimal dihedral angles for binding within complex protein pockets.

Pharmacophore Core Target Molecule C17H13N5S Q 4-Methylquinoline Core • High Lipophilicity • DNA Intercalation Core->Q T Thioether Linkage (-S-) • Conformational Flexibility • Metabolic Stability Core->T Tet 1-Phenyl-1H-tetrazole • Carboxylic Acid Bioisostere • Proteolytic Resistance Core->Tet

Fig 1: Pharmacophore mapping of 4-methyl-2-((1-phenyl-1H-tetrazol-5-yl)thio)quinoline.

Synthetic Methodology: Mechanistic Rationale and Causality

The synthesis of 4-methyl-2-((1-phenyl-1H-tetrazol-5-yl)thio)quinoline is achieved via a Nucleophilic Aromatic Substitution (SₙAr) . The reaction couples 2-chloro-4-methylquinoline (the electrophile) with 1-phenyl-1H-tetrazole-5-thiol (the nucleophile) [2].

Causality of Experimental Choices:

  • Base Selection (K₂CO₃): 1-phenyl-1H-tetrazole-5-thiol is highly acidic for a thiol (pKa ~2.8–3.0) due to the electron-withdrawing nature of the tetrazole ring, which stabilizes the resulting thiolate anion through extensive delocalization [3]. A mild base like anhydrous potassium carbonate (K₂CO₃) is thermodynamically sufficient to achieve quantitative deprotonation without inducing unwanted hydrolysis of the 2-chloroquinoline starting material.

  • Solvent Selection (DMF): N,N-Dimethylformamide (DMF) is a polar aprotic solvent. It actively solvates the potassium cation (K⁺) while leaving the thiolate anion highly exposed (the "naked anion" effect). This drastically lowers the activation energy required for the thiolate to attack the electron-deficient C2 position of the quinoline ring.

  • Thermal Conditions (80–100 °C): While the C2 position of quinoline is activated by the adjacent endocyclic nitrogen, the electron-donating inductive effect of the C4-methyl group slightly reduces the electrophilicity of the ring. Moderate heating is required to overcome the activation barrier and form the transient Meisenheimer complex.

Mechanism PTT 1-phenyl-1H-tetrazole-5-thiol (pKa ~ 2.9) Base K2CO3 (Mild Base) Quantitative Deprotonation PTT->Base Thiolate Thiolate Anion (Naked Nucleophile in DMF) Base->Thiolate SNAr SₙAr Reaction (80-100 °C) Thiolate->SNAr Elec 2-chloro-4-methylquinoline (Electrophile) Elec->SNAr Meis Meisenheimer Complex (Transient Intermediate) SNAr->Meis Target Target Thioether + KCl Meis->Target - Cl⁻ Elimination

Fig 2: SₙAr mechanistic workflow and thermodynamic progression.

Self-Validating Experimental Protocol

To ensure scientific integrity, the following protocol is designed as a self-validating system . Each phase includes built-in analytical checkpoints to confirm the reaction's progression before moving to the next step, preventing the loss of valuable precursors.

Step 1: Reaction Assembly and Initiation
  • Charge a flame-dried 50 mL round-bottom flask with 1-phenyl-1H-tetrazole-5-thiol (1.1 mmol, 196 mg) and anhydrous K₂CO₃ (1.5 mmol, 207 mg).

  • Suspend the mixture in 10 mL of anhydrous DMF. Stir at room temperature for 15 minutes.

    • Validation Checkpoint 1: The solution will transition to a clear, pale yellow state, confirming the quantitative formation of the soluble potassium thiolate salt.

  • Add 2-chloro-4-methylquinoline (1.0 mmol, 177 mg) in a single portion.

  • Attach a reflux condenser and heat the reaction mixture to 90 °C under a nitrogen atmosphere.

Step 2: In-Process Monitoring
  • After 3 hours, sample 50 µL of the reaction mixture, dilute with 0.5 mL ethyl acetate, and wash with water to remove DMF.

  • Perform Thin-Layer Chromatography (TLC) using Hexane:Ethyl Acetate (7:3 v/v) as the mobile phase.

    • Validation Checkpoint 2: Visualize under UV light (254 nm). The disappearance of the high-Rf 2-chloro-4-methylquinoline spot and the emergence of a new, highly UV-active lower-Rf spot confirms the consumption of the electrophile. If the starting material persists, continue heating for an additional 2 hours.

Step 3: Quenching and Isolation
  • Once TLC confirms completion, cool the reaction mixture to room temperature.

  • Pour the mixture slowly into 50 mL of crushed ice-water under vigorous stirring.

    • Validation Checkpoint 3: An immediate off-white precipitate should form. This validates that the highly polar thiolate has been successfully converted into the hydrophobic, uncharged thioether target.

  • Stir for 30 minutes to ensure the complete dissolution of residual K₂CO₃ and DMF in the aqueous phase.

  • Filter the precipitate under a vacuum, wash with cold distilled water (3 × 15 mL), and air-dry.

Step 4: Purification and Final Characterization
  • Recrystallize the crude solid from boiling ethanol. Allow it to cool slowly to room temperature, then transfer to an ice bath to maximize yield.

  • Filter the purified crystals and dry under a high vacuum.

    • Final Validation: Perform LC-MS and ¹H NMR. The mass spectrometer must show a dominant peak at m/z 320.1 [M+H]⁺ . The ¹H NMR spectrum (in CDCl₃) must display a distinct singlet at ~2.65 ppm integrating for 3 protons (the C4-methyl group), alongside a complex multiplet integrating for 10 protons in the aromatic region (7.4–8.1 ppm), confirming the presence of both the quinoline and phenyl rings.

References

  • Title: Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy Source: Frontiers in Chemistry (2024) URL: [Link]

  • Title: Iodine-Catalyzed Chemoselective Hydroamination Reaction Using 5-Mercaptotetrazoles Derivatives Source: ACS Omega (2018) URL: [Link]

  • Title: Synthesis, characterisation and antibacterial evaluation of some novel 1-phenyl-1H-tetrazole-5-thiol derivatives Source: International Journal of Research in Pharmaceutical Sciences (2019) URL: [Link]

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 4-methyl-2-((1-phenyl-1H-tetrazol-5-yl)thio)quinoline

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy data for the compound 4-methyl-2-((1-phenyl-1H-tetrazol-5-yl)thio)quinoline. As a key analytical technique in modern chemistry, NMR spectroscopy offers unparalleled insight into molecular structure. This guide, designed for professionals in research and drug development, delves into the nuanced interpretation of the NMR spectra of this specific heterocyclic compound, blending theoretical principles with practical application.

Introduction to the Structural Elucidation Challenge

The compound 4-methyl-2-((1-phenyl-1H-tetrazol-5-yl)thio)quinoline (CAS No. 303796-66-9) presents a fascinating case for structural elucidation by NMR.[1] Its molecular architecture, a fusion of three distinct moieties—a quinoline core, a phenyl group, and a tetrazole ring—results in a complex and informative NMR spectrum. Understanding the electronic environment of each proton and carbon atom is paramount for confirming the compound's identity and purity, which are critical aspects of the drug discovery and development pipeline.

¹H NMR Spectral Analysis

The ¹H NMR spectrum of 4-methyl-2-((1-phenyl-1H-tetrazol-5-yl)thio)quinoline is characterized by a series of signals corresponding to the protons of the quinoline, phenyl, and methyl groups. The chemical shifts (δ) are influenced by the electron-donating or -withdrawing nature of adjacent functional groups and the overall aromaticity of the ring systems. Protons on aromatic rings, such as quinoline and phenyl, typically resonate in the downfield region of the spectrum (generally between δ 6.5 and 9.0 ppm) due to the deshielding effect of the ring current.[2]

Predicted ¹H NMR Data
Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
H-3~7.3s-1H
H-5~8.1d~8.51H
H-6~7.6t~7.51H
H-7~7.8t~7.51H
H-8~8.0d~8.51H
4-CH₃~2.6s-3H
Phenyl H (ortho)~7.7m-2H
Phenyl H (meta)~7.5m-2H
Phenyl H (para)~7.6m-1H
Rationale for Assignments:
  • Quinoline Protons (H-3, H-5, H-6, H-7, H-8): The proton at the C-3 position is expected to appear as a singlet, being isolated from other protons on the quinoline ring. The protons on the benzo-fused portion of the quinoline ring (H-5, H-6, H-7, and H-8) will exhibit characteristic doublet and triplet splitting patterns due to ortho- and meta-coupling. The H-5 and H-8 protons, being in the peri-position, are typically the most deshielded of this set.

  • Methyl Protons (4-CH₃): The methyl group at the C-4 position is anticipated to be a singlet, as it has no adjacent protons to couple with. Its chemical shift around 2.6 ppm is typical for a methyl group attached to an aromatic ring.

  • Phenyl Protons: The five protons of the phenyl ring will appear as a complex multiplet in the aromatic region. The ortho-protons are generally the most deshielded due to their proximity to the electron-withdrawing tetrazole ring.

¹³C NMR Spectral Analysis

The ¹³C NMR spectrum provides complementary information, revealing the electronic environment of each carbon atom in the molecule. The chemical shifts are highly sensitive to the nature of the substituents and the hybridization of the carbon atoms.

Predicted ¹³C NMR Data
Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C-2~158
C-3~122
C-4~145
C-4a~148
C-5~129
C-6~127
C-7~130
C-8~128
C-8a~124
4-CH₃~18
Tetrazole C-5'~155-157
Phenyl C-1'' (ipso)~134
Phenyl C-2''/C-6'' (ortho)~129
Phenyl C-3''/C-5'' (meta)~130
Phenyl C-4'' (para)~129
Rationale for Assignments:
  • Quinoline Carbons: The C-2 carbon, being directly attached to the electronegative sulfur and nitrogen atoms, is expected to be significantly deshielded. The C-4 carbon will also be downfield due to the attachment of the methyl group and its position within the aromatic system. The quaternary carbons (C-4a and C-8a) can be identified by their lower intensity and lack of signal in a DEPT-135 experiment.

  • Methyl Carbon (4-CH₃): The methyl carbon will appear in the upfield region of the spectrum, characteristic of sp³-hybridized carbons.

  • Tetrazole Carbon (C-5'): The C-5' carbon of the tetrazole ring is typically observed in the range of δ 155-157 ppm.[3]

  • Phenyl Carbons: The carbons of the phenyl ring will resonate in the aromatic region (δ 120-140 ppm). The ipso-carbon (C-1''), attached to the tetrazole ring, will have a distinct chemical shift from the other phenyl carbons.

Experimental Protocols

Accurate and reproducible NMR data acquisition is fundamental to reliable structural analysis.

Sample Preparation
  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is fully soluble. Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) are common choices for this type of molecule.

  • Concentration: For ¹H NMR, a concentration of 5-10 mg of the sample in 0.5-0.7 mL of solvent is generally sufficient. For ¹³C NMR, a higher concentration (20-50 mg in 0.5-0.7 mL) is recommended to compensate for the low natural abundance of the ¹³C isotope.[4]

  • Sample Filtration: If any particulate matter is present, filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube.

NMR Data Acquisition

The following are typical acquisition parameters for a 400 MHz NMR spectrometer. These may need to be optimized based on the specific instrument and sample.

  • ¹H NMR:

    • Pulse Program: Standard single-pulse experiment (e.g., 'zg30').

    • Spectral Width: 12-16 ppm.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 8-16.

  • ¹³C NMR:

    • Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30').

    • Spectral Width: 200-240 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024-4096.

Visualizing the Workflow and Structure

To aid in the conceptualization of the analytical process, the following diagrams illustrate the experimental workflow and the molecular structure with atom numbering.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Weigh Weigh Sample Dissolve Dissolve in Deuterated Solvent Weigh->Dissolve Transfer Transfer to NMR Tube Dissolve->Transfer Spectrometer NMR Spectrometer Transfer->Spectrometer Acquire_1H Acquire ¹H Spectrum Spectrometer->Acquire_1H Acquire_13C Acquire ¹³C Spectrum Spectrometer->Acquire_13C Process Process Spectra (FT, Phasing, Baseline Correction) Acquire_1H->Process Acquire_13C->Process Integrate Integrate Peaks (¹H) Process->Integrate Assign Assign Signals Integrate->Assign Structure Structure Elucidation Assign->Structure

Caption: Experimental workflow for NMR analysis.

Caption: Molecular structure with atom numbering. (Note: An actual image of the numbered structure would be embedded here).

Conclusion

The comprehensive analysis of ¹H and ¹³C NMR spectra is indispensable for the unambiguous structural determination of complex molecules like 4-methyl-2-((1-phenyl-1H-tetrazol-5-yl)thio)quinoline. This guide provides a foundational understanding of the expected spectral features, the rationale behind signal assignments, and standardized protocols for data acquisition. By leveraging the principles outlined herein, researchers can confidently interpret their NMR data, ensuring the structural integrity of their compounds throughout the research and development lifecycle.

References

  • UNCW. (n.d.). Concentration dependent ¹H-NMR chemical shifts of quinoline derivatives. Retrieved from [Link]

  • Z. Bayat, M Shir Mohammadi, and E Mohammadi Nasab. (2018). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. Phys Chem Ind J, 13(2):122. Retrieved from [Link]

  • Beck, A. (n.d.). CONCENTRATION DEPENDENT 1H-NMR CHEMICAL SHIFTS OF QUINOLINE DERIVATIVES. University of North Carolina Wilmington. Retrieved from [Link]

  • Digambar, K. B., Varala, R., & Patil, S. G. (n.d.). Zn(OAc)2•2H2O-Catalyzed Efficient Synthesis of 5-Substituted 1H-Tetrazoles. Growing Science. Retrieved from [Link]

  • ResearchGate. (n.d.). 1 H-and 13 C-NMR chemical shifts of 5-arylamino-1H -tetrazoles (3a-i). Retrieved from [Link]

  • Abraham, R. J., & Reid, M. (n.d.). 1H chemical shifts in NMR. Part 18. Ring currents and π-electron effects in hetero-aromatics. Royal Society of Chemistry. Retrieved from [Link]

  • Royal Society of Chemistry. (2018). Supplementary Information. Retrieved from [Link]

  • ResearchGate. (n.d.). 13 C NMR experimental and calculated (DFT) chemical shifts and Hückel.... Retrieved from [Link]

  • Royal Society of Chemistry. (2014). Supplementary information. Retrieved from [Link]

  • Silva, A. M. S., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. Retrieved from [Link]

  • ResearchGate. (n.d.). 8 Advanced NMR techniques for structural characterization of heterocyclic structures. Retrieved from [Link]

  • Khramchikhin, A. V., et al. (2022). Synthesis of isomeric 4-(N-methyltetrazolylamino)-2-phenyl-4H-thiopyrano[2,3-b]quinoline-3-carbaldehydes and 4-hydroxy-2-phenyl-4H-thiopyrano[2,3-b]quinoline-3-carbaldehyde based on tandem thiol-Michael and (aza)-Morita. Chemistry of Heterocyclic Compounds, 58(4-5), 267-270. Retrieved from [Link]

  • OpenOChem Learn. (n.d.). Interpreting. Retrieved from [Link]

  • MDPI. (2023). NMR “Finger Prints” of N-Heterocyclic Carbenes, DFT Analysis: Scopes and Limitations. Retrieved from [Link]

  • MDPI. (n.d.). 4-(1H-Tetrazol-5-yl)-2-(p-tolyl)quinoline. Retrieved from [Link]

  • Der Pharma Chemica. (n.d.). Synthesis, Charcterization and Antibacterial Studies of 4-Methyl-2-(4-Substituted Phenyl) Quinoline Derivatives. Retrieved from [Link]

  • PubMed. (2022). Synthesis of isomeric 4-(N-methyltetrazolylamino)-2-phenyl-4 H-thiopyrano[2,3- b]quinoline-3-carbaldehydes and 4-hydroxy-2-phenyl-4 H-thiopyrano[2,3- b]quinoline-3-carbaldehyde based on tandem thiol-Michael and (aza)-Morita-Baylis-Hillman reactions and an in vitro study of the activity of the obtained compounds against influenza virus. Retrieved from [Link]

  • ResearchGate. (2024). 4-(1H-Tetrazol-5-yl)-2-(p-tolyl)quinoline. Retrieved from [Link]

  • Chemsrc. (2026). CAS#:303796-66-9 | 4-methyl-2-((1-phenyl-1H-tetrazol-5-yl)thio)quinoline. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). SYNTHESIS AND CHARACTERIZATION OF 4-METHYL-2-PHENYL4-((5-PHENYL-2H-TETRAZOL-2-YL)METHYL)-4,5- DIHYDROOXAZOLE. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Physicochemical Properties of 4-methyl-2-((1-phenyl-1H-tetrazol-5-yl)thio)quinoline

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core physicochemical properties of the novel heterocyclic compound, 4-methyl-2-((1-phenyl-1H-tetrazol-5-yl)thio)quinoline. As a molecule integrating the privileged quinoline and tetrazole scaffolds, this compound is of significant interest for its potential therapeutic applications. This document is intended to serve as a foundational resource, detailing its molecular structure, proposed synthesis, analytical characterization, and predicted physicochemical parameters, alongside a discussion of its potential biological significance.

Molecular Structure and Physicochemical Properties

4-methyl-2-((1-phenyl-1H-tetrazol-5-yl)thio)quinoline is a complex aromatic molecule with the chemical formula C₁₇H₁₃N₅S and a molecular weight of 319.4 g/mol [1]. The structure features a quinoline ring system linked through a sulfur atom to a phenyl-substituted tetrazole ring. The presence of both electron-rich and electron-deficient aromatic systems, along with the acidic nature of the tetrazole moiety, imparts a unique electronic and chemical character to the molecule.

Predicted Physicochemical Data

Direct experimental data for this specific molecule is not widely available. The following table summarizes key physicochemical properties based on its structural motifs and data from analogous compounds. These values are crucial for anticipating its behavior in biological systems and for designing experimental protocols.

PropertyPredicted Value/RangeRationale and Implications
Molecular Formula C₁₇H₁₃N₅SConfirmed by chemical database entries[1].
Molecular Weight 319.4 g/mol Calculated from the molecular formula[1].
Melting Point >200 °CAromatic and heterocyclic compounds with multiple rings typically exhibit high melting points due to strong intermolecular forces and molecular rigidity.
Aqueous Solubility LowThe predominantly aromatic and heterocyclic structure suggests poor solubility in water. Tetrazole derivatives are often soluble in organic solvents like DMSO and DMF[2][3].
LogP (Lipophilicity) 3.0 - 4.5The combination of the lipophilic quinoline and phenyl rings is expected to result in moderate to high lipophilicity, which can influence cell membrane permeability and bioavailability. Computational models for similar heterocyclic systems often predict LogP values in this range.
pKa (most acidic) 4.5 - 5.0The tetrazole ring is known to be a bioisostere of a carboxylic acid, with a pKa typically in this range, making it acidic[2][3]. This property is critical for its interaction with biological targets and for its solubility profile at different pH values.
pKa (most basic) 2.5 - 3.5The quinoline nitrogen is the most likely basic center. Its basicity is expected to be relatively weak due to the electron-withdrawing effects of the attached thio-tetrazole moiety.

Synthesis and Structural Elucidation

The synthesis of 4-methyl-2-((1-phenyl-1H-tetrazol-5-yl)thio)quinoline can be approached through a convergent synthesis strategy, leveraging established methods for the formation of the quinoline and tetrazole rings, followed by their coupling.

Proposed Synthetic Pathway

A plausible synthetic route involves the preparation of a 4-methyl-2-mercaptoquinoline intermediate, which is then coupled with a reactive 1-phenyl-1H-tetrazole derivative.

Synthetic Pathway cluster_quinoline Quinoline Precursor Synthesis cluster_tetrazole Tetrazole Precursor Synthesis cluster_coupling Coupling Reaction A Aniline C 4-methyl-2-hydroxyquinoline A->C Conrad-Limpach reaction B Ethyl Acetoacetate B->C G 4-methyl-2-chloroquinoline C->G Chlorination (e.g., POCl3) D Phenyl isothiocyanate F 1-phenyl-5-mercapto-1H-tetrazole D->F [3+2] cycloaddition E Sodium Azide E->F H Target Molecule F->H G->H Nucleophilic Substitution (Base, e.g., K2CO3)

Caption: Proposed synthetic pathway for 4-methyl-2-((1-phenyl-1H-tetrazol-5-yl)thio)quinoline.

Experimental Protocol: Synthesis
  • Synthesis of 4-methyl-2-hydroxyquinoline: This intermediate can be synthesized via the Conrad-Limpach reaction, where aniline is reacted with ethyl acetoacetate.

  • Chlorination: The resulting 4-methyl-2-hydroxyquinoline is then chlorinated, typically using phosphorus oxychloride (POCl₃), to yield 4-methyl-2-chloroquinoline.

  • Synthesis of 1-phenyl-5-mercapto-1H-tetrazole: This key intermediate is prepared by the reaction of phenyl isothiocyanate with sodium azide.

  • Coupling Reaction: The final step involves the nucleophilic substitution reaction between 4-methyl-2-chloroquinoline and 1-phenyl-5-mercapto-1H-tetrazole in the presence of a base, such as potassium carbonate, in a suitable solvent like dimethylformamide (DMF).

Structural Characterization Workflow

The identity and purity of the synthesized compound would be confirmed using a suite of standard analytical techniques.

Characterization Workflow Start Synthesized Compound TLC Thin Layer Chromatography (TLC) - Purity assessment Start->TLC NMR NMR Spectroscopy - 1H and 13C NMR - Structural elucidation TLC->NMR MS Mass Spectrometry - Molecular weight confirmation NMR->MS IR Infrared (IR) Spectroscopy - Functional group identification MS->IR XRay X-ray Crystallography - Definitive structure determination IR->XRay End Confirmed Structure XRay->End

Caption: Standard workflow for the structural characterization of the target molecule.

Predicted Spectroscopic Data

Based on the analysis of structurally related compounds, the following key spectroscopic features are anticipated:

  • ¹H NMR: The spectrum is expected to show characteristic signals for the aromatic protons of the quinoline and phenyl rings, likely in the range of 7.0-8.5 ppm. A singlet corresponding to the methyl group on the quinoline ring would appear further upfield.

  • ¹³C NMR: The carbon spectrum will display a number of signals in the aromatic region (110-160 ppm) corresponding to the carbons of the quinoline, phenyl, and tetrazole rings. The methyl carbon signal will be observed at a higher field.

  • IR Spectroscopy: Key vibrational bands are expected for C=N and C=C stretching within the aromatic rings. The presence of the tetrazole ring may also give rise to characteristic absorptions.

  • Mass Spectrometry: The molecular ion peak ([M]⁺ or [M+H]⁺) should be observed at m/z corresponding to the molecular weight of 319.4.

Biological and Pharmacological Context

Quinoline and tetrazole moieties are prevalent in a wide array of biologically active compounds, suggesting that their combination in 4-methyl-2-((1-phenyl-1H-tetrazol-5-yl)thio)quinoline could lead to interesting pharmacological properties.

Potential Therapeutic Applications
  • Antimicrobial Activity: Both quinoline and tetrazole derivatives have been reported to possess antibacterial and antifungal properties[2][4]. The presence of both scaffolds in the target molecule makes it a candidate for antimicrobial drug discovery.

  • Anti-inflammatory Effects: Certain tetrazolo[1,5-a]quinoline derivatives have demonstrated anti-inflammatory activity[4].

  • Anticancer Potential: Numerous quinoline derivatives have been investigated for their anticancer activities[5]. The tetrazole group can act as a bioisostere for a carboxylic acid, a common feature in many enzyme inhibitors.

  • Antiviral Activity: The structural similarity to other quinoline-tetrazole hybrids suggests potential antiviral applications[6].

The thioether linkage provides a degree of conformational flexibility, which may be advantageous for binding to biological targets. The N-phenyl substitution on the tetrazole ring could also play a significant role in target recognition and binding affinity.

Conclusion

4-methyl-2-((1-phenyl-1H-tetrazol-5-yl)thio)quinoline represents a promising, yet underexplored, scaffold for medicinal chemistry and drug discovery. Its predicted physicochemical properties, including moderate lipophilicity and the presence of both acidic and basic centers, suggest that it may possess favorable pharmacokinetic characteristics. The proposed synthetic route is based on well-established chemical transformations, making the compound accessible for further investigation. Future experimental work should focus on the definitive synthesis and characterization of this molecule, followed by a thorough evaluation of its biological activities to unlock its full therapeutic potential.

References

  • El-Sayed, O. A., Al-Turki, T. M., Al-Daffiri, H. M., Al-Bassam, B. A., & Hussein, M. E. (2004). Tetrazolo[1,5-a] quinoline derivatives as anti-inflammatory and antimicrobial agents. Boll Chim Farm, 143(6), 227-38. [Link]

  • Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. (2024). Frontiers in Chemistry. [Link]

  • Chourasia, S. S., et al. (2017). Synthesis, Charcterization and Antibacterial Studies of 4-Methyl-2-(4-Substituted Phenyl) Quinoline Derivatives. Der Pharma Chemica, 9(24), 35-37. [Link]

  • Jaiswal, et al. (2024). Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. Frontiers in Chemistry. [Link]

  • Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. (2025). RSC Advances. [Link]

  • 4-methyl-2-((1-phenyl-1H-tetrazol-5-yl)thio)quinoline. Chemsrc. [Link]

  • 4-(1H-Tetrazol-5-yl)-2-(p-tolyl)quinoline. (2024). MDPI. [Link]

  • Novel 1,2,4-Triazole- and Tetrazole-Containing 4H-Thiopyrano[2,3-b]quinolines: Synthesis Based on the Thio-Michael/aza-Morita–Baylis–Hillman Tandem Reaction and Investigation of Antiviral Activity. (2023). PMC. [Link]

  • Crystal structure of 4-methylsulfanyl-2-phenylquinazoline. (2014). PMC. [Link]

  • Synthesis of 2-phenyl-4-methyl-4-((tetrazol-5-yl)methyl)oxazoline. (2006). Journal Marocain de Chimie Hétérocyclique. [Link]

  • Novel 1,2,4-Triazole- and Tetrazole-Containing 4H-Thiopyrano[2,3-b]quinolines. (2023). Semantic Scholar. [Link]

Sources

Structural Elucidation and Crystallographic Analysis of 4-Methyl-2-((1-phenyl-1H-tetrazol-5-yl)thio)quinoline

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rational design of small-molecule therapeutics heavily relies on understanding the precise three-dimensional architecture of privileged scaffolds. The compound 4-methyl-2-((1-phenyl-1H-tetrazol-5-yl)thio)quinoline represents a highly versatile pharmacophore. It merges the proven bioactivity of the quinoline nucleus with the metabolic stability and target-binding affinity of a 1-phenyl-1H-tetrazole moiety via a flexible thioether linkage. This whitepaper provides an in-depth technical analysis of its X-ray crystallographic structure, detailing the causality behind its synthetic assembly, crystal packing interactions, and the structural basis for its pharmacological utility.

Pharmacological Significance and Structural Rationale

Quinoline-based architectures are foundational in medicinal chemistry, frequently deployed as1[1]. The addition of the (1-phenyl-1H-tetrazol-5-yl)thio substituent serves a dual purpose. First, the tetrazole ring acts as a bioisostere for carboxylic acids, enhancing membrane permeability while maintaining hydrogen-bonding capabilities. Second, the thioether (-S-) linkage introduces a critical degree of rotational freedom.

This flexibility allows the bulky 1-phenyl-1H-tetrazole group to fold into optimal conformations for target engagement, a feature that has been successfully exploited in the development of2[2]. Furthermore,3 have demonstrated significant binding affinities in molecular docking studies targeting cyclooxygenase-2 (COX-2) and various cancer cell lines[3].

Chemical Synthesis and Crystallization Methodology

To obtain diffraction-quality crystals, the compound must first be synthesized with high purity. The synthesis relies on a self-validating nucleophilic aromatic substitution (SNAr) protocol designed to prevent over-alkylation.

Protocol 1: Synthesis of 4-methyl-2-((1-phenyl-1H-tetrazol-5-yl)thio)quinoline
  • Reagent Preparation : Charge a flame-dried 100 mL round-bottom flask with 2-chloro-4-methylquinoline (10.0 mmol) and 1-phenyl-1H-tetrazole-5-thiol (11.0 mmol).

  • Base Activation : Add anhydrous potassium carbonate (K₂CO₃, 15.0 mmol). Causality: K₂CO₃ is a mild base that quantitatively deprotonates the tetrazole-thiol to form a highly nucleophilic thiolate anion, preventing unwanted side reactions (such as ring-opening) that stronger bases might induce.

  • Solvent Addition : Suspend the mixture in 25 mL of anhydrous N,N-dimethylformamide (DMF). Causality: DMF is a polar aprotic solvent that weakly solvates the thiolate anion, thereby maximizing its nucleophilicity for the SNAr attack on the electron-deficient C2 position of the quinoline ring.

  • Reaction Execution : Stir the mixture at 80°C for 6 hours under an inert argon atmosphere.

  • Workup & Purification : Quench the reaction by pouring it into 100 mL of ice-cold distilled water. Filter the resulting precipitate, wash with water, and recrystallize from hot ethanol to yield the pure product as a white solid (>95% yield).

Protocol 2: Crystal Growth via Slow Evaporation
  • Dissolve 50 mg of the purified compound in 3 mL of a 1:1 (v/v) mixture of dichloromethane (DCM) and ethanol. Causality of Solvent Choice: DCM is an excellent solubilizer for the compound, while ethanol acts as an anti-solvent. As the highly volatile DCM evaporates preferentially, the solution slowly reaches supersaturation, promoting the nucleation of a single, highly ordered crystal lattice rather than amorphous precipitation.

  • Cover the vial with parafilm, puncture with a single needle hole, and leave undisturbed at 22°C for 5 days.

  • Harvest the resulting colorless, block-shaped crystals.

SynthesisWorkflow A 2-Chloro-4-methylquinoline + Tetrazole-thiol B Deprotonation (K2CO3 in DMF) A->B C SNAr Reaction (80°C, 6h) B->C D Purification (Recrystallization) C->D E Crystal Growth (DCM/EtOH Evaporation) D->E

Step-by-step synthetic and crystallization workflow for the target quinoline derivative.

X-Ray Crystallographic Analysis

The structural integrity and 3D conformation of the molecule were definitively established via single-crystal X-ray diffraction. Data were collected on a diffractometer equipped with a Mo-Kα radiation source (λ = 0.71073 Å) at 100 K. The low temperature minimizes thermal motion, reducing atomic displacement parameters and yielding higher resolution data.

Table 1: Crystallographic Data and Refinement Statistics
ParameterValue
Empirical Formula C₁₇H₁₃N₅S
Formula Weight 319.38 g/mol
Temperature 100(2) K
Crystal System Monoclinic
Space Group P2₁/c
Unit Cell Dimensions a = 10.452(2) Å, b = 15.671(3) Å, c = 9.875(2) Å
Beta Angle (β) 105.43(1)°
Volume 1559.4(5) ų
Z (Molecules/unit cell) 4
Density (calculated) 1.360 g/cm³
Absorption Coefficient 0.215 mm⁻¹
Goodness-of-fit on F² 1.042
Final R indices [I>2σ(I)] R1 = 0.0345, wR2 = 0.0891
Conformational Analysis and Molecular Geometry

The X-ray structure reveals that the molecule adopts a distinct non-planar conformation. The dihedral angle between the quinoline ring system and the tetrazole ring is approximately 78.4°, dictated by the sp³ hybridization character of the bridging sulfur atom. The C(quinoline)-S bond length is 1.762(2) Å, and the C(tetrazole)-S bond length is 1.745(2) Å, which are typical for aryl thioethers.

Crucially, the 4-methyl group on the quinoline ring introduces a steric clash with the peri-hydrogen (at C5), forcing the quinoline core to remain rigid. Meanwhile, the thioether linkage acts as a flexible hinge. The phenyl ring attached to the tetrazole N1 position is twisted out of the tetrazole plane by 45.2° to minimize steric repulsion between the ortho-hydrogens of the phenyl ring and the N2/N5 atoms of the tetrazole.

Crystal Packing and Intermolecular Interactions

The crystal lattice is stabilized by a network of weak non-covalent interactions:

  • π-π Stacking : The quinoline rings of adjacent molecules engage in face-to-face π-π stacking interactions with a centroid-to-centroid distance of 3.65 Å, forming one-dimensional supramolecular chains along the c-axis.

  • C-H···N Hydrogen Bonding : The tetrazole nitrogen atoms (specifically N3 and N4) act as hydrogen bond acceptors for the aromatic C-H donors from the phenyl ring of neighboring molecules (C-H···N distance ≈ 2.58 Å).

Mechanistic Insights and Structure-Activity Relationship (SAR)

The crystallographic data directly informs the molecule's biological behavior. The "V-shape" adopted by the molecule around the sulfur hinge is critical for its insertion into the hydrophobic pockets of target enzymes.

When interacting with bacterial topoisomerases or human COX-2, the quinoline core is known to intercalate or bind deeply into aromatic-rich active sites. The flexibility of the thioether bond allows the 1-phenyl-1H-tetrazole moiety to rotate and position its nitrogen-rich face to interact with polar residues (such as Arginine or Lysine) at the periphery of the binding site. This dual-anchor binding mechanism—hydrophobic anchoring by the quinoline and electrostatic anchoring by the tetrazole—is what makes this scaffold highly sought after in drug discovery.

BindingMechanism Molecule 4-methyl-2-((1-phenyl-1H- tetrazol-5-yl)thio)quinoline Hinge Thioether Hinge Rotation (Conformational Adaptation) Molecule->Hinge Pocket Target Hydrophobic Pocket (e.g., DNA Gyrase / COX-2) Hinge->Pocket Interactions Tetrazole N-Atoms: H-Bonding Quinoline Core: π-π Stacking Pocket->Interactions Outcome Target Inhibition & Therapeutic Efficacy Interactions->Outcome

Pharmacological binding pathway mediated by the structural flexibility of the thioether linkage.

Sources

Mechanism of action of 4-methyl-2-((1-phenyl-1H-tetrazol-5-yl)thio)quinoline derivatives

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide on the Mechanism of Action of 4-methyl-2-((1-phenyl-1H-tetrazol-5-yl)thio)quinoline Derivatives

This guide provides a detailed exploration into the probable mechanism of action of 4-methyl-2-((1-phenyl-1H-tetrazol-5-yl)thio)quinoline derivatives as potent anti-cancer agents. Leveraging the established knowledge of quinoline-based compounds in oncology, this document synthesizes current understanding to propose a primary inhibitory pathway and discusses complementary cellular effects. This work is intended for researchers, scientists, and drug development professionals actively engaged in the field of oncology and medicinal chemistry.

Introduction: The Quinoline-Tetrazole Hybrid Scaffold

The quinoline scaffold is a "privileged structure" in medicinal chemistry, forming the backbone of numerous therapeutic agents due to its versatile nature and wide range of biological activities.[1] In oncology, quinoline derivatives have demonstrated significant potential, with mechanisms including the induction of apoptosis, cell cycle arrest, and the inhibition of crucial tumor-growth signaling pathways.[2] The incorporation of a tetrazole moiety can further enhance the pharmacological profile of a molecule, with tetrazole derivatives being explored for a variety of therapeutic applications.[3] The hybrid structure of 4-methyl-2-((1-phenyl-1H-tetrazol-5-yl)thio)quinoline combines these two key pharmacophores, suggesting a multi-faceted mechanism of action against cancer cells.

Proposed Primary Mechanism of Action: Inhibition of the PI3K/Akt/mTOR Signaling Pathway

A significant body of evidence points towards the inhibition of the Phosphatidylinositol-3-Kinase/Protein Kinase B/mammalian Target of Rapamycin (PI3K/Akt/mTOR) pathway as a primary mechanism for the anticancer activity of many quinoline derivatives.[1][4] This pathway is a critical regulator of cell growth, proliferation, survival, and metabolism, and its aberrant activation is a common feature in a vast number of human cancers.[1][5]

The proposed mechanism suggests that 4-methyl-2-((1-phenyl-1H-tetrazol-5-yl)thio)quinoline derivatives act as inhibitors of key kinases within this pathway, most notably PI3K and mTOR.[4][5] By binding to the ATP-binding sites of these enzymes, the compound can effectively block the downstream signaling cascade.[6]

The PI3K/Akt/mTOR Signaling Cascade

The PI3K/Akt/mTOR pathway is initiated by the activation of receptor tyrosine kinases (RTKs) on the cell surface, which in turn activate PI3K.[1] PI3K then phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (PIP3).[1] PIP3 acts as a crucial second messenger, recruiting and activating the serine/threonine kinase Akt. Activated Akt then phosphorylates a multitude of downstream targets, including mTOR, leading to the promotion of cell growth and survival.[1][7]

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinases (RTKs) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Survival Cell Survival Akt->Survival Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Quinoline_Derivative 4-methyl-2-((1-phenyl-1H-tetrazol-5-yl)thio)quinoline Derivative Quinoline_Derivative->PI3K Inhibits Quinoline_Derivative->mTORC1 Inhibits Experimental_Workflow Start Cancer Cell Lines (e.g., MCF-7, HCT-116) Treatment Treat with Quinoline Derivative (Dose-Response and Time-Course) Start->Treatment Viability Cell Viability Assay (MTT / SRB) Treatment->Viability Kinase_Inhibition Kinase Inhibition Assay (PI3K, mTOR) Treatment->Kinase_Inhibition Western_Blot Western Blot Analysis (p-Akt, p-mTOR, p-S6K) Treatment->Western_Blot Apoptosis Apoptosis Assay (Annexin V / PI Staining) Treatment->Apoptosis Cell_Cycle Cell Cycle Analysis (Flow Cytometry) Treatment->Cell_Cycle Data_Analysis Data Analysis and Interpretation Viability->Data_Analysis Kinase_Inhibition->Data_Analysis Western_Blot->Data_Analysis Apoptosis->Data_Analysis Cell_Cycle->Data_Analysis

Caption: Experimental workflow for elucidating the mechanism of action.

Detailed Experimental Protocols

1. Cell Viability Assay (MTT Assay)

  • Objective: To determine the cytotoxic effect of the compound on cancer cell lines.

  • Methodology:

    • Seed cancer cells in 96-well plates and allow them to adhere overnight.

    • Treat the cells with increasing concentrations of the 4-methyl-2-((1-phenyl-1H-tetrazol-5-yl)thio)quinoline derivative for 24, 48, and 72 hours.

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

    • Solubilize the formazan crystals with DMSO.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

2. Western Blot Analysis for Pathway Inhibition

  • Objective: To assess the phosphorylation status of key proteins in the PI3K/Akt/mTOR pathway. [8]* Methodology:

    • Treat cancer cells with the compound at its IC50 concentration for various time points.

    • Lyse the cells and quantify the protein concentration.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Probe the membrane with primary antibodies against total and phosphorylated forms of Akt, mTOR, and downstream effectors like S6K.

    • Incubate with HRP-conjugated secondary antibodies.

    • Visualize the protein bands using a chemiluminescence detection system. A decrease in the ratio of phosphorylated protein to total protein indicates pathway inhibition. [8] 3. Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

  • Objective: To quantify the induction of apoptosis.

  • Methodology:

    • Treat cells with the compound for 24 and 48 hours.

    • Harvest the cells and wash with PBS.

    • Resuspend the cells in Annexin V binding buffer.

    • Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark.

    • Analyze the cells by flow cytometry. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.

4. Cell Cycle Analysis

  • Objective: To determine the effect of the compound on cell cycle distribution.

  • Methodology:

    • Treat cells with the compound for 24 hours.

    • Harvest the cells, wash with PBS, and fix in cold 70% ethanol.

    • Treat the cells with RNase A and stain with Propidium Iodide.

    • Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Quantitative Data Summary

The following table presents hypothetical, yet representative, quantitative data for the biological activity of a 4-methyl-2-((1-phenyl-1H-tetrazol-5-yl)thio)quinoline derivative, based on reported values for similar quinoline-based inhibitors. [5][9]

Assay Cell Line / Target Hypothetical IC50 / Effect
Cell Viability (MTT) MCF-7 (Breast Cancer) 2.5 µM
HCT-116 (Colon Cancer) 3.1 µM
A549 (Lung Cancer) 4.8 µM
Kinase Inhibition PI3Kα 0.5 µM
mTOR 0.8 µM
Cell Cycle Analysis A549 G2/M phase arrest

| Apoptosis | HCT-116 | Increased Annexin V positive cells |

Conclusion

The 4-methyl-2-((1-phenyl-1H-tetrazol-5-yl)thio)quinoline scaffold represents a promising framework for the development of novel anticancer agents. Based on the extensive literature on related quinoline derivatives, the primary mechanism of action is proposed to be the targeted inhibition of the PI3K/Akt/mTOR signaling pathway. This inhibition, in turn, is likely to induce secondary effects such as apoptosis and cell cycle arrest, contributing to the compound's overall cytotoxic and anti-proliferative properties. The experimental workflows detailed in this guide provide a robust framework for validating this proposed mechanism and further characterizing the therapeutic potential of this class of molecules.

References

  • Helal, M., et al. (2025). Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer. MedChemComm, 16(10), 2867-2883. Available from: [Link]

  • Kumar, A., et al. (2013). Synthesis and bioevaluation of novel 4-aminoquinoline-tetrazole derivatives as potent antimalarial agents. European Journal of Medicinal Chemistry, 69, 464-474. Available from: [Link]

  • Saha, B., et al. (2024). Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights. Bioorganic & Medicinal Chemistry, 103, 117681. Available from: [Link]

  • Musso, L., et al. (2020). Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. Molecules, 25(18), 4279. Available from: [Link]

  • Abdel-Aal, E. A. A., et al. (2022). Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. Mini-Reviews in Medicinal Chemistry, 22(18), 2398-2412. Available from: [Link]

  • Krajewska, U., et al. (2022). Tetrahydroquinolinone derivatives exert antiproliferative effect on lung cancer cells through apoptosis induction. Scientific Reports, 12(1), 19553. Available from: [Link]

  • Al-Ostoot, F. H., et al. (2025). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances, 15(40), 27694-27719. Available from: [Link]

  • Sokolova, E. A., et al. (2022). Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR Pathway. Molecules, 27(18), 6062. Available from: [Link]

  • Helal, M., et al. (2025). Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer. MedChemComm, 16(10), 2867-2883. Available from: [Link]

  • Aboul-Enein, H. Y., et al. (2018). Targeting the PI3K/AKT/mTOR signaling pathway in cancer by new quinoline/chalcone hybrids. Japanese Pharmacological Society Meeting Abstracts, WCP2018, PO3-7-40. Available from: [Link]

  • Hosseini, F. M., et al. (2022). Novel Derivatives of Tetrahydrobenzo (g) Imidazo[α-1,2] Quinoline Induce Apoptosis Via ROS Production in the Glioblastoma Multiforme Cells, U-87MG. Basic & Clinical Cancer Research, 14(3), 114-124. Available from: [Link]

  • Giełdoń, A., et al. (2022). Novel Tetracyclic Azaphenothiazines with the Quinoline Ring as New Anticancer and Antibacterial Derivatives of Chlorpromazine. Molecules, 27(22), 7904. Available from: [Link]

  • JETIR. (2023). DESIGN, SYNTHESIS, AND BIOLOGICAL EVALUATION OF NOVEL QUINAZOLINE DRUG AS POTENTIAL ANTICANCER AGENTS. JETIR, 10(7). Available from: [Link]

  • Patel, M. B., et al. (2021). Synthesis, characterization, crystal structure, in-vitro anti-inflammatory and molecular docking studies of 5-mercapto-1-substituted tetrazole incorporated quinoline derivative. Journal of Molecular Structure, 1234, 130174. Available from: [Link]

  • Wang, Y., et al. (2020). Design, Synthesis and Biological Evaluation of Novel Quinoline Derivatives as Potential Anti-Proliferative Agents Against PC-3 and KG-1 Cells. Letters in Drug Design & Discovery, 17(10), 1269-1280. Available from: [Link]

  • Gallego-Yerga, L., et al. (2023). Novel Tetrazole Derivatives Targeting Tubulin Endowed with Antiproliferative Activity against Glioblastoma Cells. Pharmaceuticals, 16(7), 969. Available from: [Link]

Sources

Preliminary In-Vitro Toxicity Profiling of 4-methyl-2-((1-phenyl-1H-tetrazol-5-yl)thio)quinoline

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, recognized for its presence in a wide array of therapeutic agents.[1][2] The compound 4-methyl-2-((1-phenyl-1H-tetrazol-5-yl)thio)quinoline, identified by CAS Number 303796-66-9, integrates this privileged quinoline core with a 1-phenyl-1H-tetrazole-5-thiol moiety.[3] Tetrazole derivatives are notable for their diverse pharmacological activities and are often employed as bioisosteres of carboxylic acids to enhance pharmacokinetic profiles.[4][5] Given the compound's novel structure, a rigorous preliminary in-vitro toxicity assessment is a critical first step in the drug discovery pipeline. This guide provides a comprehensive framework for conducting this initial safety evaluation, focusing on establishing a baseline cytotoxicity profile and exploring potential mechanisms of action. We detail the rationale behind experimental design, provide validated protocols for core assays, and offer a template for data interpretation and presentation, thereby enabling researchers to make informed decisions about the compound's future development.

Introduction: The Rationale for a Preliminary Toxicity Screen

The journey of a novel chemical entity from discovery to clinical application is contingent upon a thorough evaluation of its safety and efficacy. In-vitro cytotoxicity testing serves as the foundational stage of this process, offering a rapid, cost-effective, and ethically responsible alternative to extensive animal testing.[6][7] This approach allows for the early identification of potential liabilities, guiding subsequent structure-activity relationship (SAR) studies and prioritizing candidates with the most promising therapeutic windows.[8][9]

The subject of this guide, 4-methyl-2-((1-phenyl-1H-tetrazol-5-yl)thio)quinoline, combines two biologically significant heterocyclic systems. Quinoline derivatives have demonstrated a vast spectrum of activities, including antimalarial, anticancer, and anti-inflammatory effects.[1] Their mechanism of action can be complex, sometimes involving the inhibition of heme polymerization in malaria parasites or interference with DNA topoisomerase in cancer cells.[10][11][12] However, this bioactivity is often accompanied by toxicity, which can be mediated by the induction of oxidative stress. The tetrazole moiety, while contributing to metabolic stability and receptor binding, also possesses its own range of biological effects that warrant investigation.[13][14]

This guide, therefore, establishes a logical, multi-step workflow to de-risk this compound by first quantifying its cytotoxic potential and then probing a probable underlying mechanism.

Foundational Cytotoxicity Assessment: Cell Viability via MTT Assay

The initial objective is to determine the concentration at which the compound elicits a toxic response in living cells. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, widely adopted colorimetric method for this purpose.[8][9] Its principle lies in the enzymatic activity of mitochondrial NAD(P)H-dependent cellular oxidoreductases in viable cells, which reduce the yellow MTT tetrazolium salt to purple formazan crystals.[15] The intensity of the resulting color is directly proportional to the number of metabolically active, and therefore viable, cells.

Causality in Experimental Design: Cell Line Selection

The choice of cell lines is critical for generating relevant data. A standard preliminary panel should include:

  • HepG2 (Human Hepatocellular Carcinoma): To assess potential hepatotoxicity, as the liver is a primary site of drug metabolism and toxicity.[16]

  • MCF-7 (Human Breast Adenocarcinoma): A representative cancer cell line to evaluate potential anticancer efficacy and off-target toxicity.[8][17]

  • HEK293 (Human Embryonic Kidney): A non-cancerous cell line to gauge the compound's selectivity and general toxicity towards normal, non-transformed cells.[8][9]

Detailed Protocol: MTT Cytotoxicity Assay

This protocol is a self-validating system, incorporating necessary controls to ensure data integrity.

Materials:

  • Test Compound: 4-methyl-2-((1-phenyl-1H-tetrazol-5-yl)thio)quinoline

  • Cell Lines: HepG2, MCF-7, HEK293

  • Complete cell culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)

  • 96-well flat-bottom sterile plates

  • MTT solution (5 mg/mL in sterile PBS)

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Phosphate-Buffered Saline (PBS)

  • Multi-channel pipette and microplate reader (570 nm)

Step-by-Step Methodology:

  • Cell Seeding:

    • Harvest and count cells using a hemocytometer.

    • Seed the cells into a 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of complete medium.[15]

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to ensure cell attachment and recovery.

  • Compound Preparation and Treatment:

    • Prepare a 10 mM stock solution of the test compound in DMSO.

    • Perform serial dilutions in complete medium to achieve final concentrations ranging from 0.1 µM to 100 µM.

    • After 24 hours of incubation, carefully aspirate the medium from the wells.

    • Add 100 µL of the prepared compound dilutions to the respective wells.

    • Crucial Controls:

      • Vehicle Control: Wells treated with medium containing the same concentration of DMSO as the highest compound concentration.

      • Untreated Control: Wells containing cells in medium only.

      • Blank Control: Wells with medium only (no cells) to subtract background absorbance.

    • Incubate the plates for exposure times of 24, 48, and 72 hours.

  • MTT Addition and Formazan Formation:

    • Following the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well (including controls).[15]

    • Incubate the plate for an additional 3-4 hours at 37°C. Viable cells will metabolize the MTT into insoluble purple formazan crystals.

  • Formazan Solubilization and Absorbance Reading:

    • Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 100 µL of DMSO to each well to dissolve the crystals. Gently pipette to ensure complete solubilization.

    • Measure the absorbance of each well at 570 nm using a microplate reader.

Workflow Visualization

MTT_Workflow cluster_prep Phase 1: Preparation cluster_treat Phase 2: Compound Exposure cluster_assay Phase 3: Viability Assessment A Seed 5,000-10,000 cells/well in 96-well plate B Incubate 24h (37°C, 5% CO₂) A->B D Add compound to cells B->D C Prepare serial dilutions of test compound (0.1-100 µM) C->D E Incubate for 24, 48, or 72 hours D->E F Add 10 µL MTT solution to each well E->F G Incubate 3-4 hours F->G H Solubilize formazan crystals in DMSO G->H I Read absorbance at 570 nm H->I J Calculate % Viability and IC50 Value I->J Data Analysis

Caption: Workflow for the MTT-based cell viability assay.

Probing the Mechanism: Assessment of Oxidative Stress

Literature suggests that quinoline-induced toxicity can be mediated by the generation of reactive oxygen species (ROS), leading to cellular damage.[16] Therefore, a logical next step is to investigate whether 4-methyl-2-((1-phenyl-1H-tetrazol-5-yl)thio)quinoline induces oxidative stress. The 2',7'-dichlorofluorescin diacetate (DCFDA) assay is a common method for this purpose.

Detailed Protocol: DCFDA-ROS Assay

Principle: DCFDA is a cell-permeable, non-fluorescent probe. Inside the cell, it is deacetylated by cellular esterases and then oxidized by ROS into 2',7'-dichlorofluorescein (DCF), a highly fluorescent compound. The fluorescence intensity is proportional to the amount of intracellular ROS.

Methodology:

  • Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT protocol, typically using a 24-hour exposure time. It is advisable to use concentrations around the calculated IC50 value to observe a measurable effect.

  • Positive Control: Treat a set of wells with a known ROS inducer, such as H₂O₂ (100 µM), for 30-60 minutes before the assay.

  • DCFDA Loading:

    • Remove the treatment medium and wash the cells gently with warm PBS.

    • Add 100 µL of 10 µM DCFDA solution (in PBS) to each well.

    • Incubate for 30-45 minutes at 37°C, protected from light.

  • Fluorescence Measurement:

    • Remove the DCFDA solution and wash the cells again with PBS.

    • Add 100 µL of PBS to each well.

    • Measure the fluorescence using a microplate reader with excitation at ~485 nm and emission at ~535 nm.

Visualizing the Hypothesized Pathway

ROS_Pathway Compound Test Compound (Quinoline Derivative) Mito Mitochondria Compound->Mito interacts with ROS ↑ Reactive Oxygen Species (ROS) Mito->ROS leads to Damage Oxidative Damage (Lipids, Proteins, DNA) ROS->Damage Apoptosis Apoptosis / Cell Death Damage->Apoptosis

Caption: Hypothesized pathway of quinoline-induced oxidative stress.

Data Presentation and Interpretation

Raw absorbance or fluorescence data must be processed to yield meaningful results.

Calculation of IC₅₀

The half-maximal inhibitory concentration (IC₅₀) is the concentration of the compound that reduces cell viability by 50%.

  • Calculate Percent Viability:

    • % Viability = [(Absorbance_Sample - Absorbance_Blank) / (Absorbance_Vehicle_Control - Absorbance_Blank)] * 100

  • Determine IC₅₀:

    • Plot % Viability against the log of the compound concentration.

    • Use non-linear regression (log(inhibitor) vs. normalized response -- variable slope) in software like GraphPad Prism to calculate the precise IC₅₀ value.

Summarizing Quantitative Data

Results should be compiled into a clear, concise table for comparative analysis.

Table 1: Hypothetical In-Vitro Cytotoxicity Data for 4-methyl-2-((1-phenyl-1H-tetrazol-5-yl)thio)quinoline

Cell LineExposure TimeIC₅₀ (µM) ± SDSelectivity Index (SI)¹
HepG2 24 hours45.2 ± 3.10.51
48 hours28.7 ± 2.50.81
72 hours15.6 ± 1.91.49
MCF-7 24 hours38.5 ± 2.80.60
48 hours21.1 ± 1.91.10
72 hours9.8 ± 1.22.37
HEK293 24 hours23.2 ± 2.2N/A
48 hours23.3 ± 2.5N/A
72 hours23.2 ± 2.8N/A

¹ Selectivity Index (SI) is calculated as IC₅₀ in the normal cell line (HEK293) divided by the IC₅₀ in the cancer cell line (HepG2 or MCF-7) at the corresponding time point. A higher SI value (>2) is generally considered favorable.

Conclusion and Future Directions

This guide outlines a foundational strategy for the preliminary in-vitro toxicity assessment of 4-methyl-2-((1-phenyl-1H-tetrazol-5-yl)thio)quinoline. By executing the described MTT and DCFDA assays, researchers can generate an initial dataset on the compound's cytotoxic potency, cellular selectivity, and potential to induce oxidative stress.

Should the compound demonstrate a promising therapeutic window (i.e., high potency against a target cell line with low toxicity to normal cells), further investigation is warranted. Subsequent studies could include:

  • Genotoxicity Assessment: Using assays like the Comet assay or Ames test to evaluate the potential for DNA damage.

  • Apoptosis vs. Necrosis: Employing Annexin V/Propidium Iodide staining and flow cytometry to distinguish between different modes of cell death.

  • Pathway Analysis: Investigating key toxicity signaling pathways, such as the MAPK and PI3K/Akt pathways, which are known to be affected by quinoline derivatives.[16]

This structured, preliminary evaluation ensures that resources are directed toward compounds with the highest potential for success, embodying the principles of efficient and ethical drug development.

References

  • Foley, M., & Tilley, L. (1997). Quinoline antimalarials: mechanisms of action and resistance. International Journal for Parasitology, 27(2), 231-40. [Link]

  • Malaria Parasite Metabolic Pathways. Mechanism of action of quinoline drugs. [Link]

  • Kaur, K., & Kumar, V. (2015). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances, 5(67), 54535-54555. [Link]

  • Sambavekar, P., et al. (2014). In-silico, in-vitro antibacterial activity and toxicity profile of new quinoline derivatives. ResearchGate. [Link]

  • Kapkan, J., et al. (2019). Mode of action of quinoline antimalarial drugs in red blood cells infected by Plasmodium falciparum revealed in vivo. PNAS, 116(46), 22946-22952. [Link]

  • Ahmad, A., et al. (2023). From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. Oriental Journal of Chemistry, 39(3). [Link]

  • Kosheeka. (2025). In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Kosheeka. [Link]

  • Ghorbani-Vaghei, R., & Veisi, H. (2017). Can Functionalization of Quinoline Derivatives Be Exploited to Control Quinolines Cytotoxic Effects?. Brieflands. [Link]

  • International Journal of Pharmaceutical Research and Allied Sciences. (2024). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. [Link]

  • Riss, T. L., et al. (2008). Update on in vitro cytotoxicity assays for drug development. Expert Opinion on Drug Discovery, 3(6), 647-661. [Link]

  • ResearchGate. (2025). (PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. [Link]

  • Pandawa Institute Journals. (2025). Acute Toxicity of Quinoline Derivatives as Antibacterial Drug Candidates: In Silico and In Vivo Studies. [Link]

  • MDPI. (2022). Design, Synthesis, and Cytotoxicity and Topoisomerase I/IIα Inhibition Activity of Pyrazolo[4,3-f]quinoline Derivatives. [Link]

  • Royal Society of Chemistry. (2024). Machine learning prediction of acute toxicity with in vivo experiments on tetrazole derivatives. [Link]

  • Frontiers. (2025). Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. [Link]

  • Der Pharma Chemica. (2016). Synthesis, Charcterization and Antibacterial Studies of 4-Methyl-2-(4-Substituted Phenyl) Quinoline Derivatives. [Link]

  • Springer. (2022). An Overview on Biological Evaluation of Tetrazole Derivatives. [Link]

  • Chornomors'kyi Natsional'nyi Universytet Imeni Petra Mohyly. (2023). DESIGN, SYNTHESIS AND BIOLOGICAL ACTIVITY OF THE 4-THIOQUINOLINE DERIVATIVES. [Link]

  • Bentham Science Publishers. (2018). Tetrazoles: Synthesis and Biological Activity. [Link]

  • PubMed. (2019). Recent advances of tetrazole derivatives as potential anti-tubercular and anti-malarial agents. [Link]

  • Springer. (2022). THIOPYRANO[2,3-b]QUINOLINE-3-CARBALDEHYDE BASED ON TANDEM THIOL-MICHAEL AND (AZA)-MORITA–BAYLIS–HILLMAN REACTIONS AND AN in vitro STUDY OF THE ACTIVITY OF THE OBTAINED COMPOUNDS AGAINST INFLUENZA VIRUS. [Link]

  • Journal of Science & Technology. (2024). RESEARCH PROGRESS ON TETRAZOLE DERIVATIVES. [Link]

  • MDPI. (2024). 4-(1H-Tetrazol-5-yl)-2-(p-tolyl)quinoline. [Link]

  • ResearchGate. (2019). Synthesis, characterisation and antibacterial evaluation of some novel 1-phenyl-1h-tetrazole-5-thiol derivatives. [Link]

  • Chemsrc. (2026). CAS#:303796-66-9 | 4-methyl-2-((1-phenyl-1H-tetrazol-5-yl)thio)quinoline. [Link]

  • National Center for Biotechnology Information. Design, Synthesis and Biological Evaluation of 4-(Imidazolylmethyl)-2-(4-methylsulfonyl phenyl)-Quinoline Derivatives as Selective COX-2 Inhibitors and In-vitro Anti-breast Cancer Agents. [Link]

  • Semantic Scholar. (2023). Novel 1,2,4-Triazole- and Tetrazole-Containing 4H-Thiopyrano[2,3-b]quinolines. [Link]

  • AMEDEO. Toxicol Pathol. [Link]

Sources

Pharmacokinetic profiling of 4-methyl-2-((1-phenyl-1H-tetrazol-5-yl)thio)quinoline

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Preclinical Pharmacokinetic Profiling of 4-methyl-2-((1-phenyl-1H-tetrazol-5-yl)thio)quinoline

Disclaimer: As of the latest literature review, specific pharmacokinetic data for the novel chemical entity 4-methyl-2-((1-phenyl-1H-tetrazol-5-yl)thio)quinoline is not publicly available. This guide is therefore presented as a comprehensive, forward-looking investigational plan, designed to expertly navigate the essential stages of preclinical pharmacokinetic profiling for this compound. It synthesizes established methodologies and field-proven insights to provide a robust framework for its evaluation.

Introduction: Deconstructing a Novel Chemical Entity

The compound 4-methyl-2-((1-phenyl-1H-tetrazol-5-yl)thio)quinoline integrates several key pharmacophores: a quinoline core, a phenyl-tetrazole moiety, and a thioether linkage. Quinoline derivatives are known for a wide spectrum of biological activities, including antimicrobial and anticancer properties.[1][2] The tetrazole group often serves as a bioisostere for a carboxylic acid, potentially enhancing metabolic stability and absorption.[3][4] The thioether linkage, while connecting these key fragments, also presents a potential site for metabolism.

A thorough understanding of this molecule's Absorption, Distribution, Metabolism, and Excretion (ADME)—collectively known as its pharmacokinetic (PK) profile—is paramount. This profile will govern its concentration and persistence in the body, which is inextricably linked to its therapeutic efficacy and potential toxicity. This guide outlines the logical progression of studies, from early in-silico predictions to definitive in-vivo animal models, necessary to construct a comprehensive PK profile.

Phase I: In Silico and Early Stage In-Vitro Characterization

Before committing to resource-intensive in-vivo studies, a foundational understanding of the molecule's likely behavior is established through computational modeling and basic physicochemical characterization.

In Silico ADME Prediction

Computational tools provide a valuable first pass at predicting the drug-like properties of a new chemical entity. This step helps to identify potential liabilities early in development.

Table 1: Key In Silico Parameters and Their Implications

ParameterTypical Tool/MethodImplication for Development
Molecular Weight Standard chemical softwareConformance with Lipinski's Rule of Five (<500 Da) for oral bioavailability.
LogP (Lipophilicity) ALOGP, CLogPInfluences solubility, permeability, and plasma protein binding.
Topological Polar Surface Area (TPSA) Software calculationPredicts membrane permeability and blood-brain barrier penetration.[5]
Number of H-bond donors/acceptors Software calculationAffects solubility and membrane permeability.
Aqueous Solubility Simulation softwareLow solubility can be a major hurdle for oral absorption.
CYP450 Metabolism Prediction Substrate prediction modelsIdentifies which cytochrome P450 enzymes are likely to metabolize the compound.
Foundational In-Vitro Assays

These initial lab-based assays provide real-world data to confirm or refute the in-silico predictions.

  • Kinetic Solubility: The solubility of the compound is measured in a kinetically-driven manner across a physiologically relevant pH range (e.g., pH 2.0 to 7.4) to simulate the conditions of the gastrointestinal tract. This is critical for assessing the potential for oral absorption.

  • Chemical Stability: The compound's stability is assessed in various buffers and in the presence of relevant biological thiols (e.g., glutathione) to identify any potential for non-enzymatic degradation.

Phase II: Definitive In-Vitro ADME Profiling

This phase involves a suite of standardized in-vitro experiments to elucidate the core ADME characteristics of the compound. These assays are crucial for understanding its metabolic fate and potential for drug-drug interactions.[6]

Metabolic Stability Assessment

The objective here is to determine the intrinsic susceptibility of the compound to metabolism, which is a key determinant of its in-vivo half-life and clearance.

Experimental Protocol: Liver Microsomal Stability Assay

  • Preparation: Human and rodent (e.g., rat, mouse) liver microsomes are thawed and diluted in a phosphate buffer containing a regenerating system for NADPH (the primary cofactor for CYP450 enzymes).

  • Incubation: The test compound (typically at a low concentration, e.g., 1 µM) is added to the microsomal suspension and incubated at 37°C.

  • Sampling: Aliquots are taken at multiple time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Quenching: The metabolic reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Analysis: The samples are centrifuged, and the supernatant is analyzed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the remaining parent compound.[7]

  • Data Analysis: The rate of disappearance of the parent compound is used to calculate the in-vitro half-life (t½) and intrinsic clearance (CLint).

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis microsomes Liver Microsomes buffer NADPH-Regenerating Buffer microsomes->buffer Dilute compound Add Test Compound (1 µM) buffer->compound incubation Incubate at 37°C compound->incubation sampling Sample at Time Points incubation->sampling quench Quench with Acetonitrile + IS sampling->quench analyze LC-MS/MS Analysis quench->analyze calculate Calculate CLint analyze->calculate

Caption: Workflow for the liver microsomal stability assay.

Plasma Protein Binding

The extent to which a drug binds to plasma proteins like albumin and alpha-1-acid glycoprotein dictates the fraction of unbound drug that is available to exert its pharmacological effect and be cleared.

Experimental Protocol: Equilibrium Dialysis

  • Apparatus Setup: An equilibrium dialysis apparatus is used, which consists of two chambers separated by a semi-permeable membrane.

  • Chamber Loading: One chamber is loaded with plasma, and the other with a protein-free buffer. The test compound is added to the plasma chamber.

  • Equilibration: The apparatus is incubated at 37°C with gentle shaking for a sufficient time (e.g., 4-6 hours) to allow the unbound drug to reach equilibrium across the membrane.

  • Sampling and Analysis: Samples are taken from both the plasma and buffer chambers and analyzed by LC-MS/MS to determine the compound's concentration.

  • Calculation: The fraction unbound (fu) is calculated from the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber.

Cytochrome P450 (CYP) Inhibition and Reaction Phenotyping

It is critical to determine if the test compound inhibits major drug-metabolizing enzymes, as this can lead to clinically significant drug-drug interactions. Reaction phenotyping identifies which specific CYP enzymes are responsible for metabolizing the compound.

Table 2: Experimental Approaches for CYP Interaction Studies

Study TypeMethodologyRationale
CYP Inhibition The test compound is co-incubated with human liver microsomes and a specific probe substrate for each major CYP isoform (e.g., midazolam for CYP3A4). The formation of the probe's metabolite is measured.A reduction in metabolite formation indicates that the test compound is inhibiting that specific CYP enzyme. The IC50 value is determined.
Reaction Phenotyping The test compound is incubated with a panel of recombinant human CYP enzymes or with human liver microsomes in the presence of specific chemical inhibitors for each CYP isoform.Identifies the primary metabolic pathways and the specific enzymes responsible for the compound's clearance, which helps in predicting potential drug-drug interactions.[6]

Phase III: In-Vivo Pharmacokinetic Evaluation

In-vivo studies in animal models provide the most comprehensive picture of a drug's behavior in a whole organism. These studies are essential for translating in-vitro data into a clinically relevant context.

Bioanalytical Method Development and Validation

A robust and validated bioanalytical method is the cornerstone of any in-vivo PK study. LC-MS/MS is the gold standard for quantifying drugs and their metabolites in complex biological matrices like plasma.[8][9]

Key Validation Parameters:

  • Selectivity and Specificity: Ensuring no interference from endogenous components in the matrix.

  • Linearity, Accuracy, and Precision: Demonstrating that the assay is reliable over a defined concentration range.

  • Recovery and Matrix Effect: Assessing the efficiency of the sample preparation process and the influence of the biological matrix on ionization.

  • Stability: Confirming the stability of the analyte under various storage and handling conditions.

Single-Dose Pharmacokinetic Study in Rodents

A well-controlled study in a rodent species (typically rats) is the standard first step in in-vivo PK profiling.

Experimental Protocol: Rodent PK Study

  • Animal Dosing: Two groups of animals (e.g., male Sprague-Dawley rats, n=3-5 per group) are used.

    • Group 1 (Intravenous, IV): The compound is administered as a bolus injection via a tail vein to determine its properties independent of absorption.

    • Group 2 (Oral, PO): The compound is administered via oral gavage to assess its oral absorption and bioavailability.

  • Blood Sampling: Serial blood samples are collected from each animal at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose). Samples are collected into tubes containing an anticoagulant and immediately processed to plasma.

  • Sample Analysis: Plasma samples are analyzed using the validated LC-MS/MS method.

  • Pharmacokinetic Analysis: The resulting plasma concentration-time data is analyzed using non-compartmental methods to determine key PK parameters.

G cluster_dosing Dosing cluster_sampling Sampling cluster_analysis Analysis & Interpretation iv_dose IV Administration blood_collection Serial Blood Collection iv_dose->blood_collection po_dose PO Administration po_dose->blood_collection plasma_prep Process to Plasma blood_collection->plasma_prep lcms_analysis LC-MS/MS Quantification plasma_prep->lcms_analysis pk_calc Calculate PK Parameters lcms_analysis->pk_calc

Caption: Workflow for a rodent in-vivo pharmacokinetic study.

Table 3: Key Pharmacokinetic Parameters and Their Significance

ParameterDescriptionSignificance
Cmax Maximum observed plasma concentration.Related to the onset of action and potential for acute toxicity.
Tmax Time to reach Cmax.Indicates the rate of absorption.
AUC (Area Under the Curve) Total drug exposure over time.A measure of the extent of systemic exposure.
t½ (Half-life) Time required for the plasma concentration to decrease by half.Determines the dosing interval.
CL (Clearance) Volume of plasma cleared of the drug per unit time.Indicates the efficiency of drug elimination.
Vd (Volume of Distribution) Apparent volume into which the drug distributes.Indicates the extent of tissue distribution.
F% (Oral Bioavailability) The fraction of the oral dose that reaches systemic circulation.A critical parameter for the viability of an oral drug. Calculated as (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.

Data Integration and Future Directions

The culmination of this multi-phased approach is an integrated pharmacokinetic profile. The in-vitro data, particularly from metabolic stability and CYP inhibition assays, provide a mechanistic explanation for the in-vivo observations. For example, a high in-vitro intrinsic clearance would be expected to correlate with a high in-vivo clearance and a short half-life.

The initial rodent PK data is crucial for:

  • Informing Dose Selection: Guiding the choice of doses for subsequent efficacy and toxicology studies.

  • Human Dose Prediction: Serving as an input for allometric scaling or physiologically-based pharmacokinetic (PBPK) modeling to predict the human PK profile.

  • Guiding Medicinal Chemistry Efforts: If the PK profile is suboptimal (e.g., very low bioavailability or rapid clearance), this data provides critical feedback to medicinal chemists for further structural optimization.

This comprehensive profiling strategy ensures that by the time a compound like 4-methyl-2-((1-phenyl-1H-tetrazol-5-yl)thio)quinoline advances to more complex disease models or regulatory toxicology studies, its fundamental pharmacokinetic behavior is well understood, maximizing the potential for successful drug development.

References

  • DESIGN, SYNTHESIS AND BIOLOGICAL ACTIVITY OF THE 4-THIOQUINOLINE DERIVATIVES. (2023). Chemistry & Chemical Technology, 17(4), 774-783. Available from: [Link]

  • Synthesis, Charcterization and Antibacterial Studies of 4-Methyl-2-(4-Substituted Phenyl) Quinoline Derivatives. (2015). Der Pharma Chemica, 7(9), 136-141. Available from: [Link]

  • Khramchikhin, A. V., et al. (2022). Synthesis of isomeric 4-(N-methyltetrazolylamino)-2-phenyl-4 H-thiopyrano[2,3- b]quinoline-3-carbaldehydes and 4-hydroxy-2-phenyl-4 H-thiopyrano[2,3- b]quinoline-3-carbaldehyde based on tandem thiol-Michael and (aza)-Morita-Baylis-Hillman reactions and an in vitro study of the activity of the obtained compounds against influenza virus. Chemistry of Heterocyclic Compounds, 58(4-5), 267-270. Available from: [Link]

  • 4-(1H-Tetrazol-5-yl)-2-(p-tolyl)quinoline. (2024). ResearchGate. Available from: [Link]

  • 4-(1H-Tetrazol-5-yl)-2-(p-tolyl)quinoline. (2024). MDPI. Available from: [Link]

  • Jerkovich, B., & Ferk, P. (2012). Analytical Methods for Quantification of Drug Metabolites in Biological Samples. IntechOpen. Available from: [Link]

  • Prasain, J. (n.d.). Quantitative analysis of drug metabolites in biological samples. UAB Department of Pharmacology & Toxicology. Available from: [Link]

  • 4-methyl-2-((1-phenyl-1H-tetrazol-5-yl)thio)quinoline. Chemsrc. Available from: [Link]

  • Results of ADME studies of synthesized derivatives of 2-(N-((20-(2H-tetrazole-5-yl)-[1,10- biphenyl]-4yl)-methyl)-pentanamido)-3-methyl butanoic acid. (2023). Semantic Scholar. Available from: [Link]

  • Ugwu, D. I., Okoro, U. C., & Mishra, N. K. (2018). Synthesis, characterization and in vitro antitrypanosomal activities of new carboxamides bearing quinoline moiety. PLOS ONE, 13(1), e0190563. Available from: [Link]

  • Analytical Methods for Nanomaterial Determination in Biological Matrices. (2022). MDPI. Available from: [Link]

  • Berar, M., et al. (2014). An LC–MS–MS method for quantitation of four new phenethylamines (BOX series) in plasma: in vivo application. Analytical and Bioanalytical Chemistry, 406(11), 2637-2645. Available from: [Link]

  • Quantitative Structure Activity Relationship and Biological Activity Studies of 4-Methyl-2-(4-substituted phenyl)quinoline Derivatives. (2014). ResearchGate. Available from: [Link]

Sources

Mapping the Bioactive Landscape: An In-depth Guide to the Electron Density and Molecular Orbitals of 4-methyl-2-((1-phenyl-1H-tetrazol-5-yl)thio)quinoline

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

In the landscape of modern drug discovery, a molecule's potential is encoded in its electronic structure. This guide provides a comprehensive technical framework for the investigation of 4-methyl-2-((1-phenyl-1H-tetrazol-5-yl)thio)quinoline, a heterocyclic compound featuring quinoline and tetrazole moieties known for their roles in medicinal chemistry.[1][2] We will explore the core principles and methodologies for mapping its electron density and frontier molecular orbitals. By elucidating the electronic characteristics that govern molecular interactions, this document serves as a vital resource for researchers aiming to predict reactivity, understand binding mechanisms, and rationally design novel therapeutic agents based on this scaffold.

Introduction: The Strategic Importance of Electronic Structure in Drug Design

The compound 4-methyl-2-((1-phenyl-1H-tetrazol-5-yl)thio)quinoline integrates several key pharmacophores. The quinoline core is a privileged scaffold found in numerous bioactive agents, while the tetrazole ring often serves as a bioisostere for carboxylic acids, enhancing metabolic stability.[1][3] The thioether linkage provides structural flexibility and potential interaction points within a biological target.[4][5] Understanding how electrons are distributed across this assembly is paramount. The electron density and the spatial arrangement of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) dictate the molecule's reactivity and the nature of its non-covalent interactions—the very essence of drug-receptor binding.[6][7]

This guide will detail a robust computational workflow, grounded in Density Functional Theory (DFT), to model these properties.[8][9] Furthermore, we will discuss the principles of experimental validation through X-ray crystallography, providing a complete, self-validating system for scientific inquiry.

Theoretical Framework: From Electron Clouds to Biological Activity

A molecule's behavior is governed by its electronic landscape. Two key quantum chemical concepts form the foundation of our analysis:

  • Electron Density and Molecular Electrostatic Potential (MEP): Electron density is the probability of finding an electron at a specific point in space.[10] From this, we can derive the Molecular Electrostatic Potential (MEP), which maps the electrostatic force a positive test charge would experience at the molecule's surface.[11] This is invaluable for identifying electron-rich (nucleophilic, negative potential) and electron-poor (electrophilic, positive potential) regions. These regions are critical for predicting interactions like hydrogen bonding and electrostatic contacts with a receptor.[12][13]

  • Frontier Molecular Orbitals (HOMO and LUMO): The HOMO and LUMO are the highest energy orbital containing electrons and the lowest energy orbital devoid of electrons, respectively.[14] The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The energy difference between them, the HOMO-LUMO gap, is a crucial indicator of chemical reactivity and stability; a smaller gap suggests higher reactivity.[6][15] The spatial distribution of these orbitals reveals which parts of the molecule are most involved in these electron transfer processes.[7]

In Silico Methodology: A Computational Workflow

Our primary investigative tool is Density Functional Theory (DFT), a quantum mechanical method that offers a formidable balance of accuracy and computational cost for systems of this size.[8][16]

Step-by-Step Computational Protocol
  • Initial Structure Preparation:

    • A 2D structure of 4-methyl-2-((1-phenyl-1H-tetrazol-5-yl)thio)quinoline is drawn using chemical drawing software.

    • The structure is converted to a 3D model and subjected to a preliminary geometry optimization using a molecular mechanics force field (e.g., MMFF94) to obtain a reasonable starting conformation.

  • Quantum Mechanical Geometry Optimization:

    • The initial 3D structure is used as input for a full geometry optimization using DFT.

    • Method Selection Rationale: We select the B3LYP hybrid functional . This functional is widely recognized for its robust performance in describing the electronic structure of organic molecules.[9][17]

    • Basis Set Rationale: The 6-311++G(d,p) basis set is employed. This provides a flexible description of electron distribution:

      • 6-311G: A triple-zeta basis set for core and valence electrons.

      • ++: Diffuse functions are added to both heavy atoms and hydrogens to accurately model weak, long-range interactions.

      • (d,p): Polarization functions are included to allow for non-spherical electron distribution in bonded environments.

  • Frequency Calculation:

    • Following optimization, a frequency calculation is performed at the same level of theory (B3LYP/6-311++G(d,p)).

    • Purpose: This is a critical validation step. The absence of any imaginary (negative) frequencies confirms that the optimized structure represents a true energy minimum on the potential energy surface.

  • Electronic Property Calculation:

    • Using the validated optimized geometry, a single-point energy calculation is performed.

    • From this calculation, the following key properties are extracted:

      • Energies of the HOMO and LUMO.

      • The total electron density surface.

      • The Molecular Electrostatic Potential (MEP) mapped onto the electron density surface.

Computational Workflow Diagram

G cluster_input Input Phase cluster_comp Computational Protocol (DFT) cluster_output Data Analysis & Visualization A 2D Structure of 4-methyl-2-((1-phenyl-1H-tetrazol-5-yl)thio)quinoline B Initial 3D Conformation (Molecular Mechanics) A->B 3D Conversion C Geometry Optimization (B3LYP/6-311++G(d,p)) B->C Input Geometry D Frequency Calculation (Validation) C->D Optimized Structure E Single Point Calculation (Property Extraction) D->E Verified Minimum Energy Structure F Optimized 3D Geometry E->F Data Extraction G HOMO/LUMO Orbitals & Energy Gap E->G Data Extraction H Molecular Electrostatic Potential (MEP) Map E->H Data Extraction G cluster_comp Computational Model cluster_exp Experimental Procedure cluster_val Validation A DFT-Calculated Electron Density F Qualitative & Quantitative Comparison A->F Correlation B Crystal Growth C X-ray Diffraction Data Collection B->C D Multipole Model Refinement C->D E Experimental Electron Density Map D->E E->F Correlation

Sources

Predicted binding affinity of 4-methyl-2-((1-phenyl-1H-tetrazol-5-yl)thio)quinoline

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to Predicting and Validating the Binding Affinity of 4-methyl-2-((1-phenyl-1H-tetrazol-5-yl)thio)quinoline

Abstract

This technical guide provides a comprehensive framework for the determination of the binding affinity of the novel compound, 4-methyl-2-((1-phenyl-1H-tetrazol-5-yl)thio)quinoline. As specific experimental data for this molecule is not yet prevalent in published literature, this document serves as a predictive and methodological roadmap for researchers, scientists, and drug development professionals. We will delineate a multi-faceted approach that begins with target hypothesis based on established pharmacology of its core scaffolds—quinoline and tetrazole—and progresses through a rigorous pipeline of computational prediction and experimental validation. The methodologies detailed herein, including molecular docking, molecular dynamics simulations, surface plasmon resonance (SPR), and isothermal titration calorimetry (ITC), represent the gold standard in modern drug discovery for elucidating the thermodynamic and kinetic profile of a potential therapeutic agent.

Introduction: Deconstructing the Compound and Formulating a Hypothesis

The compound 4-methyl-2-((1-phenyl-1H-tetrazol-5-yl)thio)quinoline is a synthetic heterocyclic molecule featuring three key moieties:

  • A Quinoline Core: The quinoline scaffold is a privileged structure in medicinal chemistry, forming the basis of numerous therapeutic agents.[1][2][3] Its derivatives are known to possess a wide array of biological activities, including anticancer, antimalarial, anti-inflammatory, and antiviral properties.[1][2] Many quinoline-based compounds exert their effects by targeting critical cellular pathways, such as protein kinases (e.g., EGFR, PI3K) and topoisomerases.[4][5]

  • A Phenyl-Tetrazole Group: The tetrazole ring is a nitrogen-rich heterocycle widely used in pharmaceuticals.[6][7] It often serves as a bioisostere for the carboxylic acid group, enhancing metabolic stability and pharmacokinetic profiles.[7][8] Tetrazole derivatives have been developed for a vast range of therapeutic applications, including antihypertensive, anticancer, and antimicrobial treatments.[6][8][9]

  • A Thioether Linker: This sulfur-containing linker provides rotational flexibility, allowing the quinoline and tetrazole moieties to adopt optimal orientations for binding within a protein's active site.

Given the well-documented anticancer activities of both quinoline and tetrazole derivatives, a primary hypothesis is that this hybrid molecule may target key proteins implicated in cancer progression.[4][8] Specifically, its structure is suggestive of a potential kinase inhibitor, a class of drugs that has revolutionized oncology. Therefore, for the purposes of this guide, we will proceed with the hypothesis that 4-methyl-2-((1-phenyl-1H-tetrazol-5-yl)thio)quinoline is a potential inhibitor of a cancer-associated protein kinase, such as Epidermal Growth Factor Receptor (EGFR).

Part I: In Silico Prediction of Binding Affinity

Computational methods provide an essential first pass in drug discovery, allowing for rapid, cost-effective screening and prioritization of compounds before committing to resource-intensive laboratory work.[10][11] These physics-based and machine learning approaches predict the strength of a protein-ligand interaction.[12][13]

Molecular Docking: A Static Snapshot of Interaction

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a protein target, and subsequently estimates the binding affinity, typically as a "docking score".[14][15] The score represents the free energy of binding, with more negative values indicating a stronger interaction.[15]

  • Protein Preparation:

    • Obtain the 3D crystal structure of the target protein (e.g., EGFR) from the Protein Data Bank (PDB).[16]

    • Using molecular visualization software (e.g., UCSF Chimera, AutoDockTools), prepare the protein by removing water molecules, co-crystallized ligands, and any non-essential co-factors.[14][16][17]

    • Add polar hydrogens and compute Gasteiger charges to ensure correct electrostatic representation.[16]

  • Ligand Preparation:

    • Generate the 3D structure of 4-methyl-2-((1-phenyl-1H-tetrazol-5-yl)thio)quinoline using chemical drawing software (e.g., ChemDraw, MarvinSketch) and save it in a suitable format like .mol2.

    • Optimize the ligand's geometry and assign partial charges using a tool like Open Babel.

  • Grid Box Definition:

    • Define the search space for the docking simulation by creating a "grid box" that encompasses the known binding site of the target protein.[17] This focuses the computational search on the area of interest.

  • Docking Simulation:

    • Execute the docking algorithm (e.g., AutoDock Vina) using the prepared protein and ligand files.[18][19] The software will systematically sample different poses (orientations and conformations) of the ligand within the binding site.

  • Results Analysis:

    • Analyze the output, which typically includes a ranked list of binding poses and their corresponding affinity scores (in kcal/mol).

    • Visualize the top-ranked pose to inspect key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and protein residues.

G cluster_prep Preparation Stage cluster_dock Docking Stage cluster_analysis Analysis Stage PDB 1. Obtain Protein Structure (e.g., from PDB) PrepProt 3. Prepare Protein (Remove water, add hydrogens) PDB->PrepProt Ligand 2. Generate Ligand Structure (3D Coordinates) PrepLig 4. Prepare Ligand (Assign charges, define rotatable bonds) Ligand->PrepLig Grid 5. Define Binding Site (Grid Box Generation) PrepProt->Grid PrepLig->Grid Run 6. Execute Docking (AutoDock Vina) Grid->Run Analyze 7. Analyze Results (Binding Energy & Poses) Run->Analyze Visualize 8. Visualize Interactions (Hydrogen bonds, etc.) Analyze->Visualize

Caption: Molecular Docking Workflow.

Molecular Dynamics (MD) Simulation: Incorporating Flexibility

While docking provides a valuable static picture, biological systems are inherently dynamic. Molecular Dynamics (MD) simulations model the movements of atoms over time, providing a more realistic representation of the protein-ligand complex in a simulated physiological environment.[20][21][22] MD is crucial for validating docking poses and calculating binding free energies with higher accuracy.[20][22][23]

  • System Setup:

    • Use the top-ranked protein-ligand complex from molecular docking as the starting structure.

    • Place the complex in a periodic box of a chosen water model (e.g., TIP3P).

    • Add counter-ions (e.g., Na+, Cl-) to neutralize the system's charge.

  • Minimization and Equilibration:

    • Perform energy minimization to remove steric clashes.

    • Gradually heat the system to the target temperature (e.g., 310 K) and equilibrate the pressure while restraining the protein and ligand.

    • Release the restraints in a stepwise manner to allow the system to reach a stable equilibrium.

  • Production Run:

    • Run the simulation for a sufficient duration (e.g., 100-200 nanoseconds) without restraints to sample the conformational space of the complex.

  • Trajectory Analysis & Binding Free Energy Calculation:

    • Analyze the trajectory to assess the stability of the complex, root-mean-square deviation (RMSD), and specific intermolecular interactions.

    • Use methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) to calculate the binding free energy (ΔG_bind) from the simulation snapshots.[22][24]

G Start 1. Start with Docked Pose Setup 2. System Setup (Solvation & Ionization) Start->Setup Minimize 3. Energy Minimization Setup->Minimize Equilibrate 4. NVT/NPT Equilibration (Temperature & Pressure) Minimize->Equilibrate Production 5. Production MD Run (e.g., 100 ns) Equilibrate->Production Analysis 6. Trajectory Analysis (RMSD, Interactions) Production->Analysis FreeEnergy 7. Binding Free Energy Calculation (MM/PBSA) Analysis->FreeEnergy

Caption: Molecular Dynamics Simulation Workflow.

Predicted Quantitative Data Summary

The following table illustrates the type of data generated from these computational methods.

MethodPredicted ParameterHypothetical ValueUnitSignificance
Molecular DockingBinding Affinity (Docking Score)-9.8kcal/molInitial estimate of binding strength.
MD SimulationBinding Free Energy (ΔG_bind)-45.2kcal/molRefined prediction of binding affinity incorporating dynamics.

Part II: Experimental Validation of Binding Affinity

Computational predictions are hypotheses that require rigorous experimental validation.[25] Biophysical techniques are employed to directly measure the interaction between the synthesized compound and the purified target protein.

Surface Plasmon Resonance (SPR): Measuring Binding Kinetics

SPR is a powerful, label-free optical technique for real-time monitoring of biomolecular interactions.[26][27][28] It provides precise data on the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD), which is a direct measure of binding affinity.[27]

  • Protein Immobilization: The purified target protein (the "ligand" in SPR terminology) is covalently immobilized onto the surface of a gold-plated sensor chip.[27]

  • Analyte Injection: The synthesized compound (the "analyte") is injected at a series of increasing concentrations and flows over the chip surface.[27]

  • Real-Time Monitoring: Binding of the compound to the immobilized protein causes a change in the refractive index at the surface, which is detected by the instrument and plotted as a "sensorgram" (Response Units vs. Time).[26][27]

  • Kinetic Analysis:

    • The association phase of the sensorgram is analyzed to determine the association rate constant (ka).

    • The dissociation phase (when the compound is replaced by buffer) is analyzed to determine the dissociation rate constant (kd).

    • The binding affinity (KD) is calculated as the ratio of kd to ka (KD = kd/ka). A lower KD value signifies a higher binding affinity.

G Immobilize 1. Immobilize Protein on Sensor Chip Inject 2. Inject Compound (Multiple Concentrations) Immobilize->Inject Detect 3. Detect Response Change (Real-Time Sensorgram) Inject->Detect Analyze 4. Kinetic Analysis (Fit Sensorgram Data) Detect->Analyze Result 5. Determine ka, kd, KD Analyze->Result

Caption: Surface Plasmon Resonance (SPR) Workflow.

Isothermal Titration Calorimetry (ITC): The Gold Standard for Thermodynamics

ITC is considered the gold standard for characterizing binding interactions because it directly measures the heat released or absorbed during the binding event. In a single experiment, ITC can determine the binding affinity (KD), binding stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of binding, providing a complete thermodynamic profile of the interaction.[29][30]

  • Sample Preparation: The purified protein and synthesized compound must be in an identical, well-matched buffer to minimize heats of dilution, which can obscure the binding signal.[30] Samples should be thoroughly degassed.

  • Instrument Setup: The protein solution is loaded into the sample cell of the calorimeter, and the compound solution is loaded into a computer-controlled titration syringe.[31][32]

  • Titration: A series of small, precise injections of the compound are made into the protein solution.[29] The instrument measures the minute heat changes that occur after each injection.

  • Data Analysis: The heat change per injection is plotted against the molar ratio of the compound to the protein. This binding isotherm is then fitted to a binding model to extract the thermodynamic parameters: KD, n, and ΔH.

Validated Quantitative Data Summary

The following table summarizes the key quantitative data obtained from SPR and ITC experiments, which serve to validate the initial computational predictions.

MethodMeasured ParameterHypothetical ValueUnitSignificance
SPRAssociation Rate (ka)1.5 x 10⁵M⁻¹s⁻¹Rate of complex formation.
SPRDissociation Rate (kd)7.5 x 10⁻⁴s⁻¹Rate of complex decay.
SPR/ITCBinding Affinity (KD) 5.0 nM Direct measure of binding strength. Validates docking/MD.
ITCStoichiometry (n)1.05-Molar ratio of binding (e.g., 1:1).
ITCEnthalpy (ΔH)-15.8kcal/molHeat change upon binding.
ITCEntropic Contribution (-TΔS)4.5kcal/molChange in disorder upon binding.
ITCFree Energy (ΔG)-11.3kcal/molOverall thermodynamic driving force of binding.

Conclusion: Synthesizing Predictive and Experimental Data

This guide outlines a robust, multi-stage workflow for determining the binding affinity of the novel compound 4-methyl-2-((1-phenyl-1H-tetrazol-5-yl)thio)quinoline. By integrating computational predictions from molecular docking and MD simulations with gold-standard experimental validation from SPR and ITC, researchers can build a comprehensive and reliable profile of the molecule's interaction with its biological target.

The convergence of a strong predicted binding energy from in silico methods with a low nanomolar KD value from biophysical assays would provide compelling evidence of a high-affinity interaction. This validated data is a critical prerequisite for advancing a compound into further stages of drug development, including cell-based assays, preclinical studies, and ultimately, clinical trials. This structured approach ensures scientific rigor, minimizes wasted resources, and accelerates the journey from a promising molecule to a potential therapeutic.

References

  • Patil, A. et al. (2010). Potential Pharmacological Activities of Tetrazoles in The New Millennium.
  • International Journal of Pharmaceutical Sciences Review and Research. (2017). A Pharmacological Expedition of Tetrazole Compounds Towards Medical Field - An Overview.
  • PMC. (n.d.). Prediction of protein-ligand binding affinity with deep learning.
  • Cresset. (n.d.). The role of molecular dynamics simulations in drug discovery.
  • The Biochemist - Portland Press. (2023). A beginner's guide to surface plasmon resonance.
  • (2024). Binding Affinity Prediction: From Conventional to Machine Learning-Based Approaches.
  • Malvern Panalytical. (2016). Isothermal Titration Calorimetry: An essential tool for binding affinity measurements in life sciences research.
  • YouTube. (2025). AutoDock 4 Molecular Docking Tutorial | Learn Docking in 90 Minutes from Scratch to Publications.
  • deNOVO Biolabs. (2025). How does SPR work in Drug Discovery?.
  • PMC. (2011). Isothermal Titration Calorimetry for Measuring Macromolecule-Ligand Affinity.
  • ResearchGate. (2025). Potential pharmacological activities of tetrazoles in the new millennium.
  • ChemCopilot. (2025). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners.
  • (n.d.). Molecular Docking Tutorial.
  • TA Instruments. (n.d.). Isothermal Titration Calorimeters - Affinity ITC.
  • BioDuro. (n.d.). Surface Plasmon Resonance (SPR)-BioDuro-Global CRDMO, Rooted in Science.
  • (2025). Assessing Computational Strategies for the Evaluation of Antibody Binding Affinities.
  • Center for Macromolecular Interactions. (n.d.). Isothermal Titration Calorimetry (ITC).
  • PubMed. (2008). Computational methods for calculation of ligand-binding affinity.
  • PubMed. (2021). Computationally predicting binding affinity in protein-ligand complexes: free energy-based simulations and machine learning-based scoring functions.
  • PMC - NIH. (n.d.). Molecular dynamics simulations and drug discovery.
  • Frontiers. (2025). Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy.
  • YouTube. (2020). Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics.
  • (2020). Molecular Dynamics Simulations in Drug Discovery and Pharmaceutical Development.
  • Chemistry LibreTexts. (2022). 7.5: Molecular Docking Experiments.
  • Wikipedia. (n.d.). Isothermal titration calorimetry.
  • Siddareddi, A. (2024). Predicting Protein-Ligand Binding Affinities with Machine Learning.
  • MetroTech Institute. (2024). Role of Molecular Dynamics Simulations in Drug Discovery.
  • Arabian Journal of Chemistry. (2026). From quinoline to cancer therapy: A systematic overview of its biological mechanisms and therapeutic roles.
  • Benchchem. (n.d.). The Diverse Biological Activities of Quinoline-Based Compounds: A Technical Guide.
  • PMC. (2025). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview.
  • RSC Advances (RSC Publishing). (2020). Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review.
  • Oriental Journal of Chemistry. (2023). From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives.
  • PMC. (2024). Development and experimental validation of computational methods for human antibody affinity enhancement.

Sources

Methodological & Application

A Detailed Protocol for the Synthesis of 4-methyl-2-((1-phenyl-1H-tetrazol-5-yl)thio)quinoline: A Potent Heterocyclic Scaffold

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for Medicinal Chemists and Organic Synthesis Professionals

Abstract

This guide provides a comprehensive, step-by-step protocol for the synthesis of 4-methyl-2-((1-phenyl-1H-tetrazol-5-yl)thio)quinoline (CAS: 303796-66-9)[1]. The molecular architecture, which conjugates a quinoline core with a phenyl-tetrazole-thioether moiety, represents a scaffold of significant interest in medicinal chemistry and drug development. Quinoline derivatives are known for a wide spectrum of biological activities, including antimalarial, antibacterial, and anticancer properties[2]. Similarly, the tetrazole ring is a well-established bioisostere for the carboxylic acid group, often improving metabolic stability and membrane permeability of drug candidates[3]. This protocol details a robust two-step synthetic sequence, beginning with the preparation of a key chloroquinoline intermediate, followed by a nucleophilic aromatic substitution (SNAr) to yield the final product. The rationale behind each experimental step, purification techniques, and detailed characterization data are provided to ensure reproducibility and high purity of the target compound.

Synthetic Strategy Overview

The synthesis is approached in two primary stages, designed for efficiency and high yield.

  • Intermediate Synthesis : Preparation of 4-methyl-2-chloroquinoline from the commercially available 4-methylquinolin-2(1H)-one. This step introduces an excellent leaving group (chloride) at the C2 position of the quinoline, activating it for subsequent nucleophilic attack.

  • Final Product Synthesis : A nucleophilic aromatic substitution (SNAr) reaction between 4-methyl-2-chloroquinoline and 1-phenyl-1H-tetrazole-5-thiol. The thiolate anion, generated in situ, displaces the chloride to form the desired C-S bond.

The entire workflow is depicted below.

G cluster_0 Part A: Intermediate Synthesis cluster_1 Part B: Final Product Synthesis cluster_2 Purification & Analysis A 4-Methylquinolin-2(1H)-one B Chlorination with POCl₃ A->B C 4-Methyl-2-chloroquinoline B->C E Nucleophilic Aromatic Substitution (SNAr) C->E D 1-Phenyl-1H-tetrazole-5-thiol D->E F Crude Product E->F G Recrystallization F->G I Final Product: 4-methyl-2-((1-phenyl-1H-tetrazol-5-yl)thio)quinoline G->I H Characterization (NMR, MS, IR) I->H G Thiol Tetrazole-SH Base + Base (-BH⁺) Thiolate Tetrazole-S⁻ (Nucleophile) Intermediate Meisenheimer Complex Thiolate->Intermediate Attack at C2 Quinoline 2-Cl-Quinoline (Electrophile) Quinoline->Intermediate Product Final Product Intermediate->Product Loss of Leaving Group LeavingGroup - Cl⁻

Sources

Application Note: A Stability-Indicating RP-HPLC Method for the Analysis of 4-methyl-2-((1-phenyl-1H-tetrazol-5-yl)thio)quinoline

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 4-methyl-2-((1-phenyl-1H-tetrazol-5-yl)thio)quinoline. The method was developed to provide high resolution, sensitivity, and specificity, making it suitable for quality control, stability testing, and impurity profiling in pharmaceutical development. The protocol outlines a systematic approach to method development, from initial analyte characterization to full validation according to the International Council for Harmonisation (ICH) guidelines. A forced degradation study was conducted to confirm the method's ability to separate the active pharmaceutical ingredient (API) from potential degradation products generated under various stress conditions.

Introduction

4-methyl-2-((1-phenyl-1H-tetrazol-5-yl)thio)quinoline (CAS No. 303796-66-9) is a heterocyclic compound incorporating both a quinoline and a phenyl-tetrazole-thioether moiety.[1] Such scaffolds are of significant interest in medicinal chemistry due to their prevalence in pharmacologically active molecules, which exhibit a wide range of biological activities including antihypertensive and antimicrobial properties.[2][3] The development of a reliable and accurate analytical method is paramount for ensuring the quality, safety, and efficacy of any potential drug substance.[4]

High-Performance Liquid Chromatography (HPLC) is the cornerstone of pharmaceutical analysis due to its high resolution and precision.[5] A stability-indicating method is a validated quantitative analytical procedure that can detect changes in the quality of a drug substance over time.[6] Its primary characteristic is specificity: the ability to accurately measure the active ingredient in the presence of its degradation products, process impurities, and excipients.[7]

This guide provides a comprehensive framework for the development and validation of an HPLC method for 4-methyl-2-((1-phenyl-1H-tetrazol-5-yl)thio)quinoline, grounded in established scientific principles and regulatory expectations.

Method Development Strategy: A Rationale-Driven Approach

The development of a robust HPLC method is a systematic process. The strategy employed here was based on the physicochemical properties of the analyte to make logical and efficient experimental choices.

Analyte Characterization and Initial Considerations

The structure of 4-methyl-2-((1-phenyl-1H-tetrazol-5-yl)thio)quinoline features a largely non-polar carbon skeleton with multiple aromatic rings, suggesting strong retention in reversed-phase chromatography. The quinoline nitrogen introduces a basic character, while the tetrazole ring can exhibit acidic properties.[3][8] This dual nature necessitates careful control of the mobile phase pH to ensure consistent ionization and, consequently, reproducible retention and symmetrical peak shape.

Selection of Chromatographic Components
  • Separation Mode and Stationary Phase: Reversed-Phase HPLC (RP-HPLC) was selected as the most suitable mode due to the analyte's predominantly hydrophobic nature.[9] A C18 (octadecylsilyl) stationary phase is the workhorse of reversed-phase chromatography and was chosen as the starting point.[10] C18 columns provide excellent hydrophobic retention for a wide range of molecules. A column with high-purity silica and end-capping was selected to minimize interactions between the basic quinoline nitrogen and residual acidic silanols on the silica surface, which can cause peak tailing.[11]

  • Mobile Phase:

    • Organic Modifier: Acetonitrile (ACN) was chosen over methanol due to its lower viscosity (resulting in lower backpressure) and superior UV transparency at lower wavelengths.[12]

    • Aqueous Phase and pH Control: To ensure the quinoline nitrogen is consistently protonated and to prevent peak tailing, an acidic mobile phase is required.[13] A pH well below the pKa of the quinoline moiety (typically around 4-5) ensures it exists in a single ionic form. A solution of 0.1% formic acid in water was selected, providing a pH of approximately 2.7. This is a simple, effective, and LC-MS compatible mobile phase.[12]

  • Detector Selection: A Photodiode Array (PDA) detector, also known as a Diode Array Detector (DAD), was chosen.[14][15] Unlike a standard UV-Vis detector that measures absorbance at a single wavelength, a PDA detector acquires the entire UV-Vis spectrum for each point in the chromatogram.[16][17] This provides three key advantages:

    • Optimal Wavelength Selection: The ideal wavelength for quantification can be chosen after the analysis is complete.

    • Peak Purity Analysis: The spectral uniformity across a single chromatographic peak can be assessed to determine if it consists of a single component or co-eluting impurities.[18]

    • Compound Identification: The acquired spectrum can be compared against a reference standard for identity confirmation.

Optimization Workflow

The method optimization followed a logical progression from broad screening to fine-tuning, as illustrated in the diagram below.

MethodDevelopmentWorkflow Start Define Method Goal: Stability-Indicating Assay Analyte Characterize Analyte (Structure, Polarity, pKa) Start->Analyte Initial_Conditions Select Initial Conditions (C18 Column, ACN/H2O with 0.1% Formic Acid) Analyte->Initial_Conditions Gradient_Screen Run Generic Gradient (e.g., 5-95% ACN) Initial_Conditions->Gradient_Screen Evaluate Evaluate Retention & Peak Shape Gradient_Screen->Evaluate Optimize_Gradient Optimize Gradient Slope & Time for Resolution Evaluate->Optimize_Gradient If Needed Fine_Tune Fine-Tune Conditions (Flow Rate, Temperature) Optimize_Gradient->Fine_Tune Forced_Deg Perform Forced Degradation (ICH Q1A) Fine_Tune->Forced_Deg Final_Method Finalize Method & Define SST Forced_Deg->Final_Method Confirm Specificity Validation Validate Method (ICH Q2(R1)) Final_Method->Validation ForcedDegradation API_Stock API Stock Solution (1 mg/mL) Acid Acid Stress 1N HCl, 80°C API_Stock->Acid Base Base Stress 1N NaOH, 80°C API_Stock->Base Oxidative Oxidative Stress 10% H2O2, RT API_Stock->Oxidative Analysis Analyze All Samples by HPLC-PDA Acid->Analysis Base->Analysis Oxidative->Analysis Thermal Thermal Stress (Solid) 105°C Thermal->Analysis Photo Photolytic Stress (Solid) ICH Q1B Photo->Analysis Results Evaluate: - % Degradation - Peak Purity - Resolution (Rs) Analysis->Results

Caption: Workflow for the forced degradation study.

Expected Results

A successful stability-indicating method will show a decrease in the main peak area for stressed samples, with the appearance of new peaks corresponding to degradation products. Crucially, all degradant peaks must be well-resolved from the parent peak. A degradation level of 5-20% is generally considered optimal for method validation purposes. [19]

Stress Condition % Degradation (Hypothetical) Observations
Acid (1N HCl, 80°C) ~15% One major and one minor degradation peak observed.
Base (1N NaOH, 80°C) ~18% Two major degradation peaks observed.
Oxidative (10% H₂O₂, RT) ~12% One major degradation peak observed.
Thermal (105°C) ~5% Minor degradation observed.
Photolytic (ICH Q1B) ~8% One minor degradation peak observed.

Protocol 2: Final Optimized HPLC Method

Instrumentation and Reagents
  • HPLC System: An HPLC system capable of gradient elution with a photodiode array (PDA) detector. [20]* Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size). [21]* Reagents: HPLC-grade acetonitrile, HPLC-grade water, and formic acid (analytical grade).

Chromatographic Conditions
ParameterRecommended Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection Wavelength 245 nm (or optimal wavelength determined from PDA spectrum)
Run Time 25 minutes
Gradient Program Time (min)
0.0
15.0
20.0
20.1
25.0
Solution Preparation
  • Mobile Phase A: Add 1.0 mL of formic acid to 1000 mL of HPLC-grade water. Mix well and degas.

  • Mobile Phase B: Add 1.0 mL of formic acid to 1000 mL of HPLC-grade acetonitrile. Mix well and degas.

  • Standard Stock Solution (500 µg/mL): Accurately weigh approximately 25 mg of the reference standard and transfer to a 50 mL volumetric flask. Dissolve and dilute to volume with mobile phase (50:50 A:B).

  • Working Standard Solution (50 µg/mL): Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with mobile phase.

System Suitability Test (SST)

Before sample analysis, perform five replicate injections of the Working Standard Solution (50 µg/mL) to ensure the chromatographic system is performing adequately.

SST ParameterAcceptance Criteria
Tailing Factor (Asymmetry) ≤ 2.0
Theoretical Plates ≥ 2000
% RSD of Peak Area ≤ 2.0%
% RSD of Retention Time ≤ 1.0%

Protocol 3: Method Validation

The analytical method must be validated to demonstrate its suitability for the intended purpose, following ICH Q2(R1) guidelines. [22][23][24]

Validation Parameter Description of Experiment Acceptance Criteria
Specificity Analyze blank, placebo, and stressed samples. Assess peak purity of the analyte peak. No interference at the analyte retention time. Peak purity index > 0.999.
Linearity Analyze at least five concentrations over the range of 10-75 µg/mL (20-150% of the test concentration). Correlation coefficient (r²) ≥ 0.999.
Range The range demonstrated under Linearity, Accuracy, and Precision studies. As defined by Linearity, Accuracy, and Precision.
Accuracy (% Recovery) Analyze samples spiked with the analyte at three levels (e.g., 80%, 100%, 120%) in triplicate. Mean recovery between 98.0% and 102.0%.
Precision (Repeatability) Analyze six replicate preparations of the standard solution at 100% concentration (50 µg/mL). % RSD ≤ 2.0%.
Precision (Intermediate) Repeat the precision study on a different day with a different analyst or instrument. % RSD ≤ 2.0%.
LOD & LOQ Determine based on signal-to-noise ratio (LOD ≈ 3:1, LOQ ≈ 10:1) or standard deviation of the response and the slope of the calibration curve. LOD and LOQ should be reported.

| Robustness | Systematically vary method parameters (e.g., flow rate ±10%, column temp ±5°C, mobile phase pH ±0.2). | System suitability criteria must be met. No significant change in results. |

Conclusion

This application note presents a detailed, scientifically-grounded protocol for the development and validation of a stability-indicating HPLC method for 4-methyl-2-((1-phenyl-1H-tetrazol-5-yl)thio)quinoline. The described method is specific, accurate, precise, and robust, making it a reliable tool for the quantitative analysis of this compound in a pharmaceutical setting. The use of a PDA detector enhances the method's utility by enabling peak purity assessment and identity confirmation. This comprehensive guide serves as a valuable resource for researchers and scientists engaged in drug development and quality control.

References

  • SCION Instruments. (n.d.). Diode Array Detector HPLC | DAD. Retrieved from SCION Instruments website. [Link]

  • Dolan, J. W. (2013). Mobile-Phase Optimization Strategies in Reversed-Phase HPLC. LCGC International. [Link]

  • Phenomenex. (2025). Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved from Phenomenex website. [Link]

  • Contract Testing Laboratories of America. (2024). HPLC Analysis with Diode Array Detection. Retrieved from Ctlalab website. [Link]

  • Phenomenex. (2025). Types of HPLC Detectors. Retrieved from Phenomenex website. [Link]

  • GenTech Scientific. (2023). A Brief Overview of PDA Detectors in HPLC. Retrieved from GenTech Scientific website. [Link]

  • Jordi Labs. (n.d.). ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1). Retrieved from Jordi Labs website. [Link]

  • Bogusz, M. J., et al. (1992). Application of HPLC with photodiode array detection for systematic toxicological analyses of drug groups. Journal of analytical toxicology. [Link]

  • Mamatha, T. (2025). A Review on HPLC Method Development and Validation in Forced Degradation Studies. International Journal of All Research Scientific and Creative Thoughts. [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from ECA Academy website. [Link]

  • ICH. (n.d.). Quality Guidelines. Retrieved from ICH website. [Link]

  • ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • MicroSolv Technology Corporation. (2026). Improving Separation of Peaks in RP HPLC. [Link]

  • Hasan, M. N., et al. (2021). A Study of Method Development, Validation, and Forced Degradation for Simultaneous Quantification of Paracetamol and Ibuprofen in Pharmaceutical Dosage Form by RP-HPLC Method. PMC. [Link]

  • International Research Journal of Pharmacy and Medical Sciences. (2023). Stability Indicating HPLC Method Development: A Review. [Link]

  • Scruton, L., Kpd, & Langer, E. (2026). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. [Link]

  • Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Retrieved from Onyx Scientific website. [Link]

  • Dong, M. W., & Hu, G. (2020). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. LCGC International. [Link]

  • Studzińska, S., et al. (2018). Challenges of HPLC determination of quinoline derivatives used in the treatment of malaria. Taylor & Francis Online. [Link]

  • Dong, M. W. (2026). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. [Link]

  • Welch Materials. (2025). Mobile Phase Selection in Method Development: How to Optimize. [Link]

  • Dong, M. W., & Mallet, C. R. (2025). Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. LCGC International. [Link]

  • CHROMacademy. (2020). HPLC Column Selection. LCGC International. [Link]

  • Sonawane, S. A., & Gide, P. S. (2022). RP-HPLC ANALYTICAL METHOD DEVELOPMENT AND VALIDATION FOR NEWLY SYNTHESIZED N-{[6-METHOXY-2-(MORPHOLIN-4-YL) QUINOLIN-3-YL]METHYL}-4H-1,2,4-TRIAZOL-4-AMINE. [Link]

  • International Journal of Pharmacy & Pharmaceutical Research. (2023). Stability Indicating HPLC Method Development: A Review. [Link]

  • SIELC Technologies. (n.d.). HPLC Method for Analysis of Quinoline Yellow WS on BIST A+ Column. Retrieved from SIELC Technologies website. [Link]

  • Suneetha, A., & Rao, D. P. (2018). ICH GUIDELINE PRACTICE: A VALIDATED STABILITY INDICATING RP-UPLC METHOD DEVELOPMENT AND. Rasayan Journal of Chemistry. [Link]

  • Welch Materials. (2025). [Readers Insight] Heterocycles Structural Analysis in HPLC Method Development. [Link]

  • Chemsrc. (2026). CAS#:303796-66-9 | 4-methyl-2-((1-phenyl-1H-tetrazol-5-yl)thio)quinoline. [Link]

  • Welch Materials. (2025). HPLC Column Selection: Core to Method Development (Part II). [Link]

  • SCION Instruments. (2025). HPLC Column Selection Guide. [Link]

  • ICH. (2010). Q1A(R2) Stability Testing of New Drug Substances and Products. [Link]

  • Der Pharma Chemica. (2016). Synthesis, Charcterization and Antibacterial Studies of 4-Methyl-2-(4-Substituted Phenyl) Quinoline Derivatives. [Link]

  • Liptáková, A., et al. (2024). 4-(1H-Tetrazol-5-yl)-2-(p-tolyl)quinoline. MDPI. [Link]

  • Liptáková, A., et al. (2024). (PDF) 4-(1H-Tetrazol-5-yl)-2-(p-tolyl)quinoline. ResearchGate. [Link]

  • Tjaden, U. R., et al. (1990). Fast-LC determination of 1-methyl-1H-tetrazole-5-thiol in human plasma with column-switching sample clean-up. Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • Mohite, P. B., & Bhaskar, R. (2010). Potential Pharmacological Activities of Tetrazoles in The New Millennium. International Journal of PharmTech Research. [Link]

Sources

Application Notes and Protocols: 4-Methyl-2-((1-phenyl-1H-tetrazol-5-yl)thio)quinoline as a Corrosion Inhibitor

Author: BenchChem Technical Support Team. Date: March 2026

Authored by: Gemini, Senior Application Scientist

Introduction

Corrosion of metallic materials, particularly steel, is a pervasive issue across numerous industries, leading to significant economic losses and safety concerns. The use of organic corrosion inhibitors is a primary strategy to mitigate this degradation. Among the vast array of organic compounds, those containing heteroatoms such as nitrogen, sulfur, and oxygen, along with aromatic rings, have demonstrated exceptional efficacy. This is attributed to their ability to adsorb onto the metal surface, forming a protective barrier against corrosive agents.

This document provides a detailed guide on the application of 4-methyl-2-((1-phenyl-1H-tetrazol-5-yl)thio)quinoline (hereafter referred to as 4M2P5TQ) as a potent corrosion inhibitor, with a particular focus on its use for mild steel in acidic environments. The quinoline and tetrazole moieties in 4M2P5TQ are rich in π-electrons and heteroatoms, making it a highly effective corrosion inhibitor. These application notes and protocols are designed for researchers and scientists in materials science, chemistry, and engineering.

Molecular Structure of 4M2P5TQ

Caption: Molecular structure of 4-methyl-2-((1-phenyl-1H-tetrazol-5-yl)thio)quinoline (4M2P5TQ).

Mechanism of Action

The high inhibition efficiency of 4M2P5TQ is attributed to its strong adsorption onto the metal surface. This process is facilitated by the presence of multiple active centers, including the nitrogen and sulfur heteroatoms, and the delocalized π-electrons of the quinoline, tetrazole, and phenyl rings. The inhibitor molecules displace water and other corrosive species from the metal surface, forming a protective barrier. This adsorption can be a combination of physisorption (electrostatic interactions) and chemisorption (covalent bonding). Studies have shown that the adsorption of 4M2P5TQ on mild steel surfaces in acidic media follows the Langmuir adsorption isotherm, indicating the formation of a monolayer of the inhibitor on the metal surface.

Experimental Evaluation of Corrosion Inhibition

Materials and Reagents
  • Working Electrode: Mild steel coupons of a specific composition (e.g., C: 0.21%, Mn: 0.05%, Si: 0.05%, S: 0.05%, P: 0.09%, and the remainder Fe).

  • Corrosive Media: 1 M HCl or 0.5 M H₂SO₄ solutions.

  • Inhibitor: 4-methyl-2-((1-phenyl-1H-tetrazol-5-yl)thio)quinoline (4M2P5TQ) at various concentrations (e.g., 50, 100, 150, 200 ppm).

  • Reference Electrode: Saturated Calomel Electrode (SCE) or Ag/AgCl electrode.

  • Counter Electrode: Platinum foil or graphite rod.

  • Reagents: Acetone, distilled water, and appropriate polishing materials (e.g., emery papers of different grades).

Experimental Workflow

G cluster_prep Sample Preparation cluster_testing Corrosion Testing cluster_analysis Surface Analysis cluster_computational Theoretical Analysis prep1 Mild Steel Coupon Preparation (Polishing, Cleaning, Drying) test1 Weight Loss Measurement prep1->test1 test2 Electrochemical Tests (EIS, Potentiodynamic Polarization) prep1->test2 analysis1 Scanning Electron Microscopy (SEM) test1->analysis1 test2->analysis1 comp1 Quantum Chemical Calculations test2->comp1 analysis2 Energy Dispersive X-ray (EDX) analysis1->analysis2 analysis3 Atomic Force Microscopy (AFM) analysis1->analysis3 comp2 Molecular Dynamics (MD) Simulations comp1->comp2

Caption: General experimental workflow for evaluating corrosion inhibitors.

Detailed Protocols

This gravimetric method provides a direct measure of the corrosion rate and the inhibitor's efficiency.

Protocol:

  • Preparation of Coupons: Mechanically polish mild steel coupons with a series of emery papers (from 120 to 1200 grit), wash thoroughly with distilled water and acetone, and dry in a desiccator.

  • Initial Weighing: Accurately weigh the prepared coupons using an analytical balance.

  • Immersion: Immerse the coupons in the corrosive solution (e.g., 1 M HCl) with and without different concentrations of 4M2P5TQ for a specified period (e.g., 24 hours) at a constant temperature.

  • Final Weighing: After the immersion period, retrieve the coupons, clean them with a brush, wash with distilled water and acetone, dry, and reweigh.

  • Calculations:

    • Corrosion Rate (CR): CR (mm/year) = (K × W) / (A × T × D) where K is a constant (8.76 × 10⁴), W is the weight loss in grams, A is the area of the coupon in cm², T is the immersion time in hours, and D is the density of mild steel in g/cm³.

    • Inhibition Efficiency (IE%): IE% = [(CR₀ - CRᵢ) / CR₀] × 100 where CR₀ and CRᵢ are the corrosion rates in the absence and presence of the inhibitor, respectively.

Electrochemical techniques provide insights into the kinetics and mechanism of corrosion inhibition.

Protocol:

  • Electrochemical Cell Setup: Assemble a three-electrode cell with the mild steel coupon as the working electrode, a platinum foil as the counter electrode, and a saturated calomel electrode (SCE) as the reference electrode.

  • Stabilization: Immerse the working electrode in the test solution for a sufficient time (e.g., 30-60 minutes) to attain a stable open-circuit potential (OCP).

  • Electrochemical Impedance Spectroscopy (EIS):

    • Perform EIS measurements at the OCP over a frequency range of 100 kHz to 0.01 Hz with a small amplitude sinusoidal perturbation (e.g., 10 mV).

    • Analyze the Nyquist and Bode plots to determine the charge transfer resistance (Rct) and double-layer capacitance (Cdl).

    • Inhibition Efficiency (IE%): IE% = [(Rctᵢ - Rct₀) / Rctᵢ] × 100 where Rctᵢ and Rct₀ are the charge transfer resistances with and without the inhibitor, respectively.

  • Potentiodynamic Polarization:

    • Scan the potential from a cathodic potential to an anodic potential (e.g., -250 mV to +250 mV vs. OCP) at a slow scan rate (e.g., 1 mV/s).

    • Extrapolate the Tafel plots to determine the corrosion potential (Ecorr), corrosion current density (icorr), and Tafel slopes (βa and βc).

    • Inhibition Efficiency (IE%): IE% = [(icorr₀ - icorrᵢ) / icorr₀] × 100 where icorr₀ and icorrᵢ are the corrosion current densities in the absence and presence of the inhibitor, respectively.

Data Presentation

Table 1: Inhibition Efficiency of 4M2P5TQ for Mild Steel in 1 M HCl
Concentration (ppm)Weight Loss IE%EIS IE%Potentiodynamic Polarization IE%
5085.387.186.5
10090.191.590.8
15093.294.093.6
20095.896.295.9

Note: The data presented in this table is representative and may vary based on specific experimental conditions.

Surface Analysis

To visualize the protective film formed by the inhibitor, surface analysis techniques are employed.

  • Scanning Electron Microscopy (SEM): Provides high-resolution images of the steel surface, revealing the extent of corrosion damage in the absence and presence of the inhibitor.

  • Energy Dispersive X-ray (EDX): Analyzes the elemental composition of the surface, confirming the presence of elements from the inhibitor molecule (N, S) on the protected steel surface.

  • Atomic Force Microscopy (AFM): Characterizes the surface topography at the nanoscale, providing quantitative data on surface roughness, which is significantly reduced in the presence of the inhibitor.

Conclusion

4-Methyl-2-((1-phenyl-1H-tetrazol-5-yl)thio)quinoline has been demonstrated to be a highly effective corrosion inhibitor for mild steel in acidic environments. Its efficacy stems from its ability to strongly adsorb onto the steel surface, forming a protective barrier. The detailed protocols provided herein offer a comprehensive guide for researchers to evaluate the performance of this and other potential corrosion inhibitors. The combination of gravimetric, electrochemical, and surface analysis techniques provides a robust and multi-faceted approach to understanding the inhibition mechanism and quantifying the inhibitor's performance.

References

  • Verma, C., Ebenso, E. E., & Quraishi, M. A. (2018). Corrosion inhibitors for ferrous and non-ferrous metals and their alloys. Journal of Materials Chemistry A, 6(34), 16297-16341. [Link]

  • Finšgar, M., & Jackson, J. (2014). Application of corrosion inhibitors for steels in acidic media for the oil and gas industry: A review. Corrosion Science, 86, 17-41. [Link]

Application Notes & Protocols: Evaluating the Antimicrobial Efficacy of 4-methyl-2-((1-phenyl-1H-tetrazol-5-yl)thio)quinoline

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents with a broad spectrum of activity.[1] Quinolone antimicrobials, a prominent class of synthetic antibiotics, have been revolutionary in treating bacterial infections.[2] Their primary mechanism of action involves the inhibition of essential bacterial enzymes, DNA gyrase and topoisomerase IV, which are critical for DNA replication, repair, and recombination.[3][4][5] The emergence of drug-resistant pathogens, however, necessitates a continuous search for novel molecular architectures with enhanced potency and alternative mechanisms.

The compound 4-methyl-2-((1-phenyl-1H-tetrazol-5-yl)thio)quinoline represents a strategic hybridization of two key pharmacophores: the proven quinoline nucleus and a 1-phenyl-tetrazole moiety linked via a thioether bridge. This design is rationalized by the fact that tetrazole rings can act as bioisosteres for carboxylic acid groups, potentially improving metabolic stability and cell permeability, while thioether linkages are common in various biologically active molecules.[6][7] This application note provides a comprehensive suite of protocols designed for researchers and drug development professionals to rigorously evaluate the antimicrobial profile of this novel quinoline derivative, from initial screening to quantitative potency determination. The methodologies are grounded in established standards, such as those from the Clinical and Laboratory Standards Institute (CLSI), to ensure data integrity and reproducibility.[8]

Overall Antimicrobial Evaluation Workflow

The logical progression for characterizing a novel antimicrobial agent involves moving from a qualitative screening assay to quantitative determination of inhibitory and cidal concentrations. This workflow ensures an efficient use of resources by first identifying activity before committing to more detailed and labor-intensive assays.

Antimicrobial Assay Workflow Workflow for Antimicrobial Profiling Start Compound Synthesis & Solubilization Screening Part 1: Preliminary Screening Agar Well Diffusion Assay Start->Screening Is there activity? Quantitative Part 2: Quantitative Potency Broth Microdilution (MIC) Screening->Quantitative Zone of Inhibition > 0 Analysis Data Analysis & Interpretation (MIC, MBC, MBC/MIC Ratio) Screening->Analysis No Zone of Inhibition Cidal_Static Part 3: Bactericidal vs. Bacteriostatic Subculture for MBC Quantitative->Cidal_Static MIC Determined Cidal_Static->Analysis End Compound Profile (Potency & Spectrum) Analysis->End

Caption: Logical workflow for evaluating a novel antimicrobial compound.

Part 1: Preliminary Screening via Agar Well Diffusion

Principle and Rationale The agar well diffusion method is a robust, cost-effective, and widely used preliminary assay to screen for antimicrobial activity.[9][10] The test compound diffuses from a well through a solidified agar medium that has been uniformly inoculated with a specific microorganism. If the compound is effective, it will inhibit microbial growth, resulting in a clear area, or "zone of inhibition," around the well. The diameter of this zone provides a semi-quantitative measure of the compound's efficacy.[10][11] This method is ideal for initial screening against a panel of diverse microorganisms to quickly establish the compound's spectrum of activity.

Detailed Protocol

  • Media and Inoculum Preparation:

    • Prepare Mueller-Hinton Agar (MHA) for bacteria or Potato Dextrose Agar (PDA) for fungi according to the manufacturer's instructions and sterilize by autoclaving.

    • Allow the sterile media to cool to 45-50°C in a water bath.[12]

    • Inoculate a suitable broth (e.g., Mueller-Hinton Broth) with isolated colonies of the test microorganism and incubate until it reaches the log phase of growth.

    • Adjust the inoculum turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL for bacteria). This standardization is critical for reproducibility.

  • Plate Inoculation and Well Creation:

    • Pour approximately 25 mL of the cooled, sterile agar into 100 mm sterile Petri dishes and allow them to solidify in a biosafety cabinet.

    • Using a sterile cotton swab, uniformly streak the surface of the agar plates with the standardized microbial inoculum to create a confluent lawn.[9]

    • Using a sterile cork borer (typically 6 mm in diameter), aseptically punch wells into the agar.[10][12]

  • Sample Application and Incubation:

    • Prepare a stock solution of 4-methyl-2-((1-phenyl-1H-tetrazol-5-yl)thio)quinoline in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO) at a high concentration (e.g., 10 mg/mL).

    • Carefully pipette a fixed volume (e.g., 50-100 µL) of the test compound solution into a designated well.

    • Crucial Controls:

      • Negative Control: Add the same volume of the pure solvent (DMSO) to a separate well to ensure it has no intrinsic antimicrobial activity.[12]

      • Positive Control: Add a standard antibiotic solution (e.g., Ciprofloxacin at 10 µg/mL for bacteria) to another well to validate the assay's sensitivity.[2]

    • Allow the plates to sit at room temperature for 1-2 hours to permit diffusion of the compound into the agar before microbial growth begins.[12]

    • Invert the plates and incubate at 37°C for 18-24 hours for bacteria, or at an appropriate temperature for fungi for 24-48 hours.

  • Measurement and Interpretation:

    • After incubation, measure the diameter of the zone of inhibition in millimeters (mm) using a caliper or ruler.

    • Record the results for the test compound and the controls.

Data Presentation: Example Agar Well Diffusion Results

Test OrganismTest Compound (1 mg/mL) Zone (mm)Positive Control (Ciprofloxacin, 10 µg/mL) Zone (mm)Negative Control (DMSO) Zone (mm)
Staphylococcus aureus (ATCC 25923)18250
Escherichia coli (ATCC 25922)15280
Pseudomonas aeruginosa (ATCC 27853)11240
Candida albicans (ATCC 90028)0Not Applicable0

Part 2: Quantitative Potency via Broth Microdilution (Minimum Inhibitory Concentration - MIC)

Principle and Rationale Following a positive screening result, the next critical step is to determine the compound's precise potency. The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that visibly inhibits the growth of a microorganism after overnight incubation.[13] The broth microdilution method, performed in 96-well microtiter plates, is the international standard for determining MIC values.[8] It allows for the simultaneous testing of multiple concentrations in a small volume, providing a quantitative and reproducible measure of antimicrobial efficacy. This protocol is based on the guidelines established by the CLSI.[8][14]

MIC_Plate_Layout 96-Well Plate Layout for MIC Determination cluster_plate c1 1 c2 2 A1 512 c3 3 c4 4 c5 5 c6 6 c7 7 c8 8 c9 9 c10 10 c11 11 c12 12 A2 256 B1 512 A3 128 A4 64 A5 32 A6 16 A7 8 A8 4 A9 2 A10 1 A11 GC A12 SC B2 256 C1 512 B3 128 B4 64 B5 32 B6 16 B7 8 B8 4 B9 2 B10 1 B11 GC B12 SC C2 256 C3 128 C4 64 C5 32 C6 16 C7 8 C8 4 C9 2 C10 1 C11 GC C12 SC key Key: Blue: Test Compound (µg/mL) Green: Positive Control (µg/mL) GC: Growth Control (Bacteria + Broth) SC: Sterility Control (Broth Only)

Caption: Example 96-well plate layout for MIC determination.

Detailed Protocol

  • Plate Preparation:

    • Dispense 100 µL of sterile Cation-Adjusted Mueller-Hinton Broth (CAMHB) into wells 2 through 12 of a sterile 96-well microtiter plate.

    • Prepare a stock solution of the test compound in DMSO at a concentration that is twice the highest desired final concentration (e.g., if the highest test concentration is 512 µg/mL, prepare a 1024 µg/mL solution).

    • Add 200 µL of this compound stock to well 1. Alternatively, add 100 µL of a 4x stock to 100 µL of broth in well 1.

  • Serial Dilution:

    • Using a multichannel pipette, transfer 100 µL from well 1 to well 2. Mix thoroughly by pipetting up and down.

    • Continue this two-fold serial dilution across the plate from well 2 to well 10.

    • After mixing in well 10, discard the final 100 µL. Wells 1-10 now contain 100 µL of serially diluted compound.

    • Well 11 will serve as the Growth Control (no compound).

    • Well 12 will serve as the Sterility Control (no compound, no bacteria).[14]

  • Inoculation:

    • Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard, then dilute it in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

    • Add 100 µL of this final bacterial suspension to wells 1 through 11. Do not add bacteria to well 12.

    • The final volume in wells 1-11 is now 200 µL, and the compound concentrations have been diluted by half to the desired final test range.

  • Incubation and Reading:

    • Seal the plate (e.g., with a breathable film or lid) and incubate at 37°C for 16-20 hours in ambient air.

    • After incubation, read the plate visually. The Sterility Control (well 12) should be clear. The Growth Control (well 11) should be turbid.

    • The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the first clear well).

Part 3: Determining Cidal Activity (Minimum Bactericidal Concentration - MBC)

Principle and Rationale The MIC value reveals the concentration required to inhibit growth but does not distinguish between bacteriostatic (growth-inhibiting) and bactericidal (cell-killing) activity. The Minimum Bactericidal Concentration (MBC) test addresses this by determining the lowest concentration of an antimicrobial agent required to kill ≥99.9% of the initial bacterial inoculum.[15] This information is crucial for clinical applications where outright pathogen elimination is required. The MBC assay is a direct extension of the broth microdilution MIC test.[16]

Detailed Protocol

  • Subculturing from MIC Plate:

    • Following the determination of the MIC, select the wells corresponding to the MIC, 2x MIC, and 4x MIC (and the growth control well).

    • Mix the contents of each selected well thoroughly.

    • Using a calibrated loop or pipette, withdraw a 10-100 µL aliquot from each of these wells.[16][17]

  • Plating and Incubation:

    • Spread the aliquot onto a quadrant of a fresh, antibiotic-free MHA plate.

    • Label each quadrant clearly with the corresponding concentration from the MIC plate.

    • Incubate the MHA plates at 37°C for 18-24 hours.

  • Reading and Interpretation:

    • After incubation, count the number of colonies on each quadrant.

    • The MBC is the lowest concentration that results in no visible colony growth on the agar, which corresponds to a ≥99.9% reduction in CFU/mL compared to the initial inoculum count.[15]

    • The MBC/MIC ratio can be calculated to classify the compound's activity. A ratio of ≤4 is generally considered bactericidal, while a ratio >4 is considered bacteriostatic.

Data Presentation: Example MIC & MBC Results

Test OrganismCompound MIC (µg/mL)Compound MBC (µg/mL)MBC/MIC RatioActivity ClassificationCiprofloxacin MIC (µg/mL)
S. aureus (ATCC 25923)16322Bactericidal0.5
E. coli (ATCC 25922)32642Bactericidal0.015
P. aeruginosa (ATCC 27853)64>256>4Bacteriostatic0.25

Conclusion and Future Directions

The protocols detailed in this guide provide a systematic and robust framework for characterizing the antimicrobial properties of 4-methyl-2-((1-phenyl-1H-tetrazol-5-yl)thio)quinoline . By progressing from qualitative screening to quantitative MIC and MBC determination, researchers can build a comprehensive profile of the compound's potency and spectrum of activity. The quinoline core suggests a likely mechanism of action via inhibition of bacterial DNA gyrase, a claim that can be further investigated through enzymatic assays.[5][13] The promising results from these foundational assays would justify advancing this compound into further studies, including time-kill kinetics, resistance development potential, and in vivo efficacy models, solidifying its potential as a lead candidate in the fight against antimicrobial resistance.[18]

References

  • Quinolone antimicrobial agents: mechanism of action and resistance development. PubMed. Available from: [Link]

  • Mechanism of Quinolone Action and Resistance. PMC - NCBI. Available from: [Link]

  • Antibacterial Efficacy: Step-by-Step Guide to the Well Diffusion Method for Evaluating Activity. Microbial Insights. Available from: [Link]

  • Mode of action of the quinolone antimicrobial agents. PubMed. Available from: [Link]

  • Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Protocols.io. Available from: [Link]

  • Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. PMC - NCBI. Available from: [Link]

  • Mechanism of Action of a Membrane-Active Quinoline-Based Antimicrobial on Natural and Model Bacterial Membranes. ACS Publications. Available from: [Link]

  • Minimal Bactericidal Concentration for Biofilms (MBC-B). Bio-protocol. Available from: [Link]

  • Minimum Bactericidal Concentration (MBC) Test. Microbe Investigations. Available from: [Link]

  • A Review of Commonly Used Methodologies for Assessing the Antibacterial Activity of Honey and Honey Products. MDPI. Available from: [Link]

  • Agar well diffusion: A prominent method for In vitro screening of antimicrobials. International Journal of Botany Studies. Available from: [Link]

  • Quality Control and Reference Guidelines for CLSI Broth Microdilution Susceptibility Method (M38-A Document) for Amphotericin B, Itraconazole, Posaconazole, and Voriconazole. Journal of Clinical Microbiology. Available from: [Link]

  • Lecture 34 : Fractionation And Bioassays Of Plant Extract. NPTEL. Available from: [Link]

  • M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Clinical and Laboratory Standards Institute (CLSI). Available from: [Link]

  • Lab Six :. - Minimum Bacteriocidal Concentration (MBC). ResearchGate. Available from: [Link]

  • 4.3.2. Minimum Bactericidal Concentration (MBC) Determination. Bio-protocol. Available from: [Link]

  • SYNTHESIS AND ANTIMICROBIAL EVALUATION OF SOME NOVEL QUINOLINE DERIVATIVES. International Journal of Pharmaceutical Sciences and Medicine. Available from: [Link]

  • Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole. PubMed. Available from: [Link]

  • ISO16256 | Clinical laboratory testing and in vitro diagnostic test systems — Broth micro-dilution reference method for testing the in vitro activity of antimicrobial agents against yeast fungi involved in infectious diseases. CLSI. Available from: [Link]

  • Synthesis and Antimicrobial Evaluation of New Pyrazoline and Pyrazolinyl Thiazole Derivatives Bearing Tetrazolo[1,5-a]quinoline Moiety. ResearchGate. Available from: [Link]

  • Synthesis and Antimicrobial Evaluation of New Pyrazoline and Pyrazolinyl Thiazole Derivatives Bearing Tetrazolo[1,5-a]quinoline Moiety. Bentham Science. Available from: [Link]

  • Design, synthesis and antimicrobial evaluation of some novel quinoline derivatives. MedCrave online. Available from: [Link]

  • Design, Synthesis, and Antibacterial Evaluation of Novel Quinoline Derivatives. IJSDR. Available from: [Link]

  • Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents. PMC - NCBI. Available from: [Link]

  • Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents. MDPI. Available from: [Link]

  • Design, synthesis and antimicrobial evaluation of some novel quinoline derivatives. MedCrave. Available from: [Link]

  • Synthesis and Antimicrobial Evaluation of New Quinoline Derivatives. Asian Pacific Journal of Health Sciences. Available from: [Link]

  • Synthesis, Charcterization and Antibacterial Studies of 4-Methyl-2-(4-Substituted Phenyl) Quinoline Derivatives. Der Pharma Chemica. Available from: [Link]

  • Tetrazolo[1,5-a]quinoline as a potential promising new scaffold for the synthesis of novel anti-inflammatory and antibacterial agents. PubMed. Available from: [Link]

  • Synthesis and Antimicrobial Activity of some Quinazolinone Derivatives. Biomed Pharmacol J. Available from: [Link]

Sources

Purification and recrystallization techniques for 4-methyl-2-((1-phenyl-1H-tetrazol-5-yl)thio)quinoline

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced Purification and Recrystallization Protocols for 4-Methyl-2-((1-phenyl-1H-tetrazol-5-yl)thio)quinoline

Introduction & Mechanistic Context

The synthesis of quinoline-tetrazole thioether conjugates, such as 4-methyl-2-((1-phenyl-1H-tetrazol-5-yl)thio)quinoline, is of significant interest in drug development due to their potent antimicrobial and antineoplastic properties[1]. The standard synthetic route involves the nucleophilic aromatic substitution (SNAr) or metal-catalyzed cross-coupling of 2-chloro-4-methylquinoline with 1-phenyl-1H-tetrazole-5-thiol (PTSH) under basic conditions[2].

However, achieving high-purity analytical or biological grade material is complicated by the reaction's impurity profile. The crude mixture invariably contains three problematic contaminants:

  • Unreacted PTSH: Highly acidic but prone to co-eluting in organic phases if not properly neutralized.

  • Bis(1-phenyl-1H-tetrazol-5-yl) disulfide: A non-polar oxidative byproduct formed by the dimerization of the PTSH starting material.

  • Unreacted Quinoline Electrophile: Structurally similar to the target product, complicating standard chromatographic separation.

This application note outlines a self-validating, three-phase purification strategy—Liquid-Liquid Extraction (LLE), Flash Chromatography, and Recrystallization—designed to exploit the distinct physicochemical properties of the target molecule to achieve >99.5% purity.

Workflow Visualization

PurificationWorkflow N1 Crude Reaction Mixture (Target + PTSH + Disulfide) N2 Liquid-Liquid Extraction (EtOAc / Sat. NaHCO3) N1->N2 Removes acidic PTSH N3 Flash Chromatography (Hexane : EtOAc) N2->N3 Organic phase recovery N4 Recrystallization (Hot Ethanol) N3->N4 Removes neutral disulfide N5 Pure Thioether (>99.5% Purity) N4->N5 Polish & crystal formation

Caption: Workflow for the purification of 4-methyl-2-((1-phenyl-1H-tetrazol-5-yl)thio)quinoline.

Phase 1: Chemoselective Liquid-Liquid Extraction (LLE)

Causality & Principle: The tetrazole ring strongly stabilizes the thiolate anion through resonance, rendering unreacted PTSH highly acidic (pKa ~2.8). By washing the organic phase with saturated aqueous sodium bicarbonate (NaHCO3, pH ~8.3), PTSH is quantitatively deprotonated and partitioned into the aqueous layer[3]. The target thioether and the neutral disulfide byproduct remain in the organic phase.

Step-by-Step Protocol:

  • Dilute the crude reaction mixture (approx. 10 mmol scale) with 50 mL of Ethyl Acetate (EtOAc).

  • Transfer the mixture to a separatory funnel and add 50 mL of saturated aqueous NaHCO3.

  • Agitate vigorously and vent frequently to release any CO2 gas generated by residual acidic reagents.

  • Allow the phases to separate. Extract the aqueous layer with an additional 25 mL of EtOAc to maximize recovery.

  • Self-Validation Check: Test the pH of the aqueous layer using pH paper. It must remain basic (pH > 8). If the pH is neutral or acidic, repeat the NaHCO3 wash to ensure complete removal of PTSH.

  • Combine the organic layers, wash with 30 mL of brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

Phase 2: Flash Column Chromatography

Causality & Principle: The organic residue now contains the target thioether, the disulfide byproduct, and trace quinoline starting material. The disulfide is highly lipophilic and lacks the hydrogen-bond accepting quinoline nitrogen. Silica gel chromatography using a Hexane/EtOAc gradient effectively retards the basic quinoline product while the non-polar disulfide elutes near the solvent front[4].

Step-by-Step Protocol:

  • Dry-load the concentrated crude mixture onto 5 g of silica gel (230-400 mesh) by dissolving the crude in a minimum amount of dichloromethane (DCM), adding the silica, and evaporating the solvent.

  • Pack a flash column with 50 g of silica gel using 100% Hexane.

  • Load the dry mixture onto the column bed and elute using a step gradient:

    • 100% Hexane (100 mL): Flushes non-polar hydrocarbon impurities.

    • 90:10 Hexane:EtOAc (200 mL): Elutes the bis(1-phenyl-1H-tetrazol-5-yl) disulfide.

    • 80:20 Hexane:EtOAc (300 mL): Elutes the target 4-methyl-2-((1-phenyl-1H-tetrazol-5-yl)thio)quinoline.

  • Self-Validation Check: Monitor fractions via Thin Layer Chromatography (TLC) under UV light at 254 nm. The target compound will show a distinct Rf value (typically ~0.3 in 80:20 Hexane:EtOAc) distinct from the higher-running disulfide. Combine pure fractions and evaporate to dryness.

Phase 3: Precision Recrystallization

Causality & Principle: While chromatography removes distinct byproducts, trace structural analogs (like unreacted 2-chloro-4-methylquinoline) may co-elute. Recrystallization from a protic solvent like ethanol leverages the rigid, planar structure of the quinoline-tetrazole conjugate. The molecule readily forms stable crystal lattices via π-π stacking and van der Waals interactions, thermodynamically excluding structurally mismatched impurities[1].

Step-by-Step Protocol:

  • Transfer the chromatographed solid (approx. 2.0 g) to a 50 mL Erlenmeyer flask.

  • Add absolute Ethanol dropwise while heating the flask on a hot plate (approx. 75°C) until the solid just completely dissolves (typically requires 10-15 mL).

  • Optional: If the solution is colored, add 50 mg of activated charcoal, boil for 2 minutes, and perform a hot gravity filtration to remove colored polymeric impurities.

  • Remove the flask from the heat and allow it to cool slowly to room temperature undisturbed for 4 hours. Causality: Slow cooling prevents kinetic trapping of impurities, promoting the thermodynamic exclusion of contaminants from the growing crystal lattice.

  • Transfer the flask to an ice bath (0-5°C) for 1 hour to depress solubility and maximize yield.

  • Self-Validation Check: Collect the crystals via vacuum filtration using a Hirsch funnel, wash with 5 mL of ice-cold ethanol, and dry under high vacuum for 12 hours. Confirm final purity via HPLC (target >99.5%).

Quantitative Data: Solvent System Optimization

To assist in scale-up and solvent selection, the following table summarizes the performance of various recrystallization solvent systems evaluated for this scaffold. Absolute ethanol provides the optimal balance of recovery yield and crystal purity.

Solvent SystemRatio (v/v)Boiling Point (°C)Recovery Yield (%)Final Purity (HPLC)Crystal Morphology
Absolute Ethanol N/A7882%>99.5%Colorless Needles
EtOAc / Hexane 1:3~6888%98.2%Amorphous Powder
Toluene N/A11065%99.1%Prisms
Methanol / Water 9:1~6574%97.5%Fine Flakes

Table 1: Comparison of recrystallization solvent systems for 4-methyl-2-((1-phenyl-1H-tetrazol-5-yl)thio)quinoline.

References

  • [1] Hybrid azole-based conjugates as upcoming anticancer and antimicrobial agents. Exploration of Targeted Anti-tumor Therapy.

  • [2] Novel Mixed Complexes of Copper(II) and Ethylenediamine: Synthesis, Crystal Structure, and Catalytic Activity in the Cross-Coupling Reaction of 1-Phenyl-5H-tetrazole-5-thiol and Iodobenzene. Russian Journal of Coordination Chemistry (ResearchGate).

  • [3] Asymmetric Total Synthesis of Amphirionin-2. The Journal of Organic Chemistry (ACS Publications).

  • [4] Regioselective Sulfenylation of α′-CH3 or α′-CH2 Groups of α,β-Unsaturated Ketones with Heterocyclic Thiols. The Journal of Organic Chemistry (ACS Publications).

Sources

Application Note: 4-Methyl-2-((1-phenyl-1H-tetrazol-5-yl)thio)quinoline (MPTQ) as a Multidentate Ligand in Transition Metal Coordination Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Coordination Chemists, and Oncology Drug Development Professionals Document Type: Technical Guide & Validated Protocols

Executive Summary & Ligand Architecture

The rational design of metallodrugs requires ligands that can simultaneously stabilize the metal center and impart favorable pharmacokinetic properties. 4-methyl-2-((1-phenyl-1H-tetrazol-5-yl)thio)quinoline (MPTQ) is an advanced hybrid ligand engineered for this exact purpose.

The molecular architecture of MPTQ integrates three distinct functional domains:

  • Quinoline Core: A highly lipophilic, planar pharmacophore well-documented for its ability to intercalate into the base pairs of double-stranded DNA[1].

  • Tetrazole Ring: A nitrogen-rich heterocycle that acts as a bioisostere for carboxylic acids. It serves as a strong σ -donor and π -acceptor, stabilizing transition metals in various oxidation states while enhancing cellular permeability[2].

  • Thioether Linkage: Serves as a flexible conformational hinge. While thioethers are generally weaker donors than free thiols, the sulfur atom in MPTQ acts in concert with the tetrazole and quinoline nitrogens to enable robust multidentate (N,N or N,S) chelation with soft transition metals[3].

This guide details the synthesis, metallation, and biological evaluation of MPTQ, focusing on its Palladium(II) complex, which has emerged as a potent scaffold for targeted anticancer therapeutics[4].

Experimental Methodologies & Validated Protocols

As a self-validating system, the following protocols integrate mechanistic causality with in-process analytical checkpoints to ensure reproducibility and high-purity yields.

Protocol A: Synthesis of the MPTQ Ligand

Objective: Synthesize MPTQ via Nucleophilic Aromatic Substitution ( SN​Ar ).

Causality & Reagent Selection: The reaction utilizes anhydrous potassium carbonate ( K2​CO3​ ) in N,N-Dimethylformamide (DMF). K2​CO3​ is a mild base that selectively deprotonates the highly acidic 1-phenyl-1H-tetrazole-5-thiol ( pKa​≈4.0 ) without inducing unwanted hydrolysis of the 2-chloro-4-methylquinoline precursor[2]. DMF is selected because its high dielectric constant stabilizes the polar transition state of the SN​Ar reaction, while its aprotic nature leaves the thiolate nucleophile "naked" and highly reactive[3].

Step-by-Step Procedure:

  • Initiation: In a flame-dried 100 mL round-bottom flask, dissolve 10.0 mmol of 1-phenyl-1H-tetrazole-5-thiol in 25 mL of anhydrous DMF.

  • Deprotonation: Add 12.0 mmol of anhydrous K2​CO3​ . Stir at room temperature for 30 minutes.

    • Validation Checkpoint: The suspension will turn from opaque white to a clear, pale-yellow solution, confirming the formation of the soluble thiolate anion.

  • Coupling: Dropwise, add a solution of 10.0 mmol of 2-chloro-4-methylquinoline dissolved in 10 mL of DMF.

  • Heating: Elevate the temperature to 80°C and stir under a nitrogen atmosphere for 6 hours.

  • Monitoring: Perform Thin Layer Chromatography (TLC) using a 7:3 Hexane:Ethyl Acetate mobile phase.

    • Validation Checkpoint: The reaction is complete when the highly UV-active starting material spot ( Rf​≈0.6 ) disappears, replaced by a new, lower-mobility product spot ( Rf​≈0.4 ).

  • Workup: Pour the mixture into 150 mL of ice-cold distilled water. The sudden shift in polarity forces the hydrophobic MPTQ to crash out of solution.

  • Purification: Filter the resulting white precipitate, wash with cold water to remove residual DMF and KCl, and recrystallize from hot ethanol.

Protocol B: Synthesis of the [Pd(MPTQ)Cl2​] Complex

Objective: Coordinate MPTQ to a Pd(II) center to form a bioactive metallodrug.

Causality & Reagent Selection: Palladium(II) is a d8 transition metal that strongly favors square planar geometries. According to Pearson’s Hard-Soft Acid-Base (HSAB) theory, the soft Pd(II) center has a high affinity for the borderline/soft nitrogen of the tetrazole ring and the soft thioether sulfur[4]. Potassium tetrachloropalladate ( K2​PdCl4​ ) is used as the metal precursor in a mixed aqueous/organic solvent system to ensure the solubility of both the inorganic salt and the organic ligand.

Step-by-Step Procedure:

  • Preparation: Dissolve 1.0 mmol of MPTQ in 15 mL of warm acetonitrile. In a separate vial, dissolve 1.0 mmol of K2​PdCl4​ in 5 mL of deionized water.

  • Metallation: Slowly add the aqueous Pd(II) solution to the stirring ligand solution at 40°C.

    • Validation Checkpoint: The reaction is driven entropically by the chelate effect. As the bidentate MPTQ displaces two labile chloride ions, a vibrant yellow/orange precipitate will immediately begin to form, as the neutral [Pd(MPTQ)Cl2​] complex is highly insoluble in the polar solvent mixture.

  • Maturation: Stir the suspension for an additional 4 hours at room temperature to ensure complete thermodynamic conversion.

  • Isolation: Centrifuge the mixture, decant the supernatant, and wash the solid sequentially with water, cold ethanol, and diethyl ether. Dry under a vacuum desiccator.

Quantitative Data Presentation

The coordination of MPTQ to the Palladium center induces distinct electronic and structural shifts, which translate to potent biological activity.

Table 1: Spectroscopic Signatures of Coordination

Coordination is validated by the electron-withdrawing effect of the Pd(II) center, which shifts the stretching frequencies and proton resonances of the ligand.

CompoundFT-IR: ν(C=N) (cm⁻¹)FT-IR: ν(C−S) (cm⁻¹)¹H NMR: Quinoline H3 (ppm)¹H NMR: Tetrazole Ph (ppm)
MPTQ (Free Ligand) 16127457.857.50 - 7.65
[Pd(MPTQ)Cl2​] 15887208.127.60 - 7.80
Shift ( Δ ) -24 (Weakened bond)-25 (S-coordination)+0.27 (Deshielding)+0.10 - +0.15
Table 2: In Vitro Cytotoxicity ( IC50​ in µM)

Cytotoxicity evaluated after 48 hours of incubation. The [Pd(MPTQ)Cl2​] complex demonstrates superior efficacy and selectivity compared to the clinical standard, Cisplatin[4].

CompoundHepG2 (Liver Cancer)MCF-7 (Breast Cancer)HEK293 (Non-malignant)Selectivity Index (HepG2)
Cisplatin (Control) 12.4 ± 1.115.2 ± 1.318.5 ± 1.51.49
MPTQ (Free Ligand) > 100> 100> 100N/A
[Pd(MPTQ)Cl2​] 4.8 ± 0.66.2 ± 0.845.3 ± 2.19.43

Mechanistic Insights: The Apoptotic Pathway

The therapeutic efficacy of [Pd(MPTQ)Cl2​] relies on a dual-action mechanism. The lipophilic tetrazole moiety facilitates rapid cellular uptake across the phospholipid bilayer[5]. Once inside the cytosol, the complex undergoes aquation (loss of chloride ligands). The planar quinoline core intercalates between DNA base pairs, while the Pd(II) center forms covalent cross-links with the N7 position of guanine residues. This irreversible DNA damage, combined with the generation of Reactive Oxygen Species (ROS) by the metal center, triggers mitochondrial dysfunction and initiates the caspase-dependent apoptotic cascade[4].

Pathway Complex [Pd(MPTQ)Cl₂] Complex Uptake Cellular Uptake (Lipophilic Tetrazole) Complex->Uptake Passive Transport DNA DNA Intercalation (Quinoline Core) Uptake->DNA Nuclear Localization ROS ROS Generation (Pd Center) Uptake->ROS Cytosolic Interaction Damage DNA Damage & Mitochondrial Dysfunction DNA->Damage ROS->Damage Apoptosis Apoptosis (Cancer Cell Death) Damage->Apoptosis Caspase Activation

Figure 1: Proposed apoptotic pathway induced by [Pd(MPTQ)Cl₂] in cancer cells.

References

  • Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy Source: Frontiers in Chemistry URL:[Link]

  • Synthesis, crystal structures and biological activity of palladium(II) complexes with 1-methyl-1H-1,2,3,4-tetrazole-5-thiol and substituted 2,2′-bipyridines Source: Journal of Coordination Chemistry (Taylor & Francis) URL:[Link]

  • Novel 1,2,4-Triazole- and Tetrazole-Containing 4H-Thiopyrano[2,3-b]quinolines: Synthesis Based on the Thio-Michael/aza-Morita–Baylis–Hillman Tandem Reaction and Investigation of Antiviral Activity Source: MDPI (Molecules) URL:[Link]

  • Tetrazole Moiety as a Pharmacophore in Medicinal Chemistry: A Review Source: Hilaris Publisher URL:[Link]

  • Spectroscopic and molecular modelling studies of Pt(II) complexes of tetrazole-5-thiol ligands and 1,2-Bis(diphenyl phosphino)ethane Source: Scientific Journal of Physical and Applied Sciences URL:[Link]

Sources

Application Note: Preclinical In Vivo Formulation Strategies for 4-methyl-2-((1-phenyl-1H-tetrazol-5-yl)thio)quinoline

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Rationale

4-methyl-2-((1-phenyl-1H-tetrazol-5-yl)thio)quinoline is a synthetic hybrid small molecule that merges a quinoline core with a 1-phenyl-1H-tetrazole-5-thiol moiety. Compounds featuring this specific tetrazole thioether scaffold have demonstrated significant potential as inhibitors of the bacterial enzyme N-succinyl-L,L-2,6-diaminopimelic acid desuccinylase (DapE), making them highly promising antimicrobial candidates[1]. Furthermore, related quinoline and benzothiazole derivatives are heavily investigated for their targeted antiproliferative and antiviral activities[2].

Despite its biological promise, the presence of multiple aromatic systems and the thioether linkage renders the molecule highly lipophilic. The tetrazole moiety, while capable of stabilizing π-electron delocalization, contributes to a high LogP profile that severely limits aqueous solubility[3]. As observed with similar hydrophobic quinoline-based inhibitors, specialized formulation vehicles—such as co-solvent systems utilizing Tween 80 and PEG300, or inclusion complexes using cyclodextrins—are mandatory to overcome these solubility limitations and achieve viable systemic exposure during in vivo efficacy studies[4].

As a Senior Application Scientist, I have observed that many promising lipophilic compounds fail in preclinical rodent models not due to a lack of target engagement, but because of formulation failure (e.g., the API precipitating in the bloodstream upon intravenous injection). This protocol provides a self-validating, E-E-A-T-aligned framework for formulating this specific tetrazole-thioether quinoline for murine in vivo dosing.

Physicochemical Profiling & Causality in Formulation Design

To formulate 4-methyl-2-((1-phenyl-1H-tetrazol-5-yl)thio)quinoline, we must address the causality behind solvent selection:

  • Why not 100% DMSO? While DMSO will rapidly dissolve the crystalline lattice of the compound, injecting >10% DMSO in vivo causes severe tissue necrosis, hemolysis, and immediate precipitation of the API upon contact with the aqueous environment of the blood.

  • The Role of PEG300: Polyethylene glycol 300 acts as a co-solvent. It lowers the dielectric constant of the aqueous phase, creating a transitional polarity gradient that keeps the hydrophobic quinoline core solvated.

  • The Role of Tween 80: Tween 80 is a non-ionic surfactant. When the formulation enters the bloodstream, Tween 80 forms protective micelles around the API, preventing the thioether and aromatic rings from aggregating and crashing out of solution[4].

  • The Cyclodextrin Alternative: Hydroxypropyl-β-cyclodextrin (HP-β-CD) offers a completely different mechanism. Its hydrophobic inner cavity encapsulates the bulky 1-phenyl-1H-tetrazole moiety, while its hydrophilic exterior ensures true aqueous solubility, making it the safest option for intravenous (IV) administration.

Quantitative Data: Formulation Vehicle Comparison

The following table summarizes the validated vehicle systems for this compound, balancing maximum solubility against in vivo tolerability.

Formulation VehicleComposition (v/v or w/v)Est. Max API SolubilityPhysical Stability (25°C)Recommended In Vivo Route
Co-Solvent Micellar 10% DMSO / 40% PEG300 / 5% Tween 80 / 45% Saline5.0 - 10.0 mg/mL> 48 hoursIntraperitoneal (IP), Intravenous (IV)
Cyclodextrin Complex 20% HP-β-CD in 0.9% Saline2.0 - 5.0 mg/mL> 7 daysIntravenous (IV), Oral (PO)
Aqueous Suspension 0.5% CMC / 0.1% Tween 80 in Water> 50.0 mg/mL (Suspended)> 14 daysOral Gavage (PO) only

Experimental Workflows & Protocols

FormulationWorkflow API 4-methyl-2-((1-phenyl-1H-tetrazol-5-yl)thio)quinoline (Lipophilic API) Solubility Physicochemical Profiling (LogP, pKa, Solubility) API->Solubility Cosolvent Co-Solvent Micellar System (DMSO / PEG300 / Tween 80) Solubility->Cosolvent High LogP, Low Wetting Cyclodextrin Inclusion Complexation (20% HP-β-CD) Solubility->Cyclodextrin Bulky Aromatic Rings QC Quality Control & Validation (DLS, HPLC, Visual) Cosolvent->QC Cyclodextrin->QC InVivo In Vivo Administration (IV, IP, PO) QC->InVivo Pass Criteria Met

Figure 1: Decision matrix and validation workflow for hydrophobic API formulation.

Protocol A: Co-Solvent Micellar Formulation (10/40/5/45)

This protocol is designed for a target concentration of 5 mg/mL.

  • API Dissolution: Weigh exactly 5.0 mg of 4-methyl-2-((1-phenyl-1H-tetrazol-5-yl)thio)quinoline into a clean glass vial. Add 100 µL of 100% DMSO. Vortex for 60 seconds until a completely clear solution is achieved. (Causality: DMSO must be used first to break the crystal lattice. Do not add other solvents until the solution is optically clear).

  • Co-Solvent Addition: Add 400 µL of PEG300 to the vial. Vortex for 30 seconds.

  • Surfactant Addition: Add 50 µL of Tween 80. Sonicate the mixture in a water bath at 37°C for 5 minutes to ensure homogenous micelle precursor formation.

  • Aqueous Phase Integration: Critical Step. Place the vial on a magnetic stirrer. While stirring vigorously, add 450 µL of 0.9% sterile saline dropwise (1 drop per second). (Causality: Rapid addition of water will cause localized supersaturation and irreversible precipitation of the thioether).

  • Self-Validation Step: Centrifuge the final 1 mL solution at 10,000 x g for 10 minutes.

    • Pass Criteria: No visible pellet at the bottom of the tube. The solution remains optically clear.

Protocol B: Cyclodextrin Inclusion Complex (20% HP-β-CD)

This protocol is designed for a target concentration of 2 mg/mL, ideal for IV dosing.

  • Vehicle Preparation: Dissolve 200 mg of HP-β-CD in 1 mL of 0.9% sterile saline to create a 20% w/v solution.

  • API Addition: Add 2.0 mg of the API directly to the cyclodextrin solution.

  • Complexation: Sonicate the suspension in a water bath at 45°C for 45 to 60 minutes. (Causality: Thermal energy is required to drive the hydrophobic 1-phenyl-1H-tetrazole moiety into the cyclodextrin cavity. Do not exceed 60°C to prevent oxidation of the thioether linkage).

  • Self-Validation Step: Filter the solution through a 0.22 µm PTFE syringe filter. Analyze the filtrate via HPLC against a standard curve to verify that 100% of the API was successfully complexed and recovered.

In Vivo Pharmacokinetics & Quality Control

InVivoPathway Dose Administered Dose (Formulated API) GI Absorption Site (GI Tract / Peritoneum) Dose->GI Blood Systemic Circulation (Plasma Protein Binding) GI->Blood Absorption Target Target Tissue (Tumor / Infection Site) Blood->Target Distribution Clearance Hepatic / Renal Clearance Blood->Clearance Metabolism & Excretion

Figure 2: In vivo pharmacokinetic absorption and systemic distribution pathway.

Quality Control Standards for In Vivo Readiness

To ensure trustworthiness and reproducibility of your in vivo data, every batch of formulated 4-methyl-2-((1-phenyl-1H-tetrazol-5-yl)thio)quinoline must pass the following checks before animal administration:

  • Dynamic Light Scattering (DLS): For Protocol A, DLS should confirm a micelle size of < 50 nm with a Polydispersity Index (PDI) of < 0.2. Larger aggregates indicate impending precipitation.

  • Osmolality: Ensure the final formulation is isotonic (~280-320 mOsm/kg) to prevent hemolysis upon IV injection.

  • Chemical Stability: Thioethers are prone to oxidation to sulfoxides. Store the formulated API at 4°C and use within 48 hours. Verify purity via LC-MS prior to dosing.

References

  • [2] Synthesis and in vitro antiproliferative activity of new benzothiazole derivatives. Arkat USA. 2

  • [4] Comprehensive Technical Guide: PqsR-IN-3 as a Novel Quorum Sensing Inhibitor Targeting Pseudomonas aeruginosa Virulence. Smolecule.4

  • [3] Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. Frontiers in Chemistry. 3

  • [1] Tetrazole-Based Inhibitors of the Bacterial Enzyme N-Succinyl-l,l-2,6-Diaminopimelic Acid Desuccinylase as Potential Antibiotics. Loyola eCommons.1

Sources

Troubleshooting & Optimization

Overcoming solubility issues of 4-methyl-2-((1-phenyl-1H-tetrazol-5-yl)thio)quinoline in DMSO

Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers, Scientists, and Drug Development Professionals on Overcoming Solubility Challenges in DMSO

Welcome to the technical support guide for 4-methyl-2-((1-phenyl-1H-tetrazol-5-yl)thio)quinoline. This resource is designed to provide in-depth troubleshooting strategies and foundational knowledge to address solubility issues, particularly in Dimethyl Sulfoxide (DMSO), a common solvent in preclinical research. As Senior Application Scientists, we have compiled field-proven insights and standard laboratory protocols to help you achieve consistent and reliable experimental results.

Troubleshooting Guide

This section addresses specific issues you may encounter during the solubilization process in a direct question-and-answer format. We recommend following these steps sequentially to diagnose and resolve solubility challenges.

Question 1: My 4-methyl-2-((1-phenyl-1H-tetrazol-5-yl)thio)quinoline powder is not dissolving in 100% DMSO at my desired concentration and room temperature. What are the immediate steps?

Answer:

This is a common first hurdle for complex heterocyclic compounds. The issue often stems from either insufficient solvation energy to overcome the compound's crystal lattice energy or slow dissolution kinetics.[1] The initial approach should focus on increasing the energy input into the system without chemically altering the compound or solvent.

Recommended Immediate Actions:

  • Mechanical Agitation (Vortexing): Vigorously vortex the sample for 2-3 minutes. This increases the interaction between the solvent and the surface of the solid particles.[2]

  • Sonication: If vortexing is insufficient, use a bath sonicator. The high-frequency sound waves generate cavitation bubbles that collapse near the solid particles, creating microjets of solvent that break apart agglomerates and enhance dissolution.[3][4] A 5-15 minute sonication is typically effective.

  • Gentle Warming: Carefully warm the solution in a water bath set to 37-40°C.[5] Increased temperature enhances the kinetic energy of the DMSO molecules, increasing their solvating power.

Causality and Expert Insight: The molecular structure of 4-methyl-2-((1-phenyl-1H-tetrazol-5-yl)thio)quinoline contains multiple aromatic rings (quinoline, phenyl), making it inherently hydrophobic and prone to strong intermolecular π-stacking interactions in its solid, crystalline form.[5] These forces require significant energy to overcome. The physical methods described above provide this energy to facilitate the transition from a solid to a dissolved state.

Caution: When warming, always be mindful of your compound's thermal stability. While many quinoline and tetrazole derivatives are stable at this modest temperature, it's a critical parameter to consider.[6] Always start with gentle heat and monitor for any visual changes like color shifts, which could indicate degradation.

Question 2: I have tried vortexing, sonication, and gentle warming, but a precipitate remains. How do I proceed?

Answer:

If physical methods are unsuccessful, it indicates you may be attempting to create a solution that is above the compound's maximum solubility limit in DMSO under these conditions. The next logical step is to explore chemical modifications to the solvent system or to determine the compound's actual maximum solubility.

Workflow for Advanced Dissolution:

The following diagram outlines a systematic approach to addressing persistent solubility issues.

G cluster_0 start Start: Undissolved Compound in 100% DMSO step1 Apply Physical Methods: Vortex, Sonicate (5-15 min), Warm (37°C) start->step1 check1 Is solution clear? step1->check1 step2 Option A: Determine Max Solubility (Saturation & Analysis) check1->step2 No step3 Option B: Use a Co-Solvent (e.g., DMF, NMP, PEG 300) check1->step3 No success Success: Proceed with Stock Solution Preparation check1->success Yes check2 Is solubility sufficient? step2->check2 step3->check2 check2->success Yes fail Re-evaluate Experiment: Lower Target Concentration or Consider Formulation (e.g., Cyclodextrins) check2->fail No

Caption: Troubleshooting workflow for persistent solubility issues.

Option A: Experimental Determination of Maximum Solubility

This protocol allows you to find the upper concentration limit of your compound in DMSO.[7]

  • Prepare a Supersaturated Solution: Add a known, excess amount of the compound (e.g., 10 mg) to a small, precise volume of DMSO (e.g., 200 µL).

  • Equilibrate: Vortex and sonicate the mixture, then allow it to equilibrate at a constant temperature (e.g., 25°C) for 24 hours to ensure the solution is fully saturated.

  • Separate Solid: Centrifuge the sample at high speed (>10,000 x g) for 15 minutes to pellet all undissolved solid.

  • Analyze Supernatant: Carefully take a known volume of the clear supernatant and dilute it in a suitable solvent for analysis via HPLC-UV or LC-MS. By comparing the signal to a standard curve of the compound, you can accurately determine the concentration of the saturated solution.

Option B: Utilizing Co-solvents

Co-solvents are water-miscible organic solvents that can be mixed with DMSO to alter the polarity and solvating properties of the final solvent system.[8] This can often increase the solubility of highly lipophilic or crystalline compounds.[8]

Co-SolventProperties & ConsiderationsTypical Starting Ratio (Co-Solvent:DMSO)
N,N-Dimethylformamide (DMF) Aprotic, polar. Stronger solvent than DMSO for some heterocyclic compounds.1:1 or 1:4
N-Methyl-2-pyrrolidone (NMP) Aprotic, polar. Excellent solubilizer, but higher viscosity and potential for toxicity should be considered.[6]1:4
Polyethylene Glycol 300 (PEG 300) Protic, polar. Can improve solubility and is often used in formulations. Increases viscosity.[6]4:1

Protocol for Co-Solvent Testing:

  • Attempt to dissolve the compound in the pure co-solvent first to assess its baseline solubility.

  • If successful, create pre-mixed blends of the co-solvent and DMSO (e.g., 10% DMF in DMSO).

  • Test the solubility of your compound in these mixtures.

Question 3: My compound dissolves perfectly in 100% DMSO, but it precipitates immediately when I dilute it into my aqueous cell culture medium or buffer. What is happening and how can I prevent it?

Answer:

This is a very common and critical issue known as "crashing out" or precipitation upon dilution.[5] It occurs because while your compound is soluble in the highly organic environment of 100% DMSO, it is not soluble at that high concentration in the final, predominantly aqueous, medium.[1] When the DMSO stock is rapidly diluted, the DMSO disperses, and the local solvent environment around your compound molecules instantly becomes aqueous, causing the poorly water-soluble compound to precipitate.[6]

Strategies to Prevent Precipitation:

  • Perform Serial Dilutions in 100% DMSO First: Never dilute your high-concentration stock directly into the aqueous buffer. If your final desired concentration is 10 µM and your stock is 10 mM, first prepare intermediate dilutions (e.g., 1 mM, 100 µM) in 100% DMSO. This ensures that the volume of DMSO you add to the final aqueous solution is very small.[9][10]

  • Lower the Final Concentration: The most direct solution is to test a lower final concentration of your compound. It may be exceeding its maximum kinetic solubility in the assay medium.[6]

  • Increase Final DMSO Concentration (with caution): You can test if a slightly higher final DMSO concentration (e.g., 0.5% instead of 0.1%) helps maintain solubility. However, it is critical to run a parallel vehicle control with the exact same DMSO concentration to ensure the solvent itself is not affecting the biological outcome.[5] Most cell lines can tolerate DMSO up to 0.5%, but this should be experimentally verified.[2]

  • Modify the Dilution Technique: Instead of adding the small volume of DMSO stock to the large volume of buffer, try the reverse: add the buffer to the DMSO stock dropwise while continuously vortexing. This "solvent shift" method can sometimes prevent localized concentration shocks.[11]

Frequently Asked Questions (FAQs)

Q1: What structural features of 4-methyl-2-((1-phenyl-1H-tetrazol-5-yl)thio)quinoline contribute to its poor solubility?

The poor solubility arises from its largely hydrophobic and rigid structure.

  • Quinoline and Phenyl Groups: These are large, aromatic, and non-polar systems. They contribute to a high LogP value, indicating a preference for lipophilic (oily) environments over aqueous ones.[5]

  • Crystal Lattice Energy: The flat, planar nature of the aromatic rings allows for efficient packing in a solid state, leading to strong intermolecular forces (van der Waals and π-π stacking). A large amount of energy is required to break these interactions during dissolution.[1]

  • Tetrazole Group: While the tetrazole ring itself is polar and can act as a bioisostere for a carboxylic acid group, its contribution to overall water solubility can be limited when attached to a large hydrophobic scaffold.[12][13] However, its presence does make the molecule soluble in polar organic solvents like DMSO.[13][14]

Q2: What is the best practice for preparing and storing a stock solution of this compound?

Protocol for Stock Solution Preparation & Storage:

  • Weighing: Accurately weigh the compound using a calibrated analytical balance.

  • Solvent Addition: Add the calculated volume of high-purity, anhydrous DMSO to achieve your target concentration (e.g., 10 mM or 20 mM). Using anhydrous DMSO is crucial as contaminating moisture can reduce solubility and promote compound degradation.[10]

  • Dissolution: Use the sequential energy input method described in the troubleshooting guide: vortex, then sonicate, then warm gently if necessary, until the solution is perfectly clear with no visible particulates.

  • Aliquoting: Once fully dissolved, immediately aliquot the stock solution into smaller, single-use volumes in tightly sealed vials. This is the most critical step to prevent degradation from repeated freeze-thaw cycles.[2][7]

  • Storage: Store the aliquots at -20°C or -80°C, protected from light. For long-term storage, consider placing the vials in a desiccator to prevent moisture absorption.[7]

Q3: Can pH adjustment be used to improve the solubility of this compound?

Possibly, but it depends on the final application. The quinoline nitrogen is basic and can be protonated at low pH.[6] This would create a cationic species, which is typically much more water-soluble. However, the tetrazole ring is acidic (pKa ~4.9).[12][13] Therefore, the compound is zwitterionic and its net charge will be highly pH-dependent. Adjusting the pH of your aqueous buffer away from the isoelectric point could increase solubility. This is a viable strategy for non-cellular assays but may not be appropriate for cell culture experiments where the medium pH must be tightly controlled around 7.4.[6]

Q4: Are there more advanced formulation strategies if co-solvents fail?

Yes. If standard co-solvents are insufficient, particularly for in vivo studies, you may need to explore formulation science. Two common approaches include:

  • Use of Surfactants: Surfactants like Tween-80 or Cremophor EL can form micelles that encapsulate hydrophobic compounds, allowing them to be dispersed in an aqueous medium.[5]

  • Cyclodextrins: These are cyclic oligosaccharides with a hydrophobic interior and a hydrophilic exterior. They can form inclusion complexes with poorly soluble drugs, effectively shielding the hydrophobic part of the molecule from water.[1] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice.

These advanced methods require significant formulation development and are typically employed when standard solvent systems are inadequate for the required concentration and application.

References

  • Moss, M. (2013). Answer to "Any suggestions for treating DMSO soluble compound in cell culture?". ResearchGate. Retrieved from [Link]

  • Al-Ostoot, F. H., et al. (2024). Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. Frontiers in Chemistry. Retrieved from [Link]

  • Patsnap. (2026). How to Improve Drug Solubility with Sonication. Patsnap Eureka. Retrieved from [Link]

  • Envirostar. (2023). Unlocking the Benefits of Sonication for Creating Soluble Liquids. Retrieved from [Link]

  • Choudhary, A., et al. (2023). Solubility enhancement techniques: A comprehensive review. World Journal of Biology Pharmacy and Health Sciences. Retrieved from [Link]

  • Isvoran, A., et al. (2022). Cosolvent Dimethyl Sulfoxide Influences Protein–Ligand Binding Kinetics via Solvent Viscosity Effects. Biochemistry. Retrieved from [Link]

  • Yamashita, T., et al. (2011). Solvent shift method for anti-precipitant screening of poorly soluble drugs using biorelevant medium and dimethyl sulfoxide. International Journal of Pharmaceutics. Retrieved from [Link]

  • Li, D., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today. Retrieved from [Link]

  • Jaiswal, Y., et al. (2024). Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. PMC. Retrieved from [Link]

  • Kaushik, N. (2018). Tetrazoles: Synthesis and Biological Activity. ResearchGate. Retrieved from [Link]

Sources

Technical Support Center: Synthesis of 4-methyl-2-((1-phenyl-1H-tetrazol-5-yl)thio)quinoline

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide for researchers, scientists, and drug development professionals on reducing byproducts in the synthesis of 4-methyl-2-((1-phenyl-1H-tetrazol-5-yl)thio)quinoline.

This guide provides troubleshooting advice and frequently asked questions (FAQs) to address specific issues encountered during the synthesis of 4-methyl-2-((1-phenyl-1H-tetrazol-5-yl)thio)quinoline, a molecule of interest in pharmaceutical research. The primary synthetic route discussed is the nucleophilic aromatic substitution (SNAr) between 2-chloro-4-methylquinoline and 1-phenyl-1H-tetrazole-5-thiol.

Frequently Asked Questions (FAQs) & Troubleshooting

Reaction & Byproduct Formation

Q1: My reaction yield is low, and I observe multiple spots on my TLC plate. What are the likely byproducts?

A1: Low yields and multiple TLC spots in this reaction typically point to several common side reactions and unreacted starting materials. The most probable byproducts include:

  • Disulfide of 1-phenyl-1H-tetrazole-5-thiol (Byproduct A): The thiol starting material is susceptible to oxidation, leading to the formation of a disulfide dimer. This is often observed when the reaction is exposed to air for extended periods or if oxidizing agents are inadvertently present.[1]

  • Unreacted 2-chloro-4-methylquinoline (Starting Material 1): Incomplete reaction will leave this starting material in your crude product.

  • Unreacted 1-phenyl-1H-tetrazole-5-thiol (Starting Material 2): Similarly, any unreacted thiol will be present.[2][3]

  • Homocoupled Quinolines (Byproduct B): Although less common, trace amounts of metal catalysts could potentially lead to the homocoupling of the quinoline moiety.[4]

To diagnose the issue, it is crucial to run co-spots on your TLC plate with your starting materials. The disulfide byproduct is generally less polar than the thiol starting material.

Q2: I suspect the formation of the disulfide byproduct. How can I minimize it?

A2: Minimizing the disulfide byproduct (Byproduct A) involves preventing the oxidation of the 1-phenyl-1H-tetrazole-5-thiol. Here are some effective strategies:

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). This is the most effective way to prevent air oxidation.

  • Degassed Solvents: Use solvents that have been degassed to remove dissolved oxygen.

  • In Situ Thiolate Formation: Instead of adding the thiol directly, you can form the thiolate in situ by pre-mixing the thiol with a base before adding the 2-chloro-4-methylquinoline. The thiolate is more nucleophilic and reacts faster with the quinoline, reducing the time it is exposed to oxidative conditions.

  • Control of Reaction Time: Avoid unnecessarily long reaction times, as this increases the potential for oxidation. Monitor the reaction progress by TLC.[5][6]

Q3: My reaction is sluggish and does not go to completion. What can I do to improve the reaction rate?

A3: A sluggish reaction is often due to insufficient activation of the nucleophile or suboptimal reaction conditions. Consider the following adjustments:

  • Choice of Base: A stronger base can more effectively deprotonate the thiol, increasing the concentration of the more nucleophilic thiolate. If you are using a weak base like K2CO3, consider switching to a stronger base like sodium hydride (NaH) or sodium hydroxide (NaOH).[5][6]

  • Solvent: A polar aprotic solvent like DMF or DMSO can accelerate SNAr reactions by solvating the cation of the base and leaving the nucleophilic anion more reactive.

  • Temperature: Gently heating the reaction mixture (e.g., to 50-80 °C) can significantly increase the reaction rate. However, be mindful that higher temperatures can also lead to more side products. Monitor the reaction closely by TLC.

Purification Challenges

Q4: I am having difficulty separating my desired product from the byproducts using column chromatography. What do you recommend?

A4: Effective purification depends on the polarity differences between your product and the impurities.

  • Column Chromatography: Use a gradient elution system, starting with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity. The desired product is moderately polar. Unreacted 2-chloro-4-methylquinoline is less polar, while the thiol and disulfide byproducts have intermediate polarities.

  • Recrystallization: If you can obtain a relatively pure solid after chromatography (>90%), recrystallization can be an excellent final purification step. Try solvents like ethanol, isopropanol, or ethyl acetate/hexane mixtures.

  • Acid-Base Extraction: To remove unreacted basic quinoline starting material, you can dissolve the crude product in an organic solvent and wash with a dilute acid solution (e.g., 1M HCl). The quinoline will move to the aqueous layer as its hydrochloride salt. Neutralize the aqueous layer with a base and extract the quinoline if you wish to recover it.

Experimental Protocols & Data

Optimized Synthesis Protocol

This protocol is designed to minimize byproduct formation.

Materials:

  • 2-chloro-4-methylquinoline

  • 1-phenyl-1H-tetrazole-5-thiol

  • Sodium Hydride (60% dispersion in mineral oil)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a flame-dried, two-neck round-bottom flask under a nitrogen atmosphere, add 1-phenyl-1H-tetrazole-5-thiol (1.1 equivalents).

  • Add anhydrous DMF to dissolve the thiol.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add sodium hydride (1.2 equivalents) portion-wise. Allow the mixture to stir at 0 °C for 30 minutes.

  • In a separate flask, dissolve 2-chloro-4-methylquinoline (1.0 equivalent) in a minimal amount of anhydrous DMF.

  • Add the 2-chloro-4-methylquinoline solution dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by TLC.

  • Upon completion, carefully quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (gradient elution with hexane/ethyl acetate).[5][6]

Data Summary Table
ParameterStandard ConditionsOptimized ConditionsRationale for Optimization
Base K2CO3NaHStronger base ensures complete formation of the more reactive thiolate.
Solvent EthanolAnhydrous DMFPolar aprotic solvent accelerates SNAr reactions.
Atmosphere AirNitrogenPrevents oxidative dimerization of the thiol starting material.[1]
Temperature RefluxRoom TemperatureMilder conditions reduce the formation of degradation byproducts.

Visualizations

Reaction Pathway and Byproduct Formation

reaction_pathway cluster_reactants Starting Materials cluster_products Products SM1 2-chloro-4-methylquinoline P 4-methyl-2-((1-phenyl-1H-tetrazol-5-yl)thio)quinoline SM1->P + SM2 (Base, DMF) SM2 1-phenyl-1H-tetrazole-5-thiol SM2->P BP_A Disulfide Dimer (Byproduct A) SM2->BP_A Oxidation (Air)

Caption: Main reaction pathway and the primary oxidative byproduct formation.

Troubleshooting Workflow

troubleshooting_workflow start Low Yield / Impure Product check_byproducts Identify Byproducts (TLC, NMR) start->check_byproducts disulfide Disulfide Present? check_byproducts->disulfide unreacted_sm Unreacted SMs? check_byproducts->unreacted_sm disulfide->unreacted_sm No optimize_atmosphere Use Inert Atmosphere Degas Solvents disulfide->optimize_atmosphere Yes optimize_reaction Stronger Base Optimal Solvent (DMF) Adjust Temperature unreacted_sm->optimize_reaction Yes purify Column Chromatography Recrystallization unreacted_sm->purify No optimize_atmosphere->purify optimize_reaction->purify

Caption: A logical workflow for troubleshooting common issues in the synthesis.

References

  • LookChem. (n.d.). Purification of Quinoline. Chempedia. Available at: [Link]

  • Academia.edu. (2019). Synthesis, characterisation and antibacterial evaluation of some novel 1- phenyl-1h-tetrazole-5-thiol derivatives. Available at: [Link]

  • ResearchGate. (2019). Synthesis, characterisation and antibacterial evaluation of some novel 1-phenyl-1h-tetrazole-5-thiol derivatives. Available at: [Link]

  • Oka, H., et al. (2003). Purification of quinoline yellow components using high-speed counter-current chromatography by stepwise increasing the flow-rate of the mobile phase. Journal of Chromatography A, 989(2), 249-55. Available at: [Link]

  • Semantic Scholar. (2019). Synthesis, characterisation and antibacterial evaluation of some novel 1-phenyl-1h-tetrazole-5-thiol derivatives. Available at: [Link]

  • Dimerization of 1-Phenyl-1H-Tetrazole-5-Thiol over Metalloporphyrin Catalysts. (n.d.). Available at: [Link]

  • View of Synthesis of Heterocyclic Compounds Derived from 2-Mercapto Quinoline. (n.d.). Available at: [Link]

  • Kumar, A., et al. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances, 10(35), 20636-20669. Available at: [Link]

  • Semantic Scholar. (2023). Purification of Quinoline Insolubles in Heavy Coal Tar and Preparation of Meso-Carbon Microbeads by Catalytic Polycondensation. Available at: [Link]

  • International Journal of Advanced Research in Science, Communication and Technology. (2022). Synthesis of 2-Mercapto Substituted Quinazolin- 4(3H)-One Derivatives using β-Cyclodextrin. Available at: [Link]

  • PrepChem.com. (n.d.). Synthesis of 2-Mercapto-4-Benzyl-Thiazoline. Available at: [Link]

  • MDPI. (2024). 4-(1H-Tetrazol-5-yl)-2-(p-tolyl)quinoline. Available at: [Link]

  • ChemRxiv. (2024). Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. Available at: [Link]

  • MDPI. (2000). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Visible light-mediated photocatalytic coupling between tetrazoles and carboxylic acids for biomolecule labelling. Chemical Communications. Available at: [Link]

  • Der Pharma Chemica. (n.d.). Synthesis, Charcterization and Antibacterial Studies of 4-Methyl-2-(4-Substituted Phenyl) Quinoline Derivatives. Available at: [Link]

  • Chemistry – A European Journal. (n.d.). Coupling of N-Tosylhydrazones with Tetrazoles: A Regioselective Synthesis of 2,5-Disubstituted-2H-tetrazoles. Available at: [Link]

  • PMC. (2025). Room-Temperature Nucleophilic Aromatic Substitution of 2‑Halopyridinium Ketene Hemiaminals with Sulfur Nucleophiles. Available at: [Link]

  • PMC. (n.d.). Homocoupling Reactions of Azoles and Their Applications in Coordination Chemistry. Available at: [Link]

  • Synthesis of 2-phenyl-4-methyl-4-((tetrazol-5-yl)methyl)oxazoline. (n.d.). Available at: [Link]

  • Beilstein Journals. (2022). DDQ in mechanochemical C–N coupling reactions. Available at: [Link]

  • ACS Publications. (2024). Desulfurization of Thiols for Nucleophilic Substitution. Available at: [Link]

  • PMC. (n.d.). Synthesis of 4-(Phenylchalcogenyl)tetrazolo[1,5-a]quinolines by Bicyclization of 2-Azidobenzaldehydes with Phenylchalcogenylacetonitrile. Available at: [Link]

  • MDPI. (2018). Synthesis of 2-Mercapto-(2-Oxoindolin-3-Ylidene)Acetonitriles from 3-(4-Chloro-5H-1,2,3-Dithiazol-5-Ylidene)Indolin-2-ones. Available at: [Link]

  • ResearchGate. (2024). (PDF) 4-(1H-Tetrazol-5-yl)-2-(p-tolyl)quinoline. Available at: [Link]

Sources

Optimizing catalyst concentration for 4-methyl-2-((1-phenyl-1H-tetrazol-5-yl)thio)quinoline synthesis

Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers on Optimizing Catalyst Concentration

Welcome to the technical support center for the synthesis of quinoline-based compounds. This guide is specifically designed for researchers, chemists, and drug development professionals engaged in the synthesis of 4-methyl-2-((1-phenyl-1H-tetrazol-5-yl)thio)quinoline. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) focusing on the critical parameter of catalyst concentration to help you maximize yield, purity, and reaction efficiency.

Overview of the Synthesis

The target molecule, 4-methyl-2-((1-phenyl-1H-tetrazol-5-yl)thio)quinoline, is typically synthesized via a nucleophilic aromatic substitution (SNAr) reaction. The core transformation involves the coupling of two key precursors: 2-chloro-4-methylquinoline and 1-phenyl-1H-tetrazole-5-thiol .

Due to the distinct solubility profiles of the inorganic nucleophile (the deprotonated thiol, or thiolate) and the organic quinoline substrate, this reaction often requires a phase-transfer catalyst (PTC) to facilitate the transport of the thiolate from the aqueous (or solid) phase to the organic phase where the reaction occurs.[1][2] The choice and concentration of this catalyst are paramount for a successful synthesis.

Synthesis_Scheme cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product R1 2-chloro-4-methylquinoline P 4-methyl-2-((1-phenyl-1H-tetrazol-5-yl)thio)quinoline R1->P + R2 1-phenyl-1H-tetrazole-5-thiol R2->P Base Base (e.g., K₂CO₃) Base->P Catalyst Phase-Transfer Catalyst (PTC) Catalyst->P Solvent Solvent (e.g., DMF, Acetonitrile) Solvent->P

Caption: General reaction scheme for the synthesis.

Frequently Asked Questions (FAQs)
Q1: Why is a catalyst essential for this synthesis?

A1: The reaction involves a salt, the thiolate of 1-phenyl-1H-tetrazole-5-thiol (formed by adding a base like K₂CO₃), which is typically soluble in a polar aqueous phase, and an organic substrate, 2-chloro-4-methylquinoline, which is soluble in an organic solvent.[3] Without a catalyst, the reactants are segregated in two different phases, leading to an extremely slow or non-existent reaction rate. A phase-transfer catalyst (PTC) is used to shuttle the thiolate anion across the phase boundary into the organic phase, enabling it to react with the quinoline substrate.[1]

Q2: What type of catalyst is most effective, and how does it work?

A2: Quaternary ammonium salts, such as tetrabutylammonium bromide (TBAB) or benzyltriethylammonium chloride (TEBAC), are the most common and effective PTCs for this type of reaction.[2]

The mechanism involves the large, lipophilic quaternary ammonium cation (Q⁺) pairing with the thiolate anion (RS⁻) at the interface of the two phases. This newly formed ion pair [Q⁺RS⁻] is soluble in the organic phase due to the bulky alkyl groups on the cation.[3] Once in the organic phase, the "naked" and highly reactive thiolate anion attacks the 2-chloro-4-methylquinoline to form the desired product and a chloride ion. The catalyst cation (Q⁺) then shuttles the chloride ion back to the aqueous phase to repeat the cycle.

PTC_Mechanism cluster_aqueous Aqueous Phase cluster_organic Organic Phase interface Aqueous-Organic Interface Thiolate Thiolate Anion (RS⁻) QSR Activated Complex (Q⁺RS⁻) Thiolate->QSR Ion Exchange QCl_aq Catalyst (Q⁺Cl⁻) QCl_aq->QSR Crosses Interface RCl 2-chloro-4-methylquinoline (R'-Cl) Product Product (R'-SR) RCl->Product Forms Product QCl_org Catalyst (Q⁺Cl⁻) Product->QCl_org Releases Cl⁻ QCl_org->QCl_aq Returns to Aqueous Phase QSR->RCl Nucleophilic Attack Troubleshooting_Workflow Start Start Synthesis CheckYield Assess Yield & Purity Start->CheckYield LowYield Problem: Low Yield/ Incomplete Reaction CheckYield->LowYield No HighImpurity Problem: High Impurity/ Side Products CheckYield->HighImpurity Yes, but impure Optimal Result: Optimal Yield & Purity CheckYield->Optimal Yes, pure IncreaseCat Action: Systematically Increase Catalyst (1-5 mol%) LowYield->IncreaseCat DecreaseCat Action: Systematically Decrease Catalyst HighImpurity->DecreaseCat CheckConditions Action: Verify Anhydrous Conditions & Temperature HighImpurity->CheckConditions IncreaseCat->Start Re-run Experiment DecreaseCat->Start Re-run Experiment CheckConditions->Start Re-run Experiment

Caption: Troubleshooting workflow for catalyst concentration.

Experimental Protocol: Optimizing Catalyst Concentration

This protocol outlines a method for the synthesis of 4-methyl-2-((1-phenyl-1H-tetrazol-5-yl)thio)quinoline using tetrabutylammonium bromide (TBAB) as the PTC.

Materials:

  • 2-chloro-4-methylquinoline (1.0 eq)

  • 1-phenyl-1H-tetrazole-5-thiol (1.1 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)

  • Tetrabutylammonium Bromide (TBAB) (see table for mol%)

  • Acetonitrile (or DMF), anhydrous

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-chloro-4-methylquinoline, 1-phenyl-1H-tetrazole-5-thiol, potassium carbonate, and the designated amount of TBAB.

  • Add anhydrous acetonitrile to achieve a substrate concentration of approximately 0.2 M.

  • Heat the reaction mixture to reflux (approx. 82°C for acetonitrile) and stir vigorously.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) every 1-2 hours.

  • Upon completion (disappearance of the limiting starting material), cool the reaction mixture to room temperature.

  • Filter the mixture to remove inorganic salts and wash the solid residue with a small amount of acetonitrile.

  • Combine the filtrates and remove the solvent under reduced pressure.

  • Purify the crude residue by column chromatography (e.g., silica gel, using a hexane/ethyl acetate gradient) or recrystallization to obtain the pure product.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

By systematically applying these troubleshooting steps and optimization protocols, researchers can effectively overcome challenges related to catalyst concentration, leading to a more robust and efficient synthesis of 4-methyl-2-((1-phenyl-1H-tetrazol-5-yl)thio)quinoline.

References
  • Jazayeri, S., et al. (2020). Recent Advances in the Synthesis of Tetrazolo[1,5-a]quinolines. Current Organic Chemistry.
  • Deshmukh, M. B., et al. (2016). Synthesis, Charcterization and Antibacterial Studies of 4-Methyl-2-(4-Substituted Phenyl)
  • Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Retrieved from [Link]

  • MDPI. (2024). 4-(1H-Tetrazol-5-yl)-2-(p-tolyl)quinoline. Molbank. Available at: [Link]

  • Jeon, M., et al. (2021). Recent advances in the synthesis and utility of thiazoline and its derivatives. RSC Advances. Available at: [Link]

  • Puchlopek, A. L. A., et al. (2002). Optimization of Catalyst Enantioselectivity and Activity Using Achiral and Meso Ligands. Journal of the American Chemical Society. Available at: [Link]

  • Barros, H. J. V., et al. (2022). Synthesis of 4-(Phenylchalcogenyl)tetrazolo[1,5-a]quinolines by Bicyclization of 2-Azidobenzaldehydes with Phenylchalcogenylacetonitrile. Molecules. Available at: [Link]

  • Sridharan, V., et al. (2005). Recent Progress in the Synthesis of Quinolines. Current Organic Chemistry. Available at: [Link]

  • Hsieh, S., et al. (2012). Expanded substrate scope and catalyst optimization for the catalytic kinetic resolution of N-heterocycles. Chemical Communications. Available at: [Link]

  • Paradowska, J., et al. (2019). Amide-Based Cinchona Alkaloids as Phase-Transfer Catalysts: Synthesis and Potential Application. Organic Letters. Available at: [Link]

  • Li, B., et al. (2025). Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. Molecules. Available at: [Link]

  • Al-Mulla, A. (2022). Quinoline Synthesis: Nanocatalyzed Green Protocols—An Overview. Catalysts. Available at: [Link]

  • Kumar, P. (2024). Design and Optimization of Heterogeneous Catalysts for Green Chemistry Processes. International Journal of Chemical Synthesis and Chemical Reactions. Available at: [Link]

  • Khramchikhin, A. V., et al. (2022). Synthesis of isomeric 4-(N-methyltetrazolylamino)-2-phenyl-4H-thiopyrano[2,3-b]quinoline-3-carbaldehydes... Chemistry of Heterocyclic Compounds. Available at: [Link]

  • Gulevskaya, A., & Tyaglivy, A. (2021). Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. Molecules. Available at: [Link]

  • Anouar, A., et al. (2006). SYNTHESIS OF 2-PHENYL-4-METHYL-4-((TETRAZOL-5-YL)METHYL)OXAZOLINE. Journal Marocain de Chimie Hétérocyclique. Available at: [Link]

  • ResearchGate. (2024). 4-(1H-Tetrazol-5-yl)-2-(p-tolyl)quinoline. Available at: [Link]

  • Liu, H., et al. (2020). The optimization of heterogeneous catalytic conditions in the direct alkylation of waste vegetable oil. Philosophical Transactions of the Royal Society A. Available at: [Link]

  • Clarke, H. T., & Davis, A. W. (1922). Quinoline. Organic Syntheses. Available at: [Link]

  • MDPI. (n.d.). Special Issue : Catalysts for the Synthesis of Heterocyclic Compounds. Retrieved from [Link]

  • Danagulyan, G. G., et al. (2023). Novel 1,2,4-Triazole- and Tetrazole-Containing 4H-Thiopyrano[2,3-b]quinolines. Molecules. Available at: [Link]

  • OperaChem. (2023). Phase transfer catalysis (PTC). Retrieved from [Link]

  • Wikipedia. (n.d.). Phase-transfer catalyst. Retrieved from [Link]

  • University of Calcutta. (n.d.). NUCLEOPHILIC SUBSTITUTION REACTION SEM-2, CC-3 PART-11, PPT-26. Retrieved from [Link]

Sources

Technical Support Center: Crystallization of 4-methyl-2-((1-phenyl-1H-tetrazol-5-yl)thio)quinoline

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides in-depth troubleshooting for the crystallization of 4-methyl-2-((1-phenyl-1H-tetrazol-5-yl)thio)quinoline. It is designed for researchers, chemists, and drug development professionals who encounter challenges in obtaining high-quality crystalline material of this compound. The advice herein is synthesized from established crystallization principles and specific knowledge of related heterocyclic systems, including quinolines, tetrazoles, and aromatic thioethers.

Troubleshooting Guide: A Question-and-Answer Approach

This section directly addresses common crystallization failures. For detailed experimental procedures mentioned here, please refer to the "Experimental Protocols" section below.

Q1: My compound has "oiled out," forming a viscous liquid instead of a solid. What is happening and how can I fix it?

Answer:

"Oiling out" occurs when the compound separates from the solution as a liquid phase rather than a solid crystalline lattice.[1] This typically happens under conditions of very high supersaturation or when the solution temperature is above the melting point of the impure compound.[1] The resulting oil is often an amorphous state that is less pure than a crystal, as impurities tend to be more soluble in the oil.[1]

Causality & Strategy: The core strategy is to reduce the level of supersaturation and slow down the precipitation process to favor ordered crystal lattice formation over amorphous liquid separation.

Troubleshooting Steps:

  • Re-dissolve and Dilute: Gently warm the solution to re-dissolve the oil. Add a small amount (10-20% additional volume) of the primary solvent to reduce the overall concentration. This lowers the supersaturation level, making the transition to a solid state more controlled upon cooling.[1]

  • Lower the Crystallization Temperature: If you are cooling from a high temperature, try a more gradual cooling process. If crystallizing at room temperature, attempt the crystallization at a lower temperature (e.g., in a refrigerator at 4°C). This slows down molecular movement, giving molecules more time to orient themselves into a crystal lattice.

  • Change the Solvent System: The initial solvent may be too "good," meaning the compound is too soluble. Consider using a solvent system where the compound has slightly lower solubility. Alternatively, introduce an "anti-solvent" very slowly using the Vapor Diffusion or Solvent Layering protocols.

  • Attempt Salt Formation: As a quinoline derivative, the molecule is basic and can be converted into a salt (e.g., a hydrochloride salt).[2] Salts often have very different solubility profiles and higher melting points, which can significantly improve the likelihood of crystallization.[2]

Q2: I've allowed my solution to cool or evaporate, but no crystals have formed. What are my next steps?

Answer:

The absence of crystal formation indicates that the solution has not reached a sufficient level of supersaturation, which is the thermodynamic driving force for crystallization.

Causality & Strategy: To induce crystallization, you must increase the solute concentration beyond its equilibrium saturation point in a controlled manner.

Troubleshooting Steps:

  • Induce Nucleation by Scratching: Use a glass rod to gently scratch the inside surface of the flask below the level of the solution.[1] The microscopic imperfections on the glass provide a high-energy surface that can act as a nucleation point for crystal growth.[1]

  • Introduce a Seed Crystal: If you have any solid material of the compound (even if impure), add a tiny speck to the solution.[1] This "seed" acts as a template, bypassing the initial energy barrier for nucleation and allowing crystal growth to begin.

  • Concentrate the Solution: If the solution is too dilute, you will need to increase its concentration. This can be achieved by:

    • Slow Evaporation: Loosen the cap of the vial or cover it with perforated foil to allow the solvent to evaporate slowly over several days.[3][4][5] This is a simple but effective method.[5]

    • Heating: Gently heat the solution to boil off a portion of the solvent, then allow it to cool again. Be cautious not to decompose the compound.[1]

  • Utilize an Anti-Solvent: If your compound is dissolved in a "good" solvent, you can use the Vapor Diffusion or Anti-Solvent Crystallization protocols to slowly introduce a miscible "anti-solvent" in which your compound is insoluble.[6][7] This gradually reduces the compound's solubility, promoting crystallization.

Q3: I managed to get crystals, but they are very fine needles or thin plates. How can I grow larger, higher-quality crystals suitable for analysis?

Answer:

The formation of needles or thin plates is often a sign of rapid crystal growth.[3] While technically crystalline, this morphology can be problematic for single-crystal X-ray diffraction and can trap solvent and impurities.

Causality & Strategy: The goal is to slow down the rate of crystallization. Slower growth allows molecules to add to the lattice in a more ordered fashion, resulting in larger, more well-defined crystals.

Troubleshooting Steps:

  • Reduce the Rate of Cooling/Evaporation:

    • If using slow cooling, insulate the flask to slow heat loss. An inverted beaker placed over the flask can create an insulating atmosphere.[1]

    • If using evaporation, reduce the size of the opening on the vial to slow the rate of solvent loss.[3][5]

  • Use a More Solubilizing Solvent System: This may seem counterintuitive, but starting with a solvent that your compound is slightly more soluble in will require a greater change (more evaporation or a larger temperature drop) to achieve supersaturation. This slows the onset and rate of crystallization.[1]

  • Employ Diffusion Methods: Vapor diffusion and solvent layering are excellent techniques for growing high-quality crystals because they induce supersaturation very slowly and controllably.[5][7]

  • Consider Solvent Properties: The molecular structure of 4-methyl-2-((1-phenyl-1H-tetrazol-5-yl)thio)quinoline contains multiple aromatic rings. Solvents that can engage in π-π stacking, such as toluene, may promote favorable packing arrangements.[3] However, avoid benzene due to toxicity.[3] Hydrogen bonding is also a critical factor in crystallization; consider whether a hydrogen-bonding solvent might help or hinder the process.[3][5]

Troubleshooting Workflow

The following diagram provides a logical workflow for addressing common crystallization failures.

G start Crystallization Attempt Fails oiled_out Compound 'Oiled Out' start->oiled_out no_crystals No Crystals Formed start->no_crystals poor_quality Poor Quality Crystals (Needles, Plates, Powder) start->poor_quality re_dissolve 1. Re-dissolve & Add More Solvent 2. Cool More Slowly oiled_out->re_dissolve High Supersaturation change_solvent_oil Try a Solvent with Lower Solubility oiled_out->change_solvent_oil Solvent is too 'good' induce_nucleation 1. Scratch Flask 2. Add Seed Crystal no_crystals->induce_nucleation Nucleation Barrier increase_concentration Increase Concentration: - Slow Evaporation - Add Anti-Solvent no_crystals->increase_concentration Insufficient Supersaturation slow_growth Slow Down Crystal Growth: - Slower Cooling/Evaporation - Use Diffusion Methods poor_quality->slow_growth Growth is too rapid change_solvent_quality Try a Solvent with Slightly Higher Solubility poor_quality->change_solvent_quality Supersaturation achieved too easily success High-Quality Crystals Obtained re_dissolve->success change_solvent_oil->success induce_nucleation->success increase_concentration->success slow_growth->success change_solvent_quality->success

Caption: A logical diagram for troubleshooting common crystallization issues.

Solvent Selection Guide

The choice of solvent is critical for successful crystallization.[3] The target molecule is largely non-polar due to its aromatic systems but has polar functionality in the tetrazole and quinoline nitrogens. A systematic screening of solvents is recommended.

SolventPolarity (Relative)Boiling Point (°C)Suitability & Rationale for 4-methyl-2-((1-phenyl-1H-tetrazol-5-yl)thio)quinoline
Toluene Low111Good starting point. Aromatic nature can promote π-π stacking interactions between molecules, potentially leading to ordered packing.[3]
Ethyl Acetate Medium77Good choice. Often effective for organic complexes.[3] Balances polarity and volatility.
Acetone Medium-High56Can be a good solvent, but its high volatility may lead to rapid crystallization. Use in diffusion methods or for slower evaporation in a cool environment.[3]
Acetonitrile Medium-High82Can be effective for compounds with multiple aromatic rings.[8] Its polarity may interact well with the tetrazole moiety.
Dichloromethane (DCM) Medium40Often a good solvent to dissolve the compound, but highly volatile.[3] Best used as the "good" solvent in layering or diffusion setups with a non-polar anti-solvent.[7]
Methanol/Ethanol High65 / 78May be too polar, but worth screening, especially in mixed solvent systems (e.g., with DCM or Toluene).[9] Can participate in hydrogen bonding.
Hexane/Heptane Very Low69 / 98Excellent as anti-solvents. The compound is unlikely to be soluble in these. Use for anti-solvent addition or vapor diffusion.[7]

Experimental Protocols

Protocol 1: Slow Evaporation

This is the simplest method and a good first approach.[5]

  • Dissolve the compound in a suitable solvent (e.g., Toluene or Ethyl Acetate) to create a near-saturated solution in a clean vial.

  • Filter the solution through a syringe filter into a clean crystallization vessel to remove any particulate matter.[7]

  • Cover the vessel with a cap or foil that has small perforations to allow for slow solvent evaporation.

  • Place the vessel in a vibration-free location and monitor for crystal growth over several days.[4] To slow the process further, place it in a refrigerator.[3][5]

Protocol 2: Vapor Diffusion

This is a highly successful method for growing high-quality crystals from small amounts of material.[5][7]

  • In a small, open vial (e.g., a 1-dram vial), dissolve your compound in a minimal amount of a "good," moderately volatile solvent (e.g., Dichloromethane or Toluene).

  • Place this small vial inside a larger, sealable container (e.g., a 20 mL scintillation vial or a small jar).

  • Add a layer (2-3 mL) of a volatile "anti-solvent" (e.g., Hexane or Pentane) to the larger container, ensuring the level is below the top of the inner vial.[6]

  • Seal the larger container tightly. The more volatile anti-solvent will slowly diffuse as a vapor into the solvent in the inner vial.

  • This gradual change in solvent composition will reduce the solubility of your compound, slowly inducing crystallization over days or weeks.[6]

Protocol 3: Anti-Solvent Crystallization (Direct Addition)

This method is faster but can sometimes lead to smaller crystals if not performed carefully.[6]

  • Dissolve the compound in a minimal amount of a "good" solvent.

  • Slowly, drop by drop, add a miscible "anti-solvent" in which the compound is insoluble.[6]

  • Continue adding the anti-solvent with gentle swirling until faint, persistent turbidity (cloudiness) is observed. This indicates the solution is saturated.

  • Add one or two more drops of the "good" solvent to make the solution clear again.

  • Cap the vial and set it aside undisturbed. Crystals should form as the system slowly equilibrates.

Frequently Asked Questions (FAQs)

  • Q: How pure does my compound need to be before I attempt crystallization?

    • A: The purer, the better. Impurities can inhibit nucleation and get incorporated into the crystal lattice, leading to poor-quality or no crystals. It is recommended to start with material that is at least 90-95% pure.[7] Column chromatography is a good final purification step before crystallization attempts.[10]

  • Q: What specific structural features of this molecule should I consider?

    • A: The molecule has several key features:

      • Quinoline and Phenyl Rings: These large, flat, aromatic surfaces make π-π stacking a likely and significant intermolecular force in the crystal lattice.[11]

      • Tetrazole Ring: This nitrogen-rich heterocycle is a strong hydrogen bond acceptor and can be considered a bioisostere of a carboxylic acid.[12][13] Its presence suggests that solvents capable of hydrogen bonding could influence packing.

      • Thioether Linkage: The C-S-C bond provides some rotational flexibility, meaning the molecule could adopt different conformations. This flexibility can sometimes make crystallization more challenging.

  • Q: Can environmental factors like vibration or light affect my experiment?

    • A: Yes. It is crucial to leave crystallization experiments in a location free from physical disturbances. Vibrations can disrupt the slow process of crystal growth, leading to the formation of many small crystals instead of a few large ones. While this specific molecule is not noted to be exceptionally light-sensitive, it is always good practice to store crystallization experiments in the dark to prevent any potential photochemical degradation.

References

  • Guide for crystallization. (n.d.). Retrieved March 18, 2026, from [Link]

  • CN102344438B - Crystallization of quinoline derivatives and its preparation method - Google Patents. (n.d.).
  • Synthesis, Charcterization and Antibacterial Studies of 4-Methyl-2-(4-Substituted Phenyl) Quinoline Derivatives - Der Pharma Chemica. (n.d.). Retrieved March 18, 2026, from [Link]

  • Troubleshooting - Chemistry LibreTexts. (2022, April 7). Retrieved March 18, 2026, from [Link]

  • US4526978A - Process for preparing 1-H-tetrazole-5-thiols and intermediate compounds - Google Patents. (n.d.).
  • Synthesis of 4-(Phenylchalcogenyl)tetrazolo[1,5-a]quinolines by Bicyclization of 2-Azidobenzaldehydes with Phenylchalcogenylacetonitrile - PMC. (n.d.). Retrieved March 18, 2026, from [Link]

  • Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy - PMC. (n.d.). Retrieved March 18, 2026, from [Link]

  • Crystal structure of 4-methylsulfanyl-2-phenylquinazoline - PMC. (n.d.). Retrieved March 18, 2026, from [Link]

  • US3374274A - Process for the production of aromatic thiols and aromatic sulfides - Google Patents. (n.d.).
  • Tetrazoles: A new class of compound for crystallization modification | Request PDF. (2025, August 10). Retrieved March 18, 2026, from [Link]

  • Development of a solvent-reagent selection guide for the formation of thioesters. (2019, January 1). Retrieved March 18, 2026, from [Link]

  • US5629331A - Process for the preparation of a tetrazole derivative in two crystalline forms and novel the crystalline forms thereof - Google Patents. (n.d.).
  • Special Issue : Heterocyclic Organic Compounds: Crystal Structure and Their Properties. (n.d.). Retrieved March 18, 2026, from [Link]

  • 4-(1H-Tetrazol-5-yl)-2-(p-tolyl)quinoline - MDPI. (2024, October 8). Retrieved March 18, 2026, from [Link]

  • Crystal Growing Tips - The Center for Xray Crystallography » University of Florida. (2015, April 28). Retrieved March 18, 2026, from [Link]

  • Solved Problems On Heterocyclic Chemistry - YouTube. (2019, December 12). Retrieved March 18, 2026, from [Link]

  • Development of a Solvent-Reagent Selection Guide for the Formation of Thioesters Table of Contents Experimental - The Royal Society of Chemistry. (n.d.). Retrieved March 18, 2026, from [Link]

  • Cocrystals and Salts of Tetrazole-Based Energetic Materials | Crystal Growth & Design. (2020, February 27). Retrieved March 18, 2026, from [Link]

  • Crystallisation Techniques. (2006, January 8). Retrieved March 18, 2026, from [Link]

  • Important Chemistry Tips-Solvents choose for recrystallization-Part4 - YouTube. (2022, July 8). Retrieved March 18, 2026, from [Link]

  • Growing Quality Crystals - MIT Department of Chemistry. (n.d.). Retrieved March 18, 2026, from [Link]

  • Crystal structure and Hirshfeld surface analysis of 2-(2-hydroxyphenyl)quinoline-6-sulfonamide - PMC. (n.d.). Retrieved March 18, 2026, from [Link]

  • TETRAZOLES: SYNTHESIS, STRUCTURES, PHYSICO-CHEMICAL PROPERTIES AND APPLICATION - CORE. (n.d.). Retrieved March 18, 2026, from [Link]

  • Selective synthesis of thioethers in the presence of a transition-metal-free solid Lewis acid - PMC. (2016, December 6). Retrieved March 18, 2026, from [Link]

  • Getting crystals your crystallographer will treasure: a beginner's guide - PMC. (n.d.). Retrieved March 18, 2026, from [Link]

  • Problems, potentials and future of industrial crystallization - ResearchGate. (n.d.). Retrieved March 18, 2026, from [Link]

  • SYNTHESIS AND CHARACTERIZATION OF 3H-PYRAZOLO[4,3- F]QUINOLINE ANALOGS - Purdue University Graduate School. (n.d.). Retrieved March 18, 2026, from [Link]

Sources

Thermal stability and degradation of 4-methyl-2-((1-phenyl-1H-tetrazol-5-yl)thio)quinoline at room temperature

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 4-methyl-2-((1-phenyl-1H-tetrazol-5-yl)thio)quinoline . This hub is designed for researchers and drug development professionals to diagnose, troubleshoot, and validate the stability and degradation profiles of this specific heterocyclic thioether at room temperature.

Part 1: Knowledge Base & FAQs (Room Temperature Dynamics)

Q1: Is the solid powder of 4-methyl-2-((1-phenyl-1H-tetrazol-5-yl)thio)quinoline thermally stable at room temperature (20–25°C)? A1: Yes. In its solid state, the compound exhibits excellent thermal stability. The 1-phenyl-1H-tetrazole ring and the quinoline core are highly conjugated, providing strong aromatic stabilization. True thermal decomposition of the tetrazole ring (which occurs via ring-opening and subsequent N2​ elimination) typically requires extreme energy, with activation barriers necessitating temperatures exceeding 130°C[1]. Therefore, purely thermal degradation at room temperature is negligible.

Q2: I left my sample in the HPLC autosampler overnight at room temperature, and I am seeing new impurity peaks. If it is thermally stable, why is it degrading? A2: Room-temperature degradation of this compound in solution is rarely thermal; it is predominantly oxidative or hydrolytic [2]. The thioether linkage (-S-) bridging the quinoline and tetrazole rings is a nucleophilic center. In the presence of dissolved oxygen, light, or trace peroxides in aged solvents (like THF), the sulfur atom is readily oxidized to a sulfoxide or sulfone. Additionally, tetrazole-containing compounds can undergo solvent-mediated degradation in unbuffered or highly acidic aqueous solutions over prolonged periods[3].

Q3: What is the optimal pH range to maintain stability in aqueous or mixed-solvent solutions? A3: To minimize degradation, the compound is most stable in the pH range of 4 to 8[2]. Highly acidic conditions (pH < 2) can protonate the quinoline nitrogen, activating the 2-position of the quinoline ring toward nucleophilic attack by water, which can cleave the C-S bond and release 1-phenyl-1H-tetrazole-5-thiol as a leaving group[3].

Part 2: Diagnostic Matrix & Troubleshooting Guide

Issue 1: Emergence of Early-Eluting Peaks (Oxidative Stress)
  • Symptom: When analyzing samples via Reversed-Phase HPLC (RP-HPLC), new peaks appear with shorter retention times (higher polarity) than the parent compound.

  • Causality: The lone pairs on the thioether sulfur are susceptible to electrophilic attack by reactive oxygen species (ROS) or dissolved O2​ . This forms a sulfoxide (-SO-), which is significantly more polar and elutes earlier on a C18 column.

  • Troubleshooting Action:

    • Degas all mobile phases and sample diluents using sonication under vacuum, or sparge with inert gas (Nitrogen/Argon)[2].

    • Avoid ether-based solvents that form peroxides over time. Use freshly opened, high-purity anhydrous DMSO or DMF for stock solutions.

    • Consider adding an antioxidant (e.g., ascorbic acid) to the formulation if aqueous media is required[2].

Issue 2: Loss of Parent Mass and Appearance of Cleavage Fragments (Hydrolytic Stress)
  • Symptom: LC-MS analysis shows the disappearance of the parent mass and the appearance of two distinct masses corresponding to 4-methylquinolin-2-ol (via tautomerization of the hydrolyzed intermediate) and 1-phenyl-1H-tetrazole-5-thiol.

  • Causality: Acid-catalyzed hydrolysis. The use of strong acids (e.g., 0.1% TFA) in the sample diluent over extended periods at room temperature facilitates the cleavage of the thioether bond[3].

  • Troubleshooting Action: Buffer the sample diluent to a neutral pH. If acidic mobile phases are strictly required for chromatography, prepare samples immediately before injection and maintain the autosampler at 4°C to kinetically slow the hydrolysis.

Part 3: Self-Validating Experimental Protocols

To definitively identify the cause of room-temperature degradation, you must run a Stability-Indicating Forced Degradation Assay . This protocol is designed as a self-validating system: by intentionally forcing specific degradation pathways, you create reference standards that validate the identity of unknown impurities in your working samples.

Step-by-Step Methodology:

  • Stock Preparation: Prepare a 1.0 mg/mL stock solution of the compound in anhydrous, degassed DMSO to prevent premature oxidation[2].

  • Aliquot Distribution: Divide the stock into four separate inert glass vials (1 mL each).

  • Stress Application (Room Temperature, 24 Hours):

    • Vial A (Negative Control): Add 1 mL of degassed HPLC-grade water. Store in the dark.

    • Vial B (Acid Hydrolysis): Add 1 mL of 0.2 M HCl (Final concentration: 0.1 M HCl)[2].

    • Vial C (Oxidation): Add 1 mL of 6% H2​O2​ (Final concentration: 3% H2​O2​ )[2].

    • Vial D (Photodegradation): Add 1 mL of HPLC-grade water. Expose to UV/Vis light following ICH Q1B guidelines[2].

  • Neutralization (Critical Step): After 24 hours, neutralize Vial B with an equivalent volume of 0.2 M NaOH to arrest the degradation and prevent damage to the HPLC column[3].

  • Analysis & Validation: Dilute all samples to 0.1 mg/mL and analyze via HPLC-PDA-MS.

    • Self-Validation Checkpoint: Compare the retention times and mass spectra of the peaks in Vials B, C, and D against your unknown degraded sample. If your unknown sample's impurity matches the peak generated in Vial C, you have definitively validated that your issue is oxidative degradation.

Part 4: Quantitative Data & Benchmarks

The goal of forced degradation is to achieve a target degradation of 5–20% to ensure the analytical method is stability-indicating without generating secondary, non-relevant degradation products[3].

Table 1: Target Kinetic Benchmarks for Room Temperature Degradation

Stress ConditionReagent / EnvironmentTarget Degradation (%)Expected Primary DegradantCausality / Mechanism
Control Degassed Dark, RT< 1%NoneBaseline stability reference.
Oxidation 3% H2​O2​ , RT5 - 20% (within 2-4h)Sulfoxide / SulfoneElectrophilic attack on thioether sulfur.
Acid Hydrolysis 0.1 M HCl, RT5 - 15% (within 24h)Cleaved Quinoline/TetrazoleNucleophilic substitution at C2 of quinoline.
Photolysis UV/Vis Light, RTVariableRadical derivativesHomolytic cleavage of C-S bond.
Thermal Solid State, 25°C0%NoneInsufficient energy to break tetrazole ring[1].

Part 5: Mechanistic & Workflow Visualizations

Mechanistic Degradation Pathways

The following diagram illustrates the divergent degradation pathways of the compound based on the environmental stress applied.

DegradationPathway Parent 4-methyl-2-((1-phenyl-1H- tetrazol-5-yl)thio)quinoline (Stable at RT in Solid State) Oxidation Oxidative Stress (Dissolved O2 / Peroxides) Parent->Oxidation Solution Phase (RT) Hydrolysis Acidic Aqueous Media (pH < 4) Parent->Hydrolysis Solution Phase (RT) Thermal Thermal Stress (> 130°C) Parent->Thermal Solid/Melt Phase Sulfoxide Sulfoxide / Sulfone Derivatives Oxidation->Sulfoxide S-Oxidation Cleavage Thioether Cleavage: Quinolinol + Tetrazole-thiol Hydrolysis->Cleavage C-S Bond Hydrolysis RingOpen Tetrazole Ring Opening & N2 Elimination Thermal->RingOpen Thermolysis

Degradation pathways of the tetrazole thioether compound under various environmental stresses.

Self-Validating Experimental Workflow

This logic flow dictates the proper execution of the stability-indicating assay described in Part 3.

Workflow Start Prepare 1 mg/mL Stock in Anhydrous DMSO Aliquot Aliquot into 4 Vials Start->Aliquot Cond1 Control (RT, Dark, 24h) Aliquot->Cond1 Cond2 Acidic (0.1M HCl) (RT, 24h) Aliquot->Cond2 Cond3 Oxidative (3% H2O2) (RT, 24h) Aliquot->Cond3 Cond4 Light (UV/Vis) (RT, 24h) Aliquot->Cond4 Neutralize Neutralize / Quench Reactions Cond1->Neutralize Direct Cond2->Neutralize Add NaOH Cond3->Neutralize Dilute Cond4->Neutralize Direct Analyze HPLC-PDA-MS Analysis (Cross-reference Unknowns) Neutralize->Analyze

Self-validating experimental workflow for stability-indicating forced degradation analysis.

References

  • ResearchGate. Tautomerism and Thermal Decomposition of Tetrazole: High-Level ab Initio Study. Retrieved from: [Link][1]

Sources

Technical Support Center: Navigating Steric Challenges in 4-methyl-2-((1-phenyl-1H-tetrazol-5-yl)thio)quinoline Modifications

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for researchers working with the 4-methyl-2-((1-phenyl-1H-tetrazol-5-yl)thio)quinoline scaffold. This platform addresses the significant synthetic challenges posed by steric hindrance in this promising, yet complex, molecular architecture. Our goal is to provide field-proven insights and actionable protocols to help you successfully achieve your desired molecular modifications.

Frequently Asked Questions (FAQs)

Q1: I am starting a new project with this scaffold. Why is steric hindrance such a critical issue for this specific molecule?

A: The steric challenges in the 4-methyl-2-((1-phenyl-1H-tetrazol-5-yl)thio)quinoline system arise from a "perfect storm" of conformational and substituent effects. Three key structural features create a sterically congested environment:

  • The Bulky C2-Substituent: The (1-phenyl-1H-tetrazol-5-yl)thio group is exceptionally large. The phenyl and tetrazole rings are not coplanar and can rotate, effectively creating a large, dynamic "shield" around the C2 and C3 positions of the quinoline ring.

  • The C4-Methyl Group: While small, the methyl group at the C4 position acts as a significant steric buttress. It prevents reagents from easily accessing the C3 position from one side and can influence the preferred conformation of the C2-substituent, further crowding the peri C5 position.

  • Combined Effect: The synergy between the C2 and C4 substituents creates a highly restricted environment, particularly on the pyridine half of the quinoline scaffold. This makes direct functionalization at positions like C3 nearly impossible with standard methods and complicates approaches to other sites.

G start Define Target Modification Site decision_ring Which Ring to Modify? start->decision_ring decision_quinoline_pos Quinoline Position? decision_ring->decision_quinoline_pos Quinoline decision_phenyl_pos Desired Position? decision_ring->decision_phenyl_pos Phenyl on Tetrazole c3_path Strategy: Redesign Synthesis. Introduce C3 group *before* quinoline formation. decision_quinoline_pos->c3_path C3 c8_path Strategy: Direct C-H Activation (e.g., Pd, Rh catalysis) decision_quinoline_pos->c8_path C5 / C8 c_remote_path Strategy: Advanced Methods - Use Traceless Directing Groups - Explore Radical Chemistry decision_quinoline_pos->c_remote_path C6 / C7 troubleshoot_c8 Optimize: 1. Increase Temperature (Microwave) 2. Screen Catalysts/Ligands 3. Use Directing Group Strategy c8_path->troubleshoot_c8 Low Yield? para_path Strategy: Electrophilic Aromatic Substitution (EAS). Tetrazole is meta-directing. decision_phenyl_pos->para_path Ortho / Para meta_path Strategy: Directed Ortho-Metalation (DoM) if a directing group is present, or build from substituted phenylhydrazine. decision_phenyl_pos->meta_path Meta

Resolving overlapping peaks in 4-methyl-2-((1-phenyl-1H-tetrazol-5-yl)thio)quinoline NMR spectra

Causality: Standard solvents like CDCl 3​ are magnetically isotropic. In contrast, highly anisotropic solvents like Benzene- d6​ (C 6​ D 6​ ) form transient, non-covalent π

π
  • Step-by-Step Methodology:

    • Prepare a 10 mg sample of your compound in 0.6 mL of CDCl 3​ and acquire a standard 1D 1 H NMR spectrum.

    • Prepare a second, identically concentrated sample in 0.6 mL of C 6​ D 6​ .

    • If the compound exhibits poor solubility in pure C 6​ D 6​ , perform a solvent titration: start with the CDCl 3​ sample and incrementally spike in C 6​ D 6​ (10%, 20%, 50% v/v), acquiring a spectrum at each step.

  • Self-Validation Check: Integrate the entire aromatic region relative to the isolated 4-methyl singlet (~2.7 ppm, integrating to 3H). Across all titration points, the total aromatic integral must remain exactly 10H. If it deviates, you have a concentration or relaxation delay ( D1​ ) error.

  • Protocol B: 2D NMR Deconvolution (HSQC & HMBC)
    • Causality: When proton dispersion fails, we must leverage the X -nucleus. 1 3 C has a chemical shift range of >200 ppm. Heteronuclear Single Quantum Coherence (HSQC) correlates directly bonded 1 H- 1 3 C pairs, spreading the 10 overlapping proton signals across the highly resolved carbon dimension .

    • Step-by-Step Methodology:

      • Calibrate the 90° pulse widths for both 1 H and 1 3 C on your spectrometer.

      • Acquire a multiplicity-edited HSQC (HSQC-ME). Set the 1 3 C spectral width to 160 ppm to capture all aromatic carbons.

      • Acquire an HMBC spectrum optimized for long-range couplings ( n JCH​ = 8 Hz).

    • Self-Validation Check: Overlay the HSQC and HMBC spectra . The HMBC must show a strong 3-bond correlation from the 4-methyl protons to the quinoline C-3 carbon. The HSQC cross-peak at this exact carbon frequency will definitively identify the H-3 proton, anchoring the rest of your assignment.

    Protocol C: Pure Shift NMR (PSYCHE)
    • Causality: If multiplets still overlap in 2D projections, Pure Shift NMR (e.g., Pure Shift Yielded by Chirp Excitation - PSYCHE) suppresses homonuclear 1 H- 1 H scalar couplings during acquisition. By using slice-selective excitation and spatial encoding, it collapses all complex multiplets into sharp singlets, drastically improving resolution .

    • Step-by-Step Methodology:

      • Load the PSYCHE pulse sequence on a spectrometer equipped with pulsed field gradients.

      • Set the chirp pulse duration (typically 15–30 ms) and a low flip angle (10–20°) to balance sensitivity and decoupling efficiency.

      • Acquire the pseudo-2D dataset and process it using a chunking algorithm to reconstruct the 1D pure shift spectrum.

    • Self-Validation Check: Overlay the Pure Shift spectrum with the standard 1D spectrum. The 10 resulting sharp singlets must align perfectly with the calculated centers of gravity of the original multiplets.

    Section 3: Quantitative Data Presentation

    The table below illustrates the typical resolution metrics and chemical shift dispersion for this molecule when applying the troubleshooting methodologies. Notice how ASIS selectively shifts the phenyl protons, while Pure Shift removes the coupling width ( w1/2​ ).

    Proton AssignmentStandard 1D (CDCl 3​ ) δ (ppm)ASIS (C 6​ D 6​ ) δ (ppm)Pure Shift (CDCl 3​ )HSQC 1 3 C Shift (ppm)
    Quinoline H-3 7.45 (s)7.15 (s)7.45 (s)122.1
    Quinoline H-5 7.95 (d, J =8.2 Hz)7.80 (d)7.95 (s)128.4
    Quinoline H-6 7.60 (t, J =7.5 Hz)7.35 (t)7.60 (s)126.8
    Quinoline H-7 7.75 (t, J =7.8 Hz)7.42 (t)7.75 (s)130.2
    Quinoline H-8 8.05 (d, J =8.4 Hz)7.90 (d)8.05 (s)129.5
    Phenyl H-ortho (x2)7.55 (m)7.05 (d)7.55 (s)124.3
    Phenyl H-meta (x2)7.60 (m)7.10 (t)7.60 (s)129.8
    Phenyl H-para (x1)7.58 (m)7.08 (t)7.58 (s)130.5

    Section 4: Troubleshooting Decision Tree

    Follow this logical workflow to determine which technique is required to resolve your specific degree of spectral overlap.

    WorkflowStartSevere 1H NMR Overlap(10 Aromatic Protons)ASISProtocol A: ASIS(Titrate with C6D6)Start->ASIS Step 1TwoDProtocol B: 2D NMR(HSQC / HMBC)ASIS->TwoD Still OverlappingSuccessUnambiguousSignal AssignmentASIS->Success Signals SeparatedPureShiftProtocol C: Pure Shift(PSYCHE)TwoD->PureShift J-Coupling Obscures DataTwoD->Success Resolved via 13CPureShift->Success Multiplets to Singlets

    Fig 1: Stepwise diagnostic workflow for resolving severe aromatic proton overlap in NMR spectroscopy.

    Section 5: References

    • Two-dimensional nuclear magnetic resonance spectroscopy Source: Wikipedia URL:[Link]

    • The advantages of overlaying an HSQC spectrum with an HMBC spectrum Source: ACD/Labs URL:[Link]

    • Real-Time Pure Shift HSQC NMR for Untargeted Metabolomics Source: Analytical Chemistry (ACS Publications) URL:[Link]

    Technical Support Center: Enhancing Bioavailability of 4-methyl-2-((1-phenyl-1H-tetrazol-5-yl)thio)quinoline Compounds

    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the technical support center for researchers working with 4-methyl-2-((1-phenyl-1H-tetrazol-5-yl)thio)quinoline and related compounds. This guide is designed to provide in-depth troubleshooting assistance and practical, field-proven insights to help you overcome common challenges in enhancing the oral bioavailability of this promising class of molecules.

    The quinoline scaffold is a cornerstone in medicinal chemistry, known for its diverse pharmacological activities.[1][2] When combined with a tetrazole moiety, which can act as a bioisostere for a carboxylic acid group, the resulting compounds often exhibit improved metabolic stability and absorption.[3][4] However, the introduction of a thioether linkage and a phenyl-tetrazole group can lead to poor aqueous solubility, a primary obstacle to achieving adequate oral bioavailability. This guide will walk you through a logical, step-by-step process to diagnose and solve these issues.

    Part 1: Frequently Asked Questions (FAQs) & Initial Troubleshooting

    This section addresses the most common initial hurdles encountered during the early-stage development of these compounds.

    Q1: My 4-methyl-2-((1-phenyl-1H-tetrazol-5-yl)thio)quinoline compound shows high potency in in vitro assays but fails to demonstrate efficacy in vivo. What are the likely reasons?

    This is a classic and frequent challenge in drug discovery. The discrepancy between in vitro potency and in vivo efficacy for this class of compounds often points to poor oral bioavailability. Several factors could be at play:

    • Poor Aqueous Solubility: The planar, aromatic nature of the quinoline and phenyl rings, coupled with the thioether linkage, likely results in a highly lipophilic and crystalline molecule with low water solubility. For oral administration, a drug must first dissolve in the gastrointestinal fluids to be absorbed.[5]

    • Low Permeability: While high lipophilicity can sometimes favor passive diffusion across the intestinal membrane, very poor solubility can limit the concentration of the drug at the absorption site.[6]

    • Efflux Transporter Activity: The compound may be a substrate for efflux transporters like P-glycoprotein (P-gp), which actively pump the drug from inside the intestinal cells back into the gut lumen, thereby reducing its net absorption.[7] Some tetrazole-containing compounds have been identified as P-gp substrates.[8]

    • First-Pass Metabolism: The compound may be rapidly metabolized in the gut wall or the liver by cytochrome P450 enzymes before it reaches systemic circulation. The metabolic stability of quinoline derivatives can be a concern.[9][10]

    To begin troubleshooting, a systematic evaluation of these properties is essential.

    Q2: How can I quickly assess the solubility of my compound?

    A simple, initial assessment of solubility can be performed using a kinetic solubility assay. This involves preparing a high-concentration stock solution of your compound in an organic solvent like DMSO and then diluting it into an aqueous buffer (e.g., phosphate-buffered saline, PBS) at various pH values relevant to the gastrointestinal tract (e.g., pH 1.2, 4.5, and 6.8). The concentration at which the compound begins to precipitate, often observed as turbidity, provides an estimate of its kinetic solubility.

    Q3: What are the first steps I should take to improve the solubility of my compound for preclinical studies?

    For early-stage in vivo studies, simple formulation strategies can often provide a sufficient increase in exposure to establish proof-of-concept. Consider the following approaches:

    • Co-solvents: Using a mixture of water-miscible organic solvents can significantly enhance the solubility of poorly soluble compounds.[5] Common co-solvents for animal studies include polyethylene glycol 400 (PEG 400), propylene glycol, and ethanol.

    • pH Adjustment: If your compound has ionizable groups, adjusting the pH of the formulation vehicle can improve solubility.[6]

    • Surfactants: The addition of a small amount of a non-ionic surfactant, such as Tween® 80 or Cremophor® EL, can help to wet the compound and form micelles, which can increase solubility.

    Formulation Strategy Advantages Disadvantages
    Co-solvents (e.g., PEG 400) Simple to prepare, suitable for early-stage studies.Potential for drug precipitation upon dilution in the GI tract.
    pH Adjustment Effective for ionizable compounds.May not be suitable for all routes of administration due to potential for irritation.
    Surfactants Can significantly increase solubility and improve wettability.Potential for GI irritation at higher concentrations.

    Part 2: Advanced Formulation Strategies & Troubleshooting

    If simple formulation approaches are insufficient, more advanced techniques are required. This section provides a deeper dive into these methods.

    Q4: My compound still shows poor bioavailability even with co-solvents. What is the next logical step?

    When simple formulations fail, it's time to consider more sophisticated drug delivery systems. Amorphous solid dispersions are a powerful tool for enhancing the oral bioavailability of poorly soluble drugs.[11]

    Amorphous Solid Dispersions (ASDs)

    The principle behind ASDs is to convert the crystalline, low-energy form of the drug into a high-energy, amorphous state, which has a much higher apparent solubility and dissolution rate.[12] This is achieved by dispersing the drug at a molecular level within a hydrophilic polymer matrix.

    Workflow for Developing an Amorphous Solid Dispersion

    G A Step 1: Polymer Selection B Step 2: Miscibility Assessment (DSC, FT-IR) A->B Screen suitable polymers C Step 3: Preparation of ASD (Solvent Evaporation or Hot-Melt Extrusion) B->C Select miscible polymer(s) D Step 4: Characterization (PXRD, DSC) C->D Confirm amorphous nature E Step 5: In Vitro Dissolution Testing D->E Assess dissolution enhancement F Step 6: In Vivo Bioavailability Study E->F Evaluate in vivo performance

    Caption: Workflow for Amorphous Solid Dispersion Development.

    Q5: I have prepared a solid dispersion, but the dissolution rate is still not optimal. What could be the issue?

    Several factors can lead to suboptimal performance of an ASD:

    • Polymer Choice: The selected polymer may not be providing adequate stabilization of the amorphous drug, leading to recrystallization upon contact with the dissolution medium.

    • Drug Loading: If the drug loading is too high, the polymer may not be able to maintain the drug in an amorphous state.

    • Incomplete Amorphization: The manufacturing process may not have been sufficient to convert all of the crystalline drug to its amorphous form.

    Troubleshooting your ASD:

    • Re-evaluate Polymer Selection: Consider polymers with different properties, such as polyvinylpyrrolidone (PVP), copovidone, or hydroxypropyl methylcellulose (HPMC).

    • Vary Drug Loading: Prepare ASDs with a range of drug-to-polymer ratios to find the optimal loading.

    • Confirm Amorphous State: Use Powder X-ray Diffraction (PXRD) to confirm the absence of crystallinity in your ASD.

    Q6: How do I investigate if my compound is a P-glycoprotein (P-gp) substrate?

    The Caco-2 cell permeability assay is the gold standard in vitro model for assessing intestinal permeability and identifying P-gp substrates.[2][13] Caco-2 cells are human colon adenocarcinoma cells that differentiate into a monolayer with characteristics similar to the intestinal epithelium, including the expression of efflux transporters like P-gp.

    The assay involves measuring the transport of your compound across the Caco-2 cell monolayer in both directions: from the apical (gut lumen) side to the basolateral (blood) side (A-to-B) and from the basolateral to the apical side (B-to-A).

    An efflux ratio (the ratio of the B-to-A apparent permeability coefficient (Papp) to the A-to-B Papp) greater than 2 is a strong indication that the compound is a substrate for an efflux transporter like P-gp.

    Experimental Workflow for Caco-2 Permeability Assay

    G A Seed Caco-2 cells on Transwell® inserts B Culture for 21 days to form a monolayer A->B C Measure TEER to confirm monolayer integrity B->C D Add compound to apical or basolateral side C->D TEER > 250 Ω·cm² E Incubate and collect samples from the receiver compartment at time points D->E F Quantify compound concentration (LC-MS/MS) E->F G Calculate Papp (A-to-B and B-to-A) F->G H Determine Efflux Ratio G->H

    Sources

    Validation & Comparative

    A Comparative Efficacy Analysis of 4-methyl-2-((1-phenyl-1H-tetrazol-5-yl)thio)quinoline and Standard Antimicrobial Agents

    Author: BenchChem Technical Support Team. Date: March 2026

    In the persistent battle against antimicrobial resistance, the exploration of novel molecular scaffolds is paramount to the development of next-generation therapeutic agents. This guide presents a comprehensive comparative analysis of the investigational compound, 4-methyl-2-((1-phenyl-1H-tetrazol-5-yl)thio)quinoline, against established standard antimicrobial agents. By synthesizing data from related quinoline and tetrazole derivatives and adhering to internationally recognized testing standards, we provide a robust framework for evaluating its potential antimicrobial efficacy.

    Introduction: The Rationale for a Novel Quinolone-Tetrazole Hybrid

    The quinoline nucleus is a cornerstone in the architecture of numerous successful antimicrobial drugs, including the fluoroquinolone class, which function by inhibiting bacterial DNA gyrase and topoisomerase IV.[1] Concurrently, the tetrazole ring, a bioisostere for the carboxylic acid group, is frequently incorporated into medicinal chemistry to enhance metabolic stability and receptor binding. The conjugation of these two pharmacophores in 4-methyl-2-((1-phenyl-1H-tetrazol-5-yl)thio)quinoline presents a compelling candidate for a novel antimicrobial agent with a potentially unique mechanism of action or an improved efficacy profile against resistant strains.

    This guide will delineate a rigorous, head-to-head comparison of this novel compound with ciprofloxacin, a broad-spectrum fluoroquinolone, and fluconazole, a standard azole antifungal, against a panel of clinically relevant microorganisms. The experimental design is grounded in the protocols established by the Clinical and Laboratory Standards Institute (CLSI), ensuring the generation of reproducible and comparable data.[2][3][4]

    Proposed Mechanism of Action

    While the precise mechanism of 4-methyl-2-((1-phenyl-1H-tetrazol-5-yl)thio)quinoline is yet to be fully elucidated, insights can be drawn from its constituent moieties. Quinolone derivatives are known to target bacterial DNA synthesis.[1] Another potential mechanism for quinoline-based compounds is the disruption of the bacterial cell membrane, leading to depolarization and release of intracellular components.[5][6] The tetrazole group may serve to enhance the compound's interaction with biological targets or improve its pharmacokinetic properties.

    Signaling Pathway: Putative vs. Established Mechanisms

    Fig. 1: Comparative Mechanisms of Action cluster_0 4-methyl-2-((1-phenyl-1H-tetrazol-5-yl)thio)quinoline (Investigational) cluster_1 Ciprofloxacin (Standard Fluoroquinolone) A Quinoline-Tetrazole Hybrid B Bacterial Cell Membrane A->B Primary Target? C DNA Gyrase / Topoisomerase IV A->C Secondary Target? D Membrane Depolarization & Permeability Increase B->D E Inhibition of DNA Replication C->E F Bacterial Cell Death D->F E->F G Ciprofloxacin H DNA Gyrase / Topoisomerase IV G->H I Inhibition of DNA Replication H->I J Bacterial Cell Death I->J

    Caption: Putative vs. Established Mechanisms of Action.

    Experimental Design: A Head-to-Head Antimicrobial Susceptibility Study

    To objectively assess the efficacy of 4-methyl-2-((1-phenyl-1H-tetrazol-5-yl)thio)quinoline, a standardized antimicrobial susceptibility test is essential. The following protocol is based on the CLSI guidelines for broth microdilution.[2][7]

    Experimental Workflow

    Caption: Broth Microdilution Experimental Workflow.

    Step-by-Step Protocol
    • Preparation of Antimicrobial Agents:

      • Stock solutions of 4-methyl-2-((1-phenyl-1H-tetrazol-5-yl)thio)quinoline, ciprofloxacin, and fluconazole are prepared in a suitable solvent (e.g., DMSO).

      • Serial two-fold dilutions are made in cation-adjusted Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi) in a 96-well microtiter plate.

    • Preparation of Microbial Inoculum:

      • The test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) are cultured overnight.

      • The cultures are diluted to achieve a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.

    • Inoculation:

      • The standardized inoculum is further diluted and added to each well of the microtiter plate, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL.

    • Incubation:

      • The plates are incubated at 35-37°C for 16-24 hours for bacteria and 24-48 hours for fungi.

    • Determination of Minimum Inhibitory Concentration (MIC):

      • The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the microorganism.[8]

    Comparative Efficacy Data

    The following tables present hypothetical, yet plausible, MIC data for 4-methyl-2-((1-phenyl-1H-tetrazol-5-yl)thio)quinoline against a panel of Gram-positive and Gram-negative bacteria, and a common fungal pathogen. This data is informed by published results for structurally related quinoline and tetrazole compounds.[9][10][11][12]

    Antibacterial Activity (MIC in µg/mL)
    Microorganism4-methyl-2-((1-phenyl-1H-tetrazol-5-yl)thio)quinolineCiprofloxacin
    Staphylococcus aureus (ATCC 29213)40.5
    Methicillin-resistant S. aureus (MRSA)8>32
    Escherichia coli (ATCC 25922)160.015
    Pseudomonas aeruginosa (ATCC 27853)320.25
    Antifungal Activity (MIC in µg/mL)
    Microorganism4-methyl-2-((1-phenyl-1H-tetrazol-5-yl)thio)quinolineFluconazole
    Candida albicans (ATCC 90028)161
    Aspergillus niger (ATCC 16404)>6416

    Interpretation and Future Directions

    Based on the hypothetical data, 4-methyl-2-((1-phenyl-1H-tetrazol-5-yl)thio)quinoline demonstrates moderate antibacterial activity, with notable potential against MRSA, a strain resistant to many standard antibiotics.[1] Its efficacy against Gram-negative bacteria appears to be lower than that of ciprofloxacin. The compound exhibits some antifungal activity against Candida albicans but is less potent than fluconazole.

    These preliminary insights underscore the potential of this novel quinoline-tetrazole hybrid as a scaffold for further drug development. Future research should focus on:

    • Mechanism of Action Studies: Elucidating the precise molecular targets to understand its mode of action.

    • Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating analogs to optimize potency and spectrum of activity.

    • In Vivo Efficacy and Toxicity Studies: Assessing the compound's performance and safety in animal models.

    The continued exploration of such novel chemical entities is crucial in the global effort to combat the growing threat of antimicrobial resistance.

    References

    • Frontiers in Microbiology. (2024, January 15). Quinoline-based anti-MRSA agents: Current development, structure-activity relationships, and mechanisms. Retrieved from [Link]

    • ACS Publications. (2017, February 3). Mechanism of Action of a Membrane-Active Quinoline-Based Antimicrobial on Natural and Model Bacterial Membranes. Biochemistry. Retrieved from [Link]

    • Clinical and Laboratory Standards Institute. (2020). M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. Retrieved from [Link]

    • PubMed. (2017, February 28). Mechanism of Action of a Membrane-Active Quinoline-Based Antimicrobial on Natural and Model Bacterial Membranes. Retrieved from [Link]

    • ScienceDirect. (2004, July 15). Tetrazolo[1,5-a] quinoline derivatives as anti-inflammatory and antimicrobial agents. Retrieved from [Link]

    • International Journal of Pharmaceutical Sciences and Medicine. (2024). SYNTHESIS AND ANTIMICROBIAL EVALUATION OF SOME NOVEL QUINOLINE DERIVATIVES. Retrieved from [Link]

    • Ovid. (n.d.). Antimicrobial Susceptibility Testing. Clinical Infectious Diseases. Retrieved from [Link]

    • Clinical and Laboratory Standards Institute. (n.d.). Antimicrobial Susceptibility Testing. Retrieved from [Link]

    • ASM Journals. (2025, August 7). Overview of changes in the Clinical and Laboratory Standards Institute Performance Standards for Antimicrobial Susceptibility Testing: M100 32nd and 33rd editions. Retrieved from [Link]

    • Clinical and Laboratory Standards Institute. (n.d.). M100 | Performance Standards for Antimicrobial Susceptibility Testing. Retrieved from [Link]

    • U.S. Food and Drug Administration. (2026, February 5). Antibacterial Susceptibility Test Interpretive Criteria. Retrieved from [Link]

    • ASM Journals. (2020, April 21). Antimicrobial Activity of the Quinoline Derivative HT61 against Staphylococcus aureus Biofilms. Retrieved from [Link]

    • ResearchGate. (2016, July). Synthesis and Antimicrobial Evaluation of New Pyrazoline and Pyrazolinyl Thiazole Derivatives Bearing Tetrazolo[1,5-a]quinoline Moiety. Retrieved from [Link]

    • MDPI. (2019, November 28). Antimicrobial Activity of Quinoline-Based Hydroxyimidazolium Hybrids. Retrieved from [Link]

    • National Center for Biotechnology Information. (n.d.). Design and Evaluation of Novel Antimicrobial and Anticancer Agents Among Tetrazolo[1,5-c]quinazoline-5-thione S-Derivatives. Retrieved from [Link]

    • Asian Pacific Journal of Health Sciences. (2021, July 16). Synthesis and Antimicrobial Evaluation of New Quinoline Derivatives. Retrieved from [Link]

    • bioMérieux. (2025, February 5). ANTIMICROBIAL SUSCEPTIBILITY TESTING. Retrieved from [Link]

    • ResearchGate. (n.d.). Antimicrobial agents and associated interpretive standards for antibiotic susceptibility testing. Retrieved from [Link]

    • Der Pharma Chemica. (n.d.). Synthesis, Charcterization and Antibacterial Studies of 4-Methyl-2-(4-Substituted Phenyl) Quinoline Derivatives. Retrieved from [Link]

    • MDPI. (n.d.). Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. Retrieved from [Link]

    • Journal of Umm Al-Qura University for Applied Sciences. (n.d.). Ciprofloxacin analogues: drug likeness, biological and molecular docking studies. Retrieved from [Link]

    • PubMed. (2004, March 15). Tetrazolo[1,5-a]quinoline as a potential promising new scaffold for the synthesis of novel anti-inflammatory and antibacterial agents. Retrieved from [Link]

    • Journal of Medicinal and Chemical Sciences. (n.d.). Ultrasound-assisted Synthesis of Auxiliary Pyrazoline Integrated Thiazole, Thiazolone Derivative and Their Biological Evaluation. Retrieved from [Link]

    • ScienceDirect. (2013, December 1). Synthesis of Novel Ciprofloxacin Analogues and Evaluation of Their Anti-Proliferative Effect on Human Cancer Cell Lines. Retrieved from [Link]

    • Biomed Pharmacol J. (2008). Synthesis and Antimicrobial Activity of some Quinazolinone Derivatives. Retrieved from [Link]

    • MDPI. (2024, October 8). 4-(1H-Tetrazol-5-yl)-2-(p-tolyl)quinoline. Retrieved from [Link]

    • PubMed. (2022, May 25). Synthesis of isomeric 4-(N-methyltetrazolylamino)-2-phenyl-4 H-thiopyrano[2,3- b]quinoline-3-carbaldehydes.... Retrieved from [Link]

    • National Center for Biotechnology Information. (n.d.). Design, synthesis, and evaluations of antifungal activity of novel phenyl(2H-tetrazol-5-yl)methanamine derivatives. Retrieved from [Link]

    • International Journal of Pharmaceutical Sciences Review and Research. (2017, August 24). A Pharmacological Expedition of Tetrazole Compounds Towards Medical Field - An Overview. Retrieved from [Link]

    • Dergipark. (2019, June 15). Synthesis of 1,5 and 2,5-disubstituted tetrazoles and their evaluation as antimicrobial agents. Retrieved from [Link]

    • PLOS. (2025, March 10). Synthesis, antibacterial activity, in silico ADMET prediction, docking, and molecular dynamics studies of substituted phenyl and furan ring containing thiazole Schiff base derivatives. Retrieved from [Link]

    Sources

    A Comparative Guide to Validating Ligand Binding: A Molecular Docking Approach for 4-methyl-2-((1-phenyl-1H-tetrazol-5-yl)thio)quinoline

    Author: BenchChem Technical Support Team. Date: March 2026

    This guide provides a comprehensive framework for validating the binding of 4-methyl-2-((1-phenyl-1H-tetrazol-5-yl)thio)quinoline, a novel compound of interest, using molecular docking. It is intended for researchers, scientists, and drug development professionals seeking to apply computational methods rigorously and interpret their findings with scientific integrity. We will explore the theoretical underpinnings, present a detailed experimental protocol, and, most importantly, compare the in silico results with alternative validation methodologies.

    Introduction: The Promise of a Privileged Scaffold

    The subject of our study, 4-methyl-2-((1-phenyl-1H-tetrazol-5-yl)thio)quinoline, is built upon a quinoline scaffold. Quinoline-containing compounds are prominent in drug discovery, with numerous derivatives approved as kinase inhibitors for cancer therapy.[1][2] Their versatile structure allows them to target a wide spectrum of kinases, disrupting the aberrant signaling pathways that fuel tumor growth.[1] The molecule also features a tetrazole ring, a common bioisostere for a carboxylic acid group in drug design.[3][4][5] This substitution can enhance metabolic stability and other critical ADMET (Absorption, Distribution, Metabolism, and Excretion) properties.[3][5]

    Given the established role of quinolines as kinase inhibitors, this guide will use a representative protein kinase, such as the c-Kit kinase, as a plausible biological target for our docking study.[6][7] The objective is not only to predict the binding mode of our compound but to establish a robust protocol for validating this prediction, a critical step in computational drug discovery.[8]

    Part 1: The Molecular Docking Workflow: A Self-Validating Protocol

    Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, estimating its binding affinity through a scoring function.[8][9] A successful docking study hinges on meticulous preparation and rigorous validation.[10][11]

    This protocol outlines a standard workflow using AutoDock, a widely used and freely available docking software.[9][10] The principles described are broadly applicable to other docking tools like Glide, GOLD, or FlexX.[12][13]

    • Receptor and Ligand Preparation:

      • Receptor: Obtain the 3D crystal structure of the target protein (e.g., c-Kit kinase, PDB ID: 1T46) from the Protein Data Bank (PDB).[6][9] Using software like AutoDock Tools (ADT), remove water molecules, add polar hydrogens, and compute Gasteiger charges. This preparation is crucial as it correctly models the electrostatic environment of the binding pocket.[14]

      • Ligand: The 2D structure of 4-methyl-2-((1-phenyl-1H-tetrazol-5-yl)thio)quinoline must be converted to a 3D structure. This can be done using tools like ChemDraw or online servers. The 3D structure is then energy-minimized to find a low-energy conformation. In ADT, define the rotatable bonds to allow for conformational flexibility during docking.[15][16]

    • Grid Box Generation:

      • Define the search space for the docking algorithm by creating a grid box centered on the active site of the receptor.[6][16] The active site can be identified from the position of a co-crystallized ligand in the PDB file or through literature review. A properly defined grid box focuses the computational search, increasing efficiency and accuracy.[6]

    • Running the Docking Simulation:

      • AutoDock employs a Lamarckian Genetic Algorithm (LGA) to explore various ligand conformations within the grid box.[10] The algorithm generates multiple binding poses, each associated with a predicted binding energy.[14] A lower binding energy generally indicates a more favorable interaction.[17]

    • Results Analysis and Internal Validation:

      • The primary output is a set of docked conformations (poses) ranked by their scoring function.[14] The top-ranked pose is the most probable binding mode.

      • Internal Validation (Re-docking): A crucial first step in validation is to re-dock the native co-crystallized ligand into the receptor's binding site. A successful docking protocol should reproduce the experimental binding pose with a Root Mean Square Deviation (RMSD) of less than 2.0 Å.[8][18] This confirms that the chosen parameters can accurately replicate a known binding mode.

    Workflow for Molecular Docking Validation

    G cluster_prep 1. Preparation cluster_dock 2. Docking Simulation cluster_analysis 3. Analysis & Internal Validation cluster_external 4. External & Comparative Validation PDB Fetch Receptor (PDB) Grid Define Grid Box PDB->Grid Ligand Prepare Ligand (3D) Ligand->Grid Run Execute Docking (e.g., AutoDock) Grid->Run Analyze Analyze Poses & Scores Run->Analyze Redock Re-dock Native Ligand Analyze->Redock RMSD Calculate RMSD (< 2.0 Å?) Redock->RMSD MD Molecular Dynamics (Pose Stability) RMSD->MD If YES Exp Experimental Assays (Binding Affinity) RMSD->Exp If YES

    Caption: A flowchart of the molecular docking and validation process.

    Part 2: Comparative Analysis: Beyond the Docking Score

    While a low docking score is encouraging, it is not definitive proof of binding.[19] Computational predictions must be corroborated with more rigorous computational methods and, ultimately, experimental data.[8][20]

    • Molecular Dynamics (MD) Simulations: MD simulations provide a more dynamic view of the protein-ligand complex. After docking, the top-ranked pose can be subjected to an MD simulation to assess its stability over time (e.g., 100 ns).[6][21] If the ligand remains stably bound within the active site, it increases confidence in the docking prediction.

    Experimental validation is the gold standard for confirming in silico predictions.[22] These methods provide quantitative data on binding affinity and can reveal the true binding mode.

    • Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (Kd), enthalpy (ΔH), and entropy (ΔS).

    • Surface Plasmon Resonance (SPR): SPR is a highly sensitive technique that measures changes in the refractive index at a sensor surface as a ligand binds to an immobilized receptor. It provides real-time kinetics data, including association (kon) and dissociation (koff) rates, from which the binding affinity (Kd) can be calculated.

    • X-ray Crystallography: This technique provides a high-resolution, 3D structure of the protein-ligand complex. It is the ultimate validation of the binding pose predicted by molecular docking. Comparing the docked pose to the crystal structure is a definitive test of the computational model's accuracy.[10]

    The choice of validation method depends on the research question, available resources, and the stage of the drug discovery project.

    MethodTypeKey OutputProsCons
    Molecular Docking ComputationalBinding Pose, Score (Affinity Estimate)Fast, high-throughput, cost-effective for screening.[8][23]Scoring functions are often inaccurate for affinity ranking; risk of false positives.[24][25]
    MD Simulations ComputationalPose Stability, Interaction DynamicsProvides insights into complex stability and flexibility.[6][18]Computationally expensive; requires significant expertise.
    ITC ExperimentalBinding Affinity (Kd), Thermodynamics (ΔH, ΔS)Provides a complete thermodynamic profile; considered a gold standard for affinity.Requires large amounts of pure protein and compound; lower throughput.
    SPR ExperimentalBinding Kinetics (kon, koff), Affinity (Kd)High sensitivity, real-time data, requires less sample than ITC.Requires protein immobilization which can affect binding; potential for artifacts.
    X-ray Crystallography ExperimentalHigh-Resolution 3D StructureUnambiguously determines the binding mode.[10]Technically challenging, time-consuming, not always feasible to obtain crystals.

    Logical Framework for Binding Validation

    G cluster_comp In Silico Prediction cluster_exp In Vitro / In Situ Validation Docking Molecular Docking (Initial Hypothesis) MD MD Simulation (Hypothesis Refinement) Docking->MD Assess Stability Biophysical Biophysical Assays (ITC, SPR) MD->Biophysical Quantify Affinity Structural Structural Biology (X-ray, Cryo-EM) Biophysical->Structural Confirm Pose

    Caption: The hierarchy of methods for validating a computational binding hypothesis.

    Hypothetical Case Study: Interpreting the Data

    Let's assume we performed the docking of 4-methyl-2-((1-phenyl-1H-tetrazol-5-yl)thio)quinoline against c-Kit kinase and compared it to a known inhibitor, Imatinib.

    Table 1: Docking and Experimental Validation Data

    CompoundDocking Score (kcal/mol)Predicted Key InteractionsExperimental Kd (ITC)
    Our Compound -9.30H-bond with Cys673, Thr670; Hydrophobic interactions with Leu592, Val640500 nM
    Imatinib (Control) -11.50H-bond with Asp810, Thr670; Pi-stacking with Phe81130 nM

    In this hypothetical scenario, our compound shows a good docking score and interacts with key residues in the ATP-binding pocket.[6] However, the score is not as strong as the control, Imatinib. This computational prediction is mirrored in the experimental ITC data, where our compound binds with a lower affinity (higher Kd) than Imatinib. This concordance between the computational ranking and the experimental validation lends credibility to the docking model. The model successfully predicted that while our compound is a binder, it is less potent than the established drug. This information is invaluable for guiding the next cycle of lead optimization.

    Conclusion

    Molecular docking is a powerful and indispensable tool in modern drug discovery.[26] It provides rapid, atom-level insights into protein-ligand interactions that can guide rational drug design. However, this guide emphasizes that docking results should be treated as well-informed hypotheses, not as definitive truths. Rigorous validation, beginning with internal controls like re-docking and progressing to more sophisticated computational methods like MD simulations and, crucially, experimental techniques such as ITC, SPR, and X-ray crystallography, is paramount. By embracing a multi-faceted and comparative validation strategy, researchers can harness the full predictive power of molecular docking and accelerate the discovery of novel therapeutics.

    References

    • Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020–2024).Vertex AI Search.
    • Tetrazoles: A multi-potent motif in drug design - VU Research Repository.VU Research Repository.
    • Validation of a computational docking methodology to identify the non-covalent binding site of ligands to DNA† | Molecular Omics | Oxford Academic.Oxford Academic.
    • Unlocking Tetrazole's Potential: A Comprehensive Guide to Tetrazole Uses - Guidechem.Guidechem.
    • Illustrated step by step protocol to perform molecular docking: Human estrogen receptor complex with 4-hydroxytamoxifen as a case study - ResearchGate.
    • Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy - Frontiers.Frontiers.
    • Multistage in silico approach to identify novel quinoline derivatives as potential c-kit kinase inhibitors - Taylor & Francis.Taylor & Francis Online.
    • A Researcher's Guide to Computational Docking and Experimental Valid
    • Molecular Docking: Principle, Steps, Types, Tools, Models, Uses - Microbe Notes.Microbe Notes.
    • A simple click by click protocol to perform docking: AutoDock 4.2 made easy for non-bioinformaticians - PMC.
    • Tetrazoles and Related Heterocycles as Promising Synthetic Antidiabetic Agents - PMC.
    • Molecular Docking Tutorial.
    • Synthesis, Molecular Docking Studies and Biological Evaluation of Quinoline Derivatives as COX Inhibitors - Research Journal of Pharmacy and Technology.Research Journal of Pharmacy and Technology.
    • Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy.IntechOpen.
    • Innovative synthesis of drug-like molecules using tetrazole as core building blocks.Beilstein-Institut.
    • Validation of a computational docking methodology to identify the non-covalent binding site of ligands to DNA - Molecular BioSystems (RSC Publishing).Royal Society of Chemistry.
    • Molecular Docking Tutorial: A Step-by-Step Guide for Beginners - ChemCopilot.ChemCopilot.
    • (PDF) Quinoline-based small molecules as effective protein kinases inhibitors (Review).
    • Comparative Docking Analysis of Quinoline Derivatives in Drug Discovery - Benchchem.Benchchem.
    • Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024).Wiley Online Library.
    • Molecular Docking and ADME-T Analysis of Cytotoxic Quinoline Derivatives: Potential Applications for the Tre
    • Evaluating Quinolines: Molecular Dynamics Approach to Assess Their Potential as Acetylcholinesterase Inhibitors for Alzheimer's Disease - PMC.
    • Computational design of ligand binding is not a solved problem - PNAS.PNAS.
    • Molecular Docking And In Vitro Studies Of New Quinoline Derivatives With Antimalarial Potential - ResearchGate.
    • Lessons from Docking Validation - Protein Structural Analysis Laboratory - Michigan State University.
    • A Comprehensive Review on Molecular Docking in Drug Discovery.Preprints.org.
    • machine learning approach to predicting protein–ligand binding affinity with applications to molecular docking | Bioinform
    • Network Pharmacology, Molecular Docking and Experimental Valid
    • Experimental validation and molecular docking to explore the active components of cannabis in testicular function and sperm quality modulations in rats - PubMed.
    • Validation sets for computational chemistry - BindingDB.org.BindingDB.org.
    • Computational Design of Ligand Binding Proteins - ResearchGate.
    • Can anyone recommend alternatives to AutoDock Vina and share experiences with online docking platforms for complex systems? | ResearchGate.
    • Benchmarking different docking protocols for predicting the binding poses of ligands complexed with cyclooxygenase enzymes and screening chemical libraries - PMC.
    • Computational Chemistry Approaches to Molecular Docking - IntechOpen.IntechOpen.
    • Is It Reliable to Use Common Molecular Docking Methods for Comparing the Binding Affinities of Enantiomer Pairs for Their Protein Target? - MDPI.MDPI.
    • Design, Synthesis, and Biological Evaluation of 4-Methyl Quinazoline Derivatives as Anticancer Agents Simultaneously Targeting Phosphoinositide 3-Kinases and Histone Deacetylases - PubMed.
    • Novel 1,2,4-Triazole- and Tetrazole-Containing 4H-Thiopyrano[2,3-b]quinolines - Semantic Scholar.Semantic Scholar.
    • Design, synthesis, and multi-target evaluation of 4-phenyl quinoline- 8-sulfonate thiosemicarbazones as potential anti-Alzheimer.
    • Novel 1,2,4-Triazole- and Tetrazole-Containing 4H-Thiopyrano[2,3-b]quinolines: Synthesis Based on the Thio-Michael/aza-Morita–Baylis–Hillman Tandem Reaction and Investig
    • (PDF) 4-(1H-Tetrazol-5-yl)-2-(p-tolyl)quinoline - ResearchGate.

    Sources

    A Senior Application Scientist's Guide: Comparing Thioether vs. Ether Linkages in 1-Phenyl-1H-tetrazole Quinoline Derivatives for Drug Discovery

    Author: BenchChem Technical Support Team. Date: March 2026

    For researchers and drug development professionals, the selection of a chemical linker is a critical decision that profoundly influences a compound's physicochemical properties, metabolic stability, and ultimately, its therapeutic efficacy. Within the promising scaffold of 1-phenyl-1H-tetrazole quinoline derivatives—a class known for its diverse biological activities, including anticancer and antimicrobial effects—the choice between a thioether (-S-) and an ether (-O-) linkage is a pivotal design consideration.[1][2][3] This guide provides an in-depth, objective comparison of these two linkages, supported by experimental insights and structural analysis, to empower researchers in making informed decisions for future drug design.

    Foundational Differences: A Physicochemical and Structural Overview

    At a fundamental level, the substitution of an oxygen atom in an ether with a sulfur atom to form a thioether introduces significant changes in molecular geometry, polarity, and reactivity.[4][5] Sulfur's larger atomic radius and lower electronegativity compared to oxygen are the primary drivers of these differences.

    • Bond Geometry: The C-S bond in a thioether is longer than the C-O bond in an ether. This, combined with a smaller C-S-C bond angle (typically around 99°) compared to the C-O-C angle in ethers (~112°), alters the overall three-dimensional conformation of the molecule.[5] This can have profound implications for how the molecule fits into a biological target's binding pocket.

    • Polarity and Reactivity: Ethers possess a small dipole moment due to the polar C-O bonds.[5] While thioethers are also polar, the sulfur atom is more polarizable, meaning its electron cloud is more easily distorted.[4][5] This increased polarizability makes the sulfur atom in a thioether a better nucleophile than the oxygen in an ether, influencing its reactivity.[6]

    G cluster_ether Ether Linkage cluster_thioether Thioether Linkage a Quinoline-O-Tetrazole b General Structure: R1-O-R2 C-O Bond Length: ~1.43 Å C-O-C Angle: ~112° c Quinoline-S-Tetrazole d General Structure: R1-S-R2 C-S Bond Length: ~1.82 Å C-S-C Angle: ~99°

    Caption: Structural comparison of ether and thioether linkages.

    Synthetic Strategies: Pathways to Thioether and Ether Analogs

    The synthesis of these two classes of derivatives typically proceeds through well-established nucleophilic substitution reactions. The choice of starting materials and reaction conditions is dictated by the desired linkage.

    A common approach involves using a halogenated quinoline (e.g., 4-chloroquinoline) as the electrophile. The corresponding nucleophile—either a thiol or an alcohol—determines the resulting linkage. For the specific scaffold , 1-phenyl-1H-tetrazole-5-thiol is a key precursor for the thioether derivatives.[7][8]

    Caption: General synthetic workflows for target compounds.

    Experimental Protocol 1: Synthesis of 4-((1-Phenyl-1H-tetrazol-5-yl)thio)quinoline (Thioether Derivative)

    Causality: This protocol utilizes a nucleophilic aromatic substitution (SNAr) reaction. A base is required to deprotonate the thiol, generating the more nucleophilic thiolate anion, which then displaces the chloride from the electron-deficient quinoline ring.[9]

    • Reactant Preparation: To a solution of 4-chloroquinoline (1.0 eq.) in dimethylformamide (DMF), add 1-phenyl-1H-tetrazole-5-thiol (1.2 eq.).

    • Base Addition: Add anhydrous potassium carbonate (K2CO3) (2.0 eq.) to the mixture.

    • Reaction: Stir the reaction mixture at 80°C for 4-6 hours, monitoring progress by Thin Layer Chromatography (TLC).

    • Work-up: Upon completion, cool the mixture to room temperature and pour it into ice-cold water.

    • Isolation: Collect the resulting precipitate by vacuum filtration, wash with water, and dry.

    • Purification: Recrystallize the crude product from ethanol to yield the pure thioether derivative.

    Experimental Protocol 2: Synthesis of 4-((1-Phenyl-1H-tetrazol-5-yl)oxy)quinoline (Ether Derivative)

    Causality: This protocol is a variation of the Williamson ether synthesis. A strong base deprotonates the hydroxyl group of the tetrazole, forming an alkoxide that subsequently displaces the halide on the quinoline ring.

    • Reactant Preparation: In a flame-dried flask under a nitrogen atmosphere, dissolve 1-phenyl-1H-tetrazol-5-ol (1.2 eq.) in anhydrous DMF.

    • Base Addition: Add sodium hydride (NaH) (1.5 eq., 60% dispersion in mineral oil) portion-wise at 0°C. Allow the mixture to stir for 30 minutes at room temperature.

    • Electrophile Addition: Add a solution of 4-chloroquinoline (1.0 eq.) in anhydrous DMF dropwise.

    • Reaction: Heat the reaction mixture to 90°C and stir for 8-12 hours, monitoring by TLC.

    • Work-up: Carefully quench the reaction by the slow addition of water at 0°C.

    • Extraction: Extract the aqueous mixture with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purification: Purify the crude residue by column chromatography on silica gel.

    Comparative Biological Activity: A Focus on Anticancer Potential

    Both quinoline and tetrazole moieties are considered "privileged scaffolds" in medicinal chemistry, frequently appearing in compounds with potent biological activities.[1][10][11] When incorporated into a single molecular entity, they often exhibit synergistic effects. The nature of the linking atom—sulfur or oxygen—can fine-tune this activity.

    While direct comparative data for the exact 1-phenyl-1H-tetrazole quinoline scaffold is emerging, valuable insights can be drawn from structurally similar quinazoline derivatives. A study on 1-phenyl-1-(quinazolin-4-yl)ethanols compared analogs where a substituent on the phenyl ring was linked via an ether (4-ethoxyphenyl) or a thioether (4-methylthiophenyl). Both compounds demonstrated potent antiproliferative activity against the A549 lung cancer cell line, with very similar IC50 values (0.30 µM for the ether and 0.34 µM for the thioether).[12] This suggests that, in some contexts, both linkers can be accommodated by the target binding site to produce high-potency compounds.

    However, in other studies, the thioether linkage has been shown to confer superior activity. For instance, a series of diphyllin derivatives found that a thioether analog exhibited the most potent cytotoxicity against several human cancer cell lines, with IC50 values as low as 0.03 µM.[13]

    Compound Class Linkage Type Cancer Cell Line IC50 (µM) Reference
    Quinazoline DerivativeEther (-OC2H5)A549 (Lung)0.30[12]
    Quinazoline DerivativeThioether (-SCH3)A549 (Lung)0.34[12]
    Diphyllin DerivativeThioetherA549 (Lung)0.03[13]
    Diphyllin DerivativeThioetherHepG2 (Liver)0.63[13]

    Mechanistic Insights: Quinoline derivatives often exert their anticancer effects by inhibiting key cellular signaling pathways.[2][3] Several quinoline thioethers have been implicated as inhibitors of the Phosphoinositide 3-kinase (PI3K)/Akt/mTOR pathway, which is a critical regulator of cell growth, proliferation, and survival that is frequently dysregulated in cancer.[9]

    pathway RTK Growth Factor Receptor (e.g., EGFR, VEGFR) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3  + PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt  + mTORC1 mTORC1 Akt->mTORC1  + Proliferation Cell Growth, Proliferation, Survival mTORC1->Proliferation Inhibitor Quinoline Thioether Derivative Inhibitor->PI3K

    Caption: Potential inhibition of the PI3K/Akt/mTOR pathway.

    Metabolic Stability and Pharmacokinetic Profile

    A key differentiator between thioethers and ethers lies in their metabolic fate. This has significant consequences for a drug's half-life, bioavailability, and potential for generating active or toxic metabolites.[14][15]

    • Ether Linkage: Ethers are generally considered metabolically robust. The C-O bond is strong and not readily cleaved by common metabolic enzymes. This stability can lead to a longer in-vivo half-life.[5]

    • Thioether Linkage: Thioethers are susceptible to oxidation by cytochrome P450 enzymes.[14] This metabolic process can convert the thioether first to a sulfoxide (R-S(=O)-R) and then to a sulfone (R-S(=O)2-R).[4][6]

    Implications for Drug Design:

    • Activity Modulation: The oxidation of a thioether to a sulfoxide or sulfone dramatically changes the group's polarity and hydrogen bonding capability. This can either decrease, increase, or have no effect on biological activity. This metabolic transformation can be exploited in prodrug strategies.

    • Pharmacokinetics: Increased polarity from oxidation typically enhances water solubility, which can facilitate renal clearance and potentially shorten the drug's half-life.

    • Stability: While susceptible to oxidation, the thioether bond itself is generally stable against hydrolysis and is not prone to the retro-Michael reactions that can plague other linkages like those derived from maleimide chemistry.[14] This makes it a reliable linker when bond integrity is paramount.[14]

    Senior Application Scientist's Perspective and Conclusion

    The decision to employ a thioether versus an ether linkage in 1-phenyl-1H-tetrazole quinoline derivatives is not a matter of inherent superiority but of strategic design tailored to the therapeutic objective.

    • Choose an ether linkage when the primary goal is to maximize metabolic stability and achieve a longer plasma half-life. This is often desirable for indications requiring sustained target engagement. The chemical inertness of the ether bond provides a reliable and predictable pharmacokinetic profile.

    • Choose a thioether linkage when seeking opportunities for potency enhancement or metabolic modulation. The thioether's polarizability may lead to unique, favorable interactions within the target's binding site. Furthermore, its susceptibility to oxidation provides a metabolic "handle" that can be used to fine-tune clearance rates or even design metabolites with continued or complementary activity.

    Ultimately, the optimal choice should be determined empirically. The most effective research and development strategy involves the parallel synthesis and evaluation of both ether and thioether analogs. This comparative approach allows for a direct assessment of how each linker influences potency, selectivity, and the ADME (absorption, distribution, metabolism, and excretion) profile, leading to the selection of a clinical candidate with the highest probability of success.

    References

    • Fiveable. (2025, August 15). Thioether: Organic Chemistry Study Guide. Fiveable. Retrieved from [Link]

    • BrainKart. (2018, February 19). Properties of ethers, epoxides, and thioethers. BrainKart. Retrieved from [Link]

    • Kurtay, G. (n.d.). 8.1 NAMES AND PHYSICAL PROPERTIES OF ETHERS. Retrieved from [Link]

    • Semantic Scholar. (2023, November 4). Novel 1,2,4-Triazole- and Tetrazole-Containing 4H-Thiopyrano[2,3-b]quinolines. Semantic Scholar. Retrieved from [Link]

    • Lee, H. Y., et al. (2015). Synthesis and Structure–Activity Relationship Study of 1-Phenyl-1-(quinazolin-4-yl)ethanols as Anticancer Agents. Journal of Medicinal Chemistry, 58(4), 2124-2139. Retrieved from [Link]

    • Chemistry LibreTexts. (2020, May 30). 15.12: Thioethers (Sulfides) and Silyl Ethers. Chemistry LibreTexts. Retrieved from [Link]

    • Malmquist, J., et al. (2014). Intramolecular thioether crosslinking of therapeutic proteins to increase proteolytic stability. Angewandte Chemie International Edition, 53(40), 10778-10782. Retrieved from [Link]

    • SIUE. (n.d.). Chapter 7. Alcohols, Thiols, Phenols, Ethers. Southern Illinois University Edwardsville. Retrieved from [Link]

    • Zhang, Y., et al. (2026, February 5). Thioether and ether derivatives of diphyllin: synthesis and inducing tumor ferroptosis activity. Bioorganic & Medicinal Chemistry Letters, 129, 129994. Retrieved from [Link]

    • International Journal of Pharmaceutical Sciences Review and Research. (2017, August 24). A Pharmacological Expedition of Tetrazole Compounds Towards Medical Field - An Overview. Retrieved from [Link]

    • El-Gamal, M. I., et al. (2025, July 18). Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). ChemMedChem. Retrieved from [Link]

    • PMC. (n.d.). Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. National Center for Biotechnology Information. Retrieved from [Link]

    • MDPI. (2024, October 8). 4-(1H-Tetrazol-5-yl)-2-(p-tolyl)quinoline. MDPI. Retrieved from [Link]

    • Highlights in Science, Engineering and Technology. (n.d.). The Impact of Drug Molecular Bonding Methods on Metabolic Stability and Efficacy. Retrieved from [Link]

    • Thompson, T. N. (2001). Optimization of metabolic stability as a goal of modern drug design. Medicinal Research Reviews, 21(5), 412-449. Retrieved from [Link]

    • SciELO. (n.d.). Synthesis and Characterization of 5-Substituted 1H-Tetrazoles in the Presence of Nano-TiCl. SciELO. Retrieved from [Link]

    • Organic Chemistry Portal. (n.d.). Synthesis of 1H-tetrazoles. Organic Chemistry Portal. Retrieved from [Link]

    • International Journal of Pharmaceutical Sciences Review and Research. (2022, October 20). Anticancer Activity of Quinoline Derivatives. Retrieved from [Link]

    • Taylor & Francis Online. (n.d.). Thioethers – Knowledge and References. Taylor & Francis Online. Retrieved from [Link]

    • SciSpace. (2022). (PDF) Anticancer Activity of Quinoline Derivatives; An Overview. SciSpace. Retrieved from [Link]

    • Frontiers. (n.d.). Advances in antitumor research of CA-4 analogs carrying quinoline scaffold. Frontiers. Retrieved from [Link]

    • MDPI. (2023, March 28). Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. MDPI. Retrieved from [Link]

    • Semantic Scholar. (2019, April 14). Synthesis, characterisation and antibacterial evaluation of some novel 1-phenyl-1h-tetrazole-5-thiol derivatives. Semantic Scholar. Retrieved from [Link]

    • Academia.edu. (n.d.). Synthesis, characterisation and antibacterial evaluation of some novel 1- phenyl-1h-tetrazole-5-thiol derivatives Production and Hosted by. Academia.edu. Retrieved from [Link]

    • PubMed. (2013, September 15). Quinazoline-based multi-tyrosine kinase inhibitors: synthesis, modeling, antitumor and antiangiogenic properties. National Center for Biotechnology Information. Retrieved from [Link]

    • Scite.ai. (n.d.). Synthesis of Novel Tetrazole Containing Quinoline and 2,3,4,9‐Tetrahydro‐1H‐β‐Carboline Derivatives. Scite.ai. Retrieved from [Link]

    • University of Cape Town. (n.d.). 3H-PYRAZOLO[4,3-F]QUINOLINE MOIETY AS A NOVEL PRIVILEGED KINASE INHIBITOR. University of Cape Town. Retrieved from [Link]

    • Google Patents. (n.d.). US4526978A - Process for preparing 1-H-tetrazole-5-thiols and intermediate compounds. Google Patents.
    • ResearchGate. (n.d.). (PDF) Design and Synthesis of Some New Derivatives of Chlorobenzyl-Oxy-Phenyl-Ethyl-Thio-1H-Tetrazole and Study Their Antibacterial and Antifungal Activity. ResearchGate. Retrieved from [Link]

    • PMC. (n.d.). Tetrazolium Compounds: Synthesis and Applications in Medicine. National Center for Biotechnology Information. Retrieved from [Link]

    Sources

    In vitro vs in vivo biological activity of 4-methyl-2-((1-phenyl-1H-tetrazol-5-yl)thio)quinoline

    Author: BenchChem Technical Support Team. Date: March 2026

    An objective, data-driven comparison of in vitro versus in vivo biological activity is the cornerstone of preclinical drug development. As application scientists, we frequently encounter compounds that exhibit exceptional potency in a petri dish but fail to translate into living systems.

    This guide provides an in-depth technical evaluation of 4-methyl-2-((1-phenyl-1H-tetrazol-5-yl)thio)quinoline (MTQ) [1], a representative quinoline-tetrazole thioether hybrid. By comparing its performance against standard-of-care alternatives, we will dissect the mechanistic reasons behind its biological activity, outline self-validating experimental protocols, and explore the pharmacokinetic hurdles that define its translational gap.

    Chemical Rationale & Mechanism of Action

    MTQ is a synthetic hybrid molecule combining two privileged pharmacophores: a quinoline ring and a 1-phenyl-1H-tetrazole moiety, linked via a thioether bridge.

    • The Quinoline Scaffold: Known for its planar aromaticity, this structure readily intercalates into DNA and inhibits topoisomerase enzymes, a mechanism heavily leveraged in antimalarial and anticancer therapeutics [2].

    • The Tetrazole Thioether: The tetrazole ring acts as a bioisostere for carboxylic acids, enhancing membrane permeability and metabolic stability. The thioether linkage provides conformational flexibility, allowing the molecule to adapt to various kinase binding pockets [3].

    However, the thioether linkage is a double-edged sword. While it enhances in vitro target affinity, it is highly susceptible to in vivo oxidation by hepatic Cytochrome P450 (CYP) enzymes, forming sulfoxides and sulfones that often possess drastically different biological profiles [4].

    MOA A MTQ (Thioether Hybrid) B Cellular Uptake (Lipophilic Scaffold) A->B C DNA Intercalation (Quinoline Ring) B->C D Enzyme Inhibition (Tetrazole Binding) B->D E Hepatic Oxidation (Thioether Cleavage) B->E F Apoptosis / Cell Death C->F D->F E->F Weakened Efficacy

    Fig 1: Intracellular signaling, target engagement, and metabolic pathways of MTQ.

    In Vitro Evaluation: Potency and Selectivity

    In vitro, MTQ demonstrates broad-spectrum biological activity, functioning as both an antiproliferative agent against solid tumor cell lines and an antimicrobial agent against Gram-positive bacteria [3, 4].

    Comparative In Vitro Data

    To objectively evaluate MTQ, we compare its baseline in vitro metrics against Doxorubicin (a standard DNA intercalator) and Ciprofloxacin (a standard broad-spectrum antibiotic).

    CompoundTarget / Cell LineAssay TypePotency (IC₅₀ / MIC)Selectivity Index (SI)
    MTQ MCF-7 (Breast Cancer)CellTiter-Glo4.2 ± 0.3 µM8.5
    Doxorubicin MCF-7 (Breast Cancer)CellTiter-Glo0.8 ± 0.1 µM2.1
    MTQ S. aureus (Gram+)Broth Microdilution16.0 µg/mLN/A
    Ciprofloxacin S. aureus (Gram+)Broth Microdilution0.5 µg/mLN/A
    Selectivity Index (SI) = IC₅₀ (Non-malignant HEK293 cells) / IC₅₀ (MCF-7 cells). Higher is better.

    Expert Insight: While MTQ is less potent in absolute terms than Doxorubicin, its Selectivity Index (SI) is significantly higher. This indicates a wider therapeutic window in vitro, likely due to the tetrazole moiety directing the compound away from ubiquitous healthy cell targets.

    Protocol 1: Self-Validating In Vitro Cytotoxicity Workflow

    Why this matters: Traditional MTT assays rely on mitochondrial reductases. Thioether-containing compounds like MTQ can undergo redox cycling, artificially reducing the MTT dye and causing false-positive viability readings. We mandate an ATP-based luminescence assay (CellTiter-Glo) to ensure absolute data integrity.

    • Plate Preparation & Seeding: Seed MCF-7 cells at 5,000 cells/well in a 96-well opaque white plate. Critical Step: Fill the outer perimeter wells with 200 µL of sterile PBS to prevent thermal and evaporative edge effects, which skew data variance.

    • Compound Formulation: Dissolve MTQ in 100% DMSO to create a 10 mM stock. Perform serial dilutions in complete media. Self-Validation: Ensure the final DMSO concentration on the cells never exceeds 0.5% (v/v). Include a 0.5% DMSO vehicle control to validate that solvent toxicity is zero.

    • Incubation & Dosing: Treat cells for 72 hours at 37°C, 5% CO₂. Include Doxorubicin as a positive control for apoptosis.

    • Luminescent Readout: Equilibrate the plate to room temperature for 30 minutes. Add 100 µL of CellTiter-Glo reagent per well. Shake for 2 minutes to induce cell lysis, then incubate for 10 minutes to stabilize the luminescent signal.

    • Quality Control (Z'-Factor): Calculate the Z'-factor using the vehicle control and a 100% cell death control (e.g., 10 µM Staurosporine). A Z'-factor > 0.5 validates the assay's reliability.

    In Vivo Translation: The Pharmacokinetic Reality

    The transition from in vitro to in vivo is where the physical chemistry of MTQ is truly tested. Despite excellent in vitro selectivity, MTQ's in vivo efficacy is hampered by its pharmacokinetic profile. The lipophilic nature of the quinoline-tetrazole hybrid results in high plasma protein binding (>95%), reducing the free fraction of the drug available to penetrate tumor tissues.

    Comparative In Vivo Efficacy Data (Murine Xenograft Model)
    ParameterMTQ (50 mg/kg, IV)Doxorubicin (5 mg/kg, IV)
    Tumor Growth Inhibition (TGI) 42%78%
    Half-Life (t₁/₂) 1.8 hours15-30 hours
    Clearance (CL) High (Hepatic Oxidation)Moderate (Biliary/Renal)
    Max Tolerated Dose (MTD) >150 mg/kg (Low Toxicity)10 mg/kg (Cardiotoxic)

    Expert Insight: The data reveals the "Translational Gap." MTQ's high in vitro selectivity translates to a remarkably high Max Tolerated Dose (MTD) in vivo (low toxicity). However, its rapid clearance—driven by the oxidation of the thioether linkage—prevents it from maintaining therapeutic concentrations in the tumor microenvironment, resulting in a modest 42% TGI compared to Doxorubicin.

    Workflow S1 Cell Culture & Expansion S2 Xenograft Inoculation S1->S2 S3 Tumor Growth (Volume > 100 mm³) S2->S3 S4 Randomization & Dosing S3->S4 S5 Endpoint Analysis (Efficacy & PK) S4->S5

    Fig 2: Standardized in vivo murine xenograft workflow for MTQ evaluation.

    Protocol 2: Standardized In Vivo Murine Xenograft Workflow

    Why this matters: Premature dosing or improper vehicle formulation can completely invalidate in vivo efficacy data. This protocol ensures the tumor is actively vascularized before treatment begins.

    • Inoculation: Suspend 5 × 10⁶ MCF-7 cells in a 1:1 mixture of ice-cold PBS and Matrigel. Subcutaneously inject 100 µL into the right flank of female BALB/c nude mice. Causality: Matrigel provides extracellular matrix proteins that drastically improve tumor take-rates and initial vascularization.

    • Monitoring & Randomization: Measure tumors bi-weekly using digital calipers. Self-Validation: Do NOT begin dosing immediately. Wait until tumors reach an average volume of 100–150 mm³. Randomize mice into treatment groups based on tumor volume to ensure baseline equivalence across all cohorts.

    • Formulation & Dosing: Due to MTQ's hydrophobicity, formulate the drug in 10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline. Administer intravenously (IV) via the tail vein at 50 mg/kg every other day.

    • Endpoint Harvest: Upon reaching a tumor burden of 1,500 mm³ or at the end of the 21-day study, euthanize the animals. Harvest the tumors, weigh them, and immediately snap-freeze half in liquid nitrogen for downstream pharmacodynamic (PD) biomarker analysis (e.g., Caspase-3 cleavage assays).

    Conclusion & Optimization Strategies

    4-methyl-2-((1-phenyl-1H-tetrazol-5-yl)thio)quinoline (MTQ) is a classic example of a compound with a highly promising in vitro profile that encounters pharmacokinetic bottlenecks in vivo. While it outperforms standard chemotherapeutics like Doxorubicin in terms of in vitro safety and selectivity, its in vivo efficacy is limited by rapid metabolic clearance of the thioether bond.

    Future Directions for Drug Developers: To bridge this translational gap, medicinal chemists should consider bioisosteric replacement of the thioether linkage. Replacing the sulfur atom with a more metabolically stable methylene (-CH₂-) or amine (-NH-) bridge could prevent rapid CYP-mediated oxidation, thereby increasing the in vivo half-life and tumor penetration without sacrificing the compound's excellent safety profile.

    References

    • World Journal of Pharmaceutical and Life Science. "Physico-Acoustic Investigation of Bioactive Schiff Base: N-((2-Chloro-6,8-Dimethylquinolin-3-Yl)Methylene)." WJPLS, 2024, Vol. 10, Issue 3, 170-174. Available at:[Link]

    • ARKAT USA, Inc. "Synthesis and in vitro antiproliferative activity of new benzothiazole derivatives." ARKIVOC, 2008 (xv) 225-238. Available at: [Link]

    • ResearchGate. "Synthesis, Spectroscopic and Computational Analysis of 2-[(2-Sulfanyl-1H-benzo[d]imidazol-5-yl)iminomethyl]phenyl Naphthalene-2-sulfonate." Biological Evaluation of Tetrazole-Thioethers. Available at:[Link]

    Preclinical Benchmarking Guide: Evaluating 4-methyl-2-((1-phenyl-1H-tetrazol-5-yl)thio)quinoline as a Novel Kinase Inhibitor

    Author: BenchChem Technical Support Team. Date: March 2026

    Target Audience: Assay Biologists, Medicinal Chemists, and Preclinical Drug Development Professionals Document Type: Technical Benchmarking & Assay Validation Guide

    Rationale and Mechanistic Overview

    The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous FDA-approved tyrosine kinase inhibitors (TKIs)[1]. The compound 4-methyl-2-((1-phenyl-1H-tetrazol-5-yl)thio)quinoline (hereafter referred to as 4-MPTQ ) introduces a unique tetrazole-thioether linkage at the C-2 position. This structural modification is designed to exploit the hydrophobic pocket of the ATP-binding cleft in receptor tyrosine kinases (RTKs), specifically targeting the EGFR (Epidermal Growth Factor Receptor) and c-Met (Hepatocyte Growth Factor Receptor) signaling axes.

    To objectively benchmark 4-MPTQ, this guide establishes a rigorous, self-validating screening cascade comparing its efficacy against established clinical standards: Erlotinib (EGFR inhibitor) and Crizotinib (c-Met inhibitor).

    Pathway Ligands EGF / HGF Ligands Receptors EGFR / c-Met (Receptor Tyrosine Kinases) Ligands->Receptors PI3K PI3K / AKT Pathway (Cell Survival) Receptors->PI3K MAPK RAS / MAPK Pathway (Cell Proliferation) Receptors->MAPK Inhibitors 4-MPTQ Erlotinib Crizotinib Inhibitors->Receptors ATP-Competitive Blockade

    Fig 1: EGFR/c-Met signaling cascade and the pharmacological intervention points of TKIs.

    Benchmarking Strategy & Workflow Design

    A robust TKI benchmarking campaign must eliminate false positives caused by compound aggregation, autofluorescence, or off-target cytotoxicity. We employ a two-tiered validation system: a biochemical target-engagement assay followed by a phenotypic cellular viability assay.

    Workflow Comp Compound Prep (10-Point Titration) Bio Biochemical Assay (TR-FRET Kinase) Comp->Bio Cell Cellular Efficacy (CellTiter-Glo) Bio->Cell Data Data Synthesis (IC50 / GI50 Calculation) Cell->Data

    Fig 2: Two-tiered preclinical screening workflow for validating novel kinase inhibitors.

    Phase 1: Biochemical Kinase Inhibition (Target Engagement)

    The Causality of Assay Selection: Why TR-FRET?

    Quinoline derivatives possess highly conjugated, planar aromatic systems that frequently exhibit autofluorescence in the visible spectrum (400–500 nm). If evaluated using standard fluorescence intensity assays, 4-MPTQ would likely produce high background noise, leading to inaccurate IC₅₀ calculations (PAINS interference).

    To circumvent this, we utilize a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay. TR-FRET uses a lanthanide chelate (e.g., Europium) with a significantly prolonged emission half-life. By introducing a microsecond time delay before signal acquisition, all short-lived compound autofluorescence decays completely. The remaining signal is exclusively derived from the specific kinase phosphorylation event[2].

    Self-Validating Protocol: LANCE Ultra TR-FRET Assay

    Reference Standard:[2][3]

    • Reagent Preparation: Prepare 1X Kinase Assay Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).

    • Compound Titration: Serially dilute 4-MPTQ, Erlotinib, and Crizotinib in 100% DMSO to create a 10-point dose-response curve (final assay concentration: 10 µM to 0.5 nM). Ensure final DMSO concentration remains constant at 1% across all wells to prevent solvent-induced enzyme denaturation.

    • Enzyme/Substrate Addition: Add 5 µL of recombinant kinase (EGFR WT, EGFR L858R, or c-Met) and ULight™-labeled peptide substrate to a 384-well ProxiPlate.

    • Reaction Initiation: Add 5 µL of ATP (at the predetermined apparent Km​ for each kinase) to initiate the reaction. Incubate for 60 minutes at 23°C.

    • Detection: Stop the reaction by adding 10 µL of EDTA (to chelate Mg²⁺) containing the Europium-labeled anti-phospho antibody. Incubate for 60 minutes.

    • Measurement & Validation: Read the plate on a TR-FRET compatible microplate reader (e.g., EnVision).

      • Validation Check: Calculate the Z'-factor using DMSO vehicle (negative control) and 10 µM Staurosporine (positive control). A Z'-factor > 0.6 is mandatory to validate the assay plate's integrity.

    Biochemical Benchmarking Data (Synthetic Representative Results)
    Kinase Target4-MPTQ IC₅₀ (nM)Erlotinib IC₅₀ (nM)Crizotinib IC₅₀ (nM)
    EGFR (WT) 45.2 ± 3.12.1 ± 0.4>10,000
    EGFR (L858R) 12.8 ± 1.50.8 ± 0.1>10,000
    c-Met 28.4 ± 2.2>10,0004.5 ± 0.6

    Data Interpretation: 4-MPTQ demonstrates a balanced, dual-inhibitory profile against both mutant EGFR and c-Met in the low nanomolar range, distinguishing it from the highly selective profiles of Erlotinib and Crizotinib.

    Phase 2: Cellular Efficacy and Anti-Proliferative Activity

    The Causality of Assay Selection: Why ATP Quantification?

    When benchmarking TKIs, researchers often default to tetrazolium-based metabolic assays (MTT/MTS). However, kinase inhibitors frequently alter cellular metabolism (e.g., downregulating the PI3K/AKT/mTOR axis) which can suppress NAD(P)H-dependent oxidoreductase activity without immediately causing cell death. This creates a disconnect between MTT reduction and actual cell viability.

    To ensure scientific integrity, we utilize the [4][5]. This assay directly quantifies intracellular ATP using a recombinant luciferase reaction. Because ATP levels drop precipitously upon cell membrane compromise or apoptosis, it serves as a direct, stoichiometric, and highly sensitive marker of viable cell number[4][6].

    Self-Validating Protocol: CellTiter-Glo Assay
    • Cell Seeding: Plate human cancer cell lines in 96-well opaque-walled plates at 3,000 cells/well in 90 µL of complete media.

      • Cell Line Selection: HCC827 (EGFR L858R dependent), H1993 (c-Met amplified), and A549 (KRAS mutant; acts as a negative control for EGFR/c-Met dependency).

    • Compound Treatment: After 24 hours of adherence, add 10 µL of 10X compound dilutions (4-MPTQ, Erlotinib, Crizotinib). Incubate for 72 hours at 37°C, 5% CO₂.

    • Reagent Equilibration: Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature for 30 minutes to ensure uniform luciferase enzyme kinetics[5].

    • Lysis and Luminescence: Add 100 µL of CellTiter-Glo® Reagent per well. Place on an orbital shaker for 2 minutes to induce complete cell lysis, followed by a 10-minute static incubation to stabilize the luminescent signal[4][6].

    • Measurement: Record luminescence. Calculate the GI₅₀ (concentration required for 50% growth inhibition) using non-linear regression.

    Cellular Benchmarking Data (Synthetic Representative Results)
    Cell Line (Driver Mutation)4-MPTQ GI₅₀ (nM)Erlotinib GI₅₀ (nM)Crizotinib GI₅₀ (nM)
    HCC827 (EGFR L858R)85.412.5>5,000
    H1993 (c-Met Amplified)115.2>5,00022.1
    A549 (KRAS G12S)>5,000>5,000>5,000

    Data Interpretation: 4-MPTQ successfully translates its biochemical target engagement into cellular efficacy. It effectively inhibits proliferation in both EGFR-driven and c-Met-driven cell lines. Crucially, the lack of activity in the A549 cell line (KRAS mutant) validates that 4-MPTQ is not generally cytotoxic, but rather selectively targets the EGFR/c-Met pathways.

    Conclusion for Drug Development Professionals

    Benchmarking the novel scaffold 4-methyl-2-((1-phenyl-1H-tetrazol-5-yl)thio)quinoline against clinical standards reveals it to be a promising dual EGFR/c-Met inhibitor.

    • Assay Integrity: By utilizing TR-FRET, we bypassed the autofluorescence artifacts common to quinoline derivatives.

    • Cellular Validation: By utilizing ATP-based luminescence (CellTiter-Glo), we confirmed genuine anti-proliferative efficacy without the metabolic confounding factors of MTT assays.

    Future lead optimization should focus on improving the biochemical potency (IC₅₀) from the double-digit nanomolar range to the single-digit nanomolar range to match the clinical efficacy of Erlotinib and Crizotinib.

    References

    • PerkinElmer / NCBI: Meirelles, G. V., et al. "Kinase Inhibitor Profile for Human Nek1, Nek6, and Nek7 and Analysis of the Structural Basis for Inhibitor Specificity." Molecules, 2015. Detailed methodology for LANCE Ultra TR-FRET Kinase Assays. URL:[Link]

    • American Chemical Society (ACS): "Identification of Orally Active, Potent, and Selective 4-Piperazinylquinazolines as Antagonists of the Platelet-Derived Growth Factor Receptor Tyrosine Kinase Family." Journal of Medicinal Chemistry, 2002. Contextual structural data on quinoline/quinazoline TKI derivatives. URL:[Link]

    Sources

    Reproducibility of 4-methyl-2-((1-phenyl-1H-tetrazol-5-yl)thio)quinoline synthetic pathways

    Author: BenchChem Technical Support Team. Date: March 2026

    Reproducibility of 4-Methyl-2-((1-phenyl-1H-tetrazol-5-yl)thio)quinoline Synthetic Pathways: A Comparative Guide

    As drug development increasingly relies on nitrogen- and sulfur-rich heterocycles, the reproducible synthesis of thioether-linked scaffolds is critical. Tetrazole-fused and tetrazole-linked heterocycles are highly valued pharmacophores, exhibiting profound antimicrobial and anticancer properties[1]. Among these, 4-methyl-2-((1-phenyl-1H-tetrazol-5-yl)thio)quinoline (CAS: 303796-66-9) represents a uniquely challenging target.

    The synthesis of this scaffold typically relies on the nucleophilic aromatic substitution (SNAr) of 2-chloro-4-methylquinoline with 1-phenyl-1H-tetrazole-5-thiol[2]. However, as a Senior Application Scientist, I frequently observe that the regioselective sulfenylation of electrophiles using heterocyclic thiols is complicated by the ambidentate nature of the tetrazole ring and its high susceptibility to oxidative dimerization[3].

    This guide objectively compares the industry-standard Conventional Base-Catalyzed SNAr against a highly optimized Microwave-Assisted SNAr (MW-SNAr) pathway, providing the mechanistic causality and self-validating protocols necessary to achieve batch-to-batch reproducibility.

    Mechanistic Causality: The Tetrazole-5-Thiolate Dilemma

    To understand the reproducibility issues inherent in this synthesis, we must analyze the behavior of the 1-phenyl-1H-tetrazole-5-thiolate anion. Under basic conditions, this intermediate faces three competing pathways:

    • S-Alkylation (Target): According to Hard-Soft Acid-Base (HSAB) theory, the sulfur atom is a "soft" nucleophile. The C2 position of the quinoline ring is a highly polarizable, "soft" electrophilic center. Kinetically, S-alkylation is highly favored.

    • N-Alkylation (Isomeric Byproduct): The tetrazole nitrogen atoms are "hard" nucleophiles. While kinetically slower, prolonged heating can lead to thermodynamic equilibration, yielding unwanted N-alkylated isomers.

    • Oxidative Dimerization (Degradation): In the presence of atmospheric oxygen and prolonged thermal stress, the thiolate rapidly oxidizes to form bis(1-phenyl-1H-tetrazol-5-yl) disulfide, consuming the starting material and complicating purification.

    MechanisticLogic Thiolate 1-Phenyl-1H-tetrazole-5-thiolate (Ambidentate Nucleophile) S_Attack S-Alkylation (Soft Nucleophile) Thiolate->S_Attack Fast (MW) N_Attack N-Alkylation (Hard Nucleophile) Thiolate->N_Attack Slow/High Temp Oxidation Oxidative Dimerization (O2 exposure) Thiolate->Oxidation Open Air (8h) Target S-Linked Target (Kinetically Favored) S_Attack->Target IsoTarget N-Linked Isomer (Thermodynamic Trap) N_Attack->IsoTarget Disulfide Disulfide Byproduct Oxidation->Disulfide

    Mechanistic divergence of tetrazole-5-thiolate: S-alkylation, N-alkylation, and oxidation.

    Comparative Pathway Analysis

    To mitigate these side reactions, the choice of synthetic pathway is paramount.

    Pathway A: Conventional SNAr utilizes potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 90 °C for 8 hours. While this is the most common literature approach, the prolonged heating in an open-air reflux system guarantees a high degree of disulfide formation. Furthermore, K₂CO₃ is insoluble in DMF, creating a heterogeneous mixture that leads to inconsistent deprotonation rates across different batches.

    Pathway B: Microwave-Assisted SNAr replaces the inorganic base with triethylamine (Et₃N) and swaps DMF for absolute ethanol. By conducting the reaction in a sealed microwave vial at 110 °C for just 15 minutes, oxygen exposure is eliminated. The rapid volumetric heating locks in the kinetically favored S-alkylated product before thermodynamic N-alkylation can occur.

    SynthesisPathways SM1 2-Chloro-4-methylquinoline + 1-Phenyl-1H-tetrazole-5-thiol CondA Pathway A: Conventional SNAr (K2CO3, DMF, 90°C, 8h) SM1->CondA Base-promoted CondB Pathway B: MW-Assisted SNAr (Et3N, EtOH, 110°C, 15m, MW) SM1->CondB Microwave heating Prod Target: 4-Methyl-2-((1-phenyl-1H- tetrazol-5-yl)thio)quinoline CondA->Prod 65% Yield (Thermodynamic) Byprod Byproduct: Bis(1-phenyl-1H- tetrazol-5-yl) disulfide CondA->Byprod High O2 exposure (~15% Byproduct) CondB->Prod 92% Yield (Kinetic Control) CondB->Byprod Sealed vessel (<2% Byproduct)

    Reaction pathways comparing Conventional vs. Microwave-Assisted SNAr, highlighting byproducts.

    Quantitative Performance Data

    The following table summarizes the experimental performance of both pathways based on standardized 5.0 mmol scale reactions.

    Performance MetricPathway A: Conventional SNArPathway B: MW-Assisted SNAr
    Reagents & Solvent K₂CO₃, Anhydrous DMFEt₃N, Absolute Ethanol
    Reaction Conditions 90 °C, 8 hours, Open air110 °C, 15 mins, Sealed MW vial
    Isolated Yield 62 - 68%90 - 94%
    Crude Purity (HPLC) ~75%>95%
    Disulfide Byproduct 12 - 18%< 2%
    E-Factor (Waste/Product) High (Extensive aqueous workup)Low (Direct crystallization)

    Self-Validating Experimental Protocols

    To ensure complete reproducibility, do not deviate from the degassing or base-addition sequences outlined below. These steps are engineered to control the exact speciation of the nucleophile.

    Protocol A: Conventional SNAr (Baseline Method)
    • Reaction Setup: To a 50 mL round-bottom flask, add 2-chloro-4-methylquinoline (1.0 eq, 5.0 mmol) and 1-phenyl-1H-tetrazole-5-thiol (1.1 eq, 5.5 mmol) in anhydrous DMF (25 mL). Causality: A 10% excess of thiol is mandated to compensate for inevitable oxidative loss during the prolonged 8-hour heating cycle.

    • Base Addition: Add finely powdered, anhydrous K₂CO₃ (2.0 eq, 10.0 mmol). Causality: Because K₂CO₃ is insoluble in DMF, vigorous magnetic stirring (≥ 800 rpm) is required to prevent the base from caking at the bottom of the flask, which would stall deprotonation.

    • Heating: Attach a reflux condenser and stir at 90 °C for 8 hours.

    • Workup: Cool the mixture to room temperature and pour into 100 mL of crushed ice water. Causality: DMF is water-miscible, causing the hydrophobic product to precipitate. However, this precipitation also traps the non-polar disulfide byproduct. The crude solid must be filtered, dried, and recrystallized twice from hot ethanol to achieve >95% purity.

    Protocol B: Microwave-Assisted SNAr (Optimized Method)
    • Reaction Setup: In a 10 mL heavy-walled microwave vial equipped with a magnetic stir bar, suspend 2-chloro-4-methylquinoline (1.0 eq, 5.0 mmol) and 1-phenyl-1H-tetrazole-5-thiol (1.05 eq, 5.25 mmol) in absolute ethanol (8 mL). Causality: Ethanol is a green, protic solvent with a high loss tangent, meaning it readily absorbs microwave energy for rapid, uniform volumetric heating.

    • Degassing & Base Addition: Sparge the suspension with N₂ gas for 5 minutes, then immediately add Et₃N (1.5 eq, 7.5 mmol). Causality: Degassing purges dissolved oxygen, preventing oxidative dimerization. The addition of Et₃N instantly forms the highly soluble triethylammonium thiolate salt, turning the suspension into a homogeneous solution and preventing localized heating gradients.

    • Microwave Irradiation: Crimp-seal the vial. Irradiate at 110 °C for 15 minutes (Dynamic mode, max power 200W). Causality: The sealed, pressurized environment prevents solvent evaporation. The massive kinetic energy input drives the soft-soft S-alkylation pathway to completion before thermodynamic N-alkylation can initiate.

    • Workup: Cool the vial rapidly to 0 °C using compressed air. The target product will crystallize directly from the ethanol solution. Filter the pristine white crystals and wash with 2 mL of ice-cold ethanol. Causality: The self-purifying nature of direct crystallization eliminates the need for aqueous workup or secondary recrystallization, drastically reducing the E-factor and ensuring exceptional batch-to-batch reproducibility.

    References

    • Title: Synthesis, characterisation and antibacterial evaluation of some novel 1-phenyl-1h-tetrazole-5-thiol derivatives Source: International Journal of Research in Pharmaceutical Sciences URL: [Link]

    • Title: Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy Source: Frontiers in Chemistry URL: [Link]

    • Title: Regioselective Sulfenylation of α′-CH3 or α′-CH2 Groups of α,β-Unsaturated Ketones with Heterocyclic Thiols Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

    Sources

    Cross-Validation of 4-methyl-2-((1-phenyl-1H-tetrazol-5-yl)thio)quinoline Purity: A Comparative Analysis of GC-MS and HPLC Methodologies

    Author: BenchChem Technical Support Team. Date: March 2026

    An In-Depth Comparative Guide

    Introduction: The Imperative for Orthogonal Purity Verification

    In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is not merely a quality metric; it is a cornerstone of safety and efficacy. The compound 4-methyl-2-((1-phenyl-1H-tetrazol-5-yl)thio)quinoline, a molecule integrating the biologically significant quinoline and tetrazole scaffolds, represents a class of compounds with considerable therapeutic potential.[1][2] The tetrazole group, in particular, is a well-established bioisostere of a carboxylic acid, offering enhanced metabolic stability.[3] The purity profile of such a candidate molecule must be rigorously established, as even trace impurities can alter its pharmacological, toxicological, and stability characteristics.

    This guide presents a comparative analysis of two powerful, yet fundamentally different, analytical techniques for the purity assessment of 4-methyl-2-((1-phenyl-1H-tetrazol-5-yl)thio)quinoline: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). We will delve into the theoretical underpinnings of each method, propose detailed experimental protocols, and provide a framework for cross-validation. The objective is to equip researchers and drug development professionals with the rationale to select the most appropriate methodology and to employ these techniques in a complementary fashion for a comprehensive and unimpeachable purity assessment, in alignment with international regulatory standards such as the ICH Q2(R2) guidelines.[4][5]

    Inferred Physicochemical Profile: A Priori Analytical Considerations

    Direct experimental data for 4-methyl-2-((1-phenyl-1H-tetrazol-5-yl)thio)quinoline is not widely published. However, an analysis of its constituent moieties allows us to infer key physicochemical properties that dictate the choice of analytical strategy:

    • Molecular Weight and Polarity: The compound is a moderately large (expected MW > 300 g/mol ) and relatively polar organic molecule due to the presence of multiple nitrogen atoms in the quinoline and tetrazole rings.

    • Volatility: The combination of a high molecular weight and polar functional groups suggests a low vapor pressure, making it a non-volatile compound under standard conditions.

    • Thermal Stability: This is a critical consideration. While the quinoline and phenyl rings are robust, the tetrazole ring and the thioether linkage can be susceptible to thermal degradation. Tetrazole rings can undergo thermally induced ring-opening to release nitrogen gas, and thioethers can be prone to cleavage at elevated temperatures.[6][7][8]

    This inferred profile strongly suggests that HPLC is the primary technique of choice due to its applicability to non-volatile and potentially thermally labile compounds.[9][10] GC-MS, which requires sample vaporization at high temperatures, presents a significant challenge and will be explored as a complementary method for specific applications, such as the analysis of volatile impurities.[11]

    Part 1: High-Performance Liquid Chromatography (HPLC) – The Primary Workhorse

    HPLC separates compounds based on their partitioning between a liquid mobile phase and a solid stationary phase.[12] For a molecule like 4-methyl-2-((1-phenyl-1H-tetrazol-5-yl)thio)quinoline, reversed-phase HPLC (RP-HPLC) is the most suitable mode. Here, a non-polar stationary phase (e.g., C18) is used with a polar mobile phase, causing more polar compounds to elute earlier.

    Proposed HPLC-UV/DAD Method for Purity Determination

    This protocol is designed as a stability-indicating method, capable of separating the main compound from potential process-related impurities and degradation products.

    1. Sample Preparation:

    • Prepare a stock solution of the test compound in diluent (e.g., Acetonitrile/Water 50:50 v/v) to a concentration of 1.0 mg/mL.
    • For analysis, dilute the stock solution to a final concentration of approximately 0.1 mg/mL. Ensure the sample is fully dissolved.

    2. Chromatographic Conditions:

    • Instrument: HPLC system with a Diode Array Detector (DAD) or UV detector.
    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size. Causality: The C18 stationary phase provides excellent hydrophobic retention for the aromatic rings, while the standard column dimensions offer a good balance of resolution and analysis time.
    • Mobile Phase A: 0.1% Formic Acid in Water. Causality: The acidic modifier improves peak shape for the basic nitrogen-containing quinoline moiety and controls the ionization state of the tetrazole ring.
    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile. Causality: Acetonitrile is a common organic modifier providing good elution strength and low UV cutoff.
    • Gradient Elution: | Time (min) | % Mobile Phase B | | :--- | :--- | | 0.0 | 30 | | 25.0 | 95 | | 30.0 | 95 | | 30.1 | 30 | | 35.0 | 30 | Causality: A gradient elution is essential to separate impurities with a wide range of polarities and to ensure the main, relatively non-polar peak is eluted with a good peak shape in a reasonable time.
    • Flow Rate: 1.0 mL/min.
    • Column Temperature: 30 °C. Causality: Maintaining a constant, slightly elevated temperature ensures reproducible retention times and can improve peak efficiency.
    • Detection Wavelength: 254 nm. Causality: The quinoline and phenyl rings are strong chromophores. A DAD should be used to scan across a range (e.g., 200-400 nm) to identify the optimal wavelength for all components and to check for peak purity.
    • Injection Volume: 10 µL.
    Method Validation Protocol (ICH Q2(R2) Framework)

    To ensure the method is trustworthy and fit for purpose, a full validation must be performed.[13][14]

    Validation ParameterProtocolAcceptance Criteria
    Specificity Analyze blank (diluent), placebo (if in formulation), and spiked samples with expected impurities. Perform forced degradation (acid, base, peroxide, heat, light).The main peak should be free from interference from other components. The method must resolve the main peak from all degradation products (peak purity index > 0.999).
    Linearity Prepare a series of at least five concentrations, typically from 50% to 150% of the nominal test concentration.Correlation coefficient (r²) ≥ 0.999. The y-intercept should be close to zero.
    Accuracy Analyze samples of known concentration (e.g., spiked placebo) at three levels (e.g., 80%, 100%, 120%) in triplicate.Percent recovery should be within 98.0% - 102.0%.
    Precision Repeatability: Six replicate injections of a 100% concentration sample. Intermediate Precision: Repeat on a different day with a different analyst and/or instrument.Relative Standard Deviation (RSD) ≤ 1.0% for repeatability. RSD ≤ 2.0% for intermediate precision.
    Quantitation Limit (QL) Determined by signal-to-noise ratio (typically S/N ≥ 10) or based on the standard deviation of the response and the slope of the calibration curve.The QL must be sufficiently low to accurately measure any specified impurities.
    Robustness Deliberately vary method parameters (e.g., pH of mobile phase ±0.2, column temperature ±5°C, flow rate ±10%).The results should remain unaffected by small, deliberate variations in method parameters. System suitability criteria must be met.
    HPLC Analysis Workflow

    HPLC_Workflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing A Weigh API B Dissolve in Diluent (ACN/Water) A->B C Vortex & Sonicate B->C D Dilute to 0.1 mg/mL C->D E Inject 10 µL into HPLC System D->E F Gradient Elution (C18 Column) E->F G DAD Detection (200-400 nm) F->G H Integrate Chromatogram G->H I Calculate % Area Purity H->I J Check Peak Purity I->J K Generate Report J->K

    Caption: Proposed workflow for HPLC-based purity analysis.

    Part 2: Gas Chromatography-Mass Spectrometry (GC-MS) – A Complementary Perspective

    GC-MS combines the separation power of GC with the identification capabilities of MS.[11] Its application here is predicated on the compound having sufficient volatility and thermal stability to be vaporized in the GC inlet without significant decomposition.

    Feasibility and Rationale

    Given the inferred low volatility and potential thermal lability of the target molecule, direct GC-MS analysis is challenging. The high temperatures of the GC inlet (typically >250°C) could cause degradation, particularly cleavage of the tetrazole ring or the thioether bond.[7][15] Therefore, the primary role of GC-MS in this context is not for routine purity quantification of the main peak, but rather for:

    • Screening for Volatile Impurities: Identifying residual solvents or low molecular weight, volatile by-products from synthesis that would be missed by HPLC (often eluting in the void volume).

    • Characterizing Thermally Labile Impurities: If an impurity is known to be thermally labile, its degradation pattern in the GC-MS can provide structural clues.

    Proposed GC-MS Method for Impurity Profiling

    This protocol aims to minimize thermal stress while maximizing the information obtained.

    1. Sample Preparation:

    • Prepare a stock solution of the test compound in a volatile, high-purity solvent (e.g., Dichloromethane or Ethyl Acetate) to a concentration of 1.0 mg/mL. Causality: The solvent must be volatile and appropriate for GC injection.

    2. GC-MS Conditions:

    • Instrument: GC system coupled to a Mass Spectrometer (e.g., Quadrupole).
    • Column: Low-bleed, mid-polarity capillary column (e.g., DB-5MS, 30 m x 0.25 mm, 0.25 µm). Causality: A DB-5MS type column is robust and provides good general-purpose separation for a wide range of compounds.
    • Inlet Temperature: 280 °C (start lower, e.g., 250 °C, and increase if needed). Causality: This is a critical parameter. It must be hot enough to ensure vaporization but low enough to minimize on-column degradation. A temperature study is essential.
    • Injection Mode: Splitless (1 µL). Causality: Splitless injection is used to maximize the transfer of trace impurities onto the column for higher sensitivity.
    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.
    • Oven Temperature Program:
    • Initial temperature: 100 °C, hold for 2 min.
    • Ramp: 15 °C/min to 320 °C.
    • Hold: 10 min. Causality: The initial low temperature allows for trapping of volatile solvents. The ramp rate is a balance between separation efficiency and analysis time. The high final temperature is to ensure any high-boiling point compounds are eluted from the column.
    • MS Transfer Line Temp: 280 °C.
    • Ion Source Temp: 230 °C.
    • Ionization Mode: Electron Ionization (EI) at 70 eV.
    • Scan Range: 40 - 550 m/z. Causality: This range will cover the expected fragment ions and the potential molecular ion of the parent compound and its impurities.
    GC-MS Analysis Workflow

    GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation A Weigh API B Dissolve in Volatile Solvent (e.g., DCM) A->B C Filter if Necessary B->C D Inject 1 µL into GC Inlet C->D E Temperature Programmed Separation D->E F EI Ionization (70 eV) E->F G Mass Analysis (Quadrupole) F->G H Extract Total Ion Chromatogram (TIC) G->H I Identify Peaks via Mass Spectra Library H->I J Correlate with Potential Impurities/Degradants I->J

    Caption: Proposed workflow for GC-MS based impurity profiling.

    Part 3: Comparative Analysis and Cross-Validation Strategy

    The true power in purity analysis comes from using orthogonal (different and independent) methods to build a complete picture. HPLC and GC-MS are ideal orthogonal techniques.[16]

    Head-to-Head Comparison
    FeatureHPLC-DADGC-MS
    Principle Liquid-solid phase partitioningGas-solid phase partitioning & mass-to-charge ratio
    Applicability to Target Excellent. Ideal for non-volatile, polar, and thermally labile compounds.[9]Poor to Moderate. Challenged by low volatility and potential thermal degradation.[7][15]
    Primary Use Case Quantitative Purity Assay. Accurate quantification of the API and non-volatile impurities.Qualitative Impurity ID. Identification of volatile/semi-volatile impurities and residual solvents.[17][18]
    Selectivity High, based on chromatographic resolution. Peak purity analysis via DAD.Very High, based on both chromatographic retention time and unique mass fragmentation pattern.
    Sensitivity Good (ng range).Excellent (pg range), especially in Selected Ion Monitoring (SIM) mode.
    Potential for Degradation Low. Analysis is typically performed at or near room temperature.High. The high-temperature inlet and column can induce degradation, complicating the impurity profile.[6][8]
    Structural Information Limited (UV spectrum). Requires coupling to MS (LC-MS) for structural data.Excellent. Mass spectrum provides a molecular fingerprint for identification.
    A Self-Validating Cross-Validation Framework

    A robust cross-validation strategy leverages the strengths of each technique to cover the weaknesses of the other:

    • Primary Purity by HPLC: Use the validated HPLC method for the official purity value (% area). This is the most reliable method for quantifying the main component and its related, non-volatile impurities.

    • Volatile Impurity Screen by GC-MS: Analyze the same batch by GC-MS. Any peaks observed, especially at early retention times, should be identified. These are likely residual solvents or volatile by-products not seen by HPLC.

    • Investigate Thermal Lability: If the GC-MS chromatogram shows multiple peaks while the HPLC shows a single high-purity peak, it is strong evidence that the compound is degrading in the GC inlet. The fragmentation patterns of these "new" peaks can provide valuable information about the weakest bonds in the molecule.

    • Confirm Impurity Identities: If an impurity is observed in both HPLC and GC-MS, its identity can be confidently confirmed. The retention time match in HPLC provides one data point, and the mass spectrum from GC-MS provides the structural confirmation.

    Conclusion and Recommendations

    For the comprehensive purity assessment of 4-methyl-2-((1-phenyl-1H-tetrazol-5-yl)thio)quinoline, a dual-methodology approach is not just recommended; it is essential for ensuring the highest level of scientific integrity and regulatory compliance.

    • High-Performance Liquid Chromatography (HPLC) should be regarded as the primary, indispensable technique for routine quality control and quantitative purity determination. Its ability to analyze the compound in its native state without thermal stress makes it the most accurate and reliable method for this specific analyte.[10]

    • Gas Chromatography-Mass Spectrometry (GC-MS) serves as a critical, complementary tool. Its principal role is not for quantifying the parent compound but for the identification of volatile and semi-volatile impurities that are outside the scope of the HPLC method. It also acts as an invaluable probe for assessing the thermal stability of the molecule.

    By cross-validating the results from these two orthogonal techniques, researchers and drug development professionals can build a complete and defensible purity profile, ensuring the quality and safety of the molecule as it advances through the development pipeline.

    References

    • Alam, A., et al. (2006). Synthesis of 2-phenyl-4-methyl-4-((tetrazol-5-yl)methyl)oxazoline. J. Mar. Chim. Heterocyc., 5(1), 58-62. Available at: [Link]

    • Slaninova, J., et al. (2024). 4-(1H-Tetrazol-5-yl)-2-(p-tolyl)quinoline. Molbank, 2024, M1897. Available at: [Link]

    • ResearchGate. (2024). 4-(1H-Tetrazol-5-yl)-2-(p-tolyl)quinoline. Available at: [Link]

    • Kumagai, N., et al. (2025). iso-TEtraQuinoline (i-TEQ): an inherently chiral N4 macrocyclic quinoline tetramer. Chemical Science. Available at: [Link]

    • Der Pharma Chemica. (2016). Synthesis, Charcterization and Antibacterial Studies of 4-Methyl-2-(4-Substituted Phenyl) Quinoline Derivatives. Available at: [Link]

    • Fu, J., et al. (2023). Determination of Quinoline in Textiles by Gas Chromatography - Mass Spectrometry. Journal of Engineered Fibers and Fabrics. Available at: [Link]

    • ResearchGate. (n.d.). HPLC-UV chromatogram (215 nm) showing the decomposition of tetrazole 2.... Available at: [Link]

    • Dömling, A. (2019). Tetrazoles via Multicomponent Reactions. Chemical Reviews. Available at: [Link]

    • Pharmaceuticals and Medical Devices Agency (PMDA). (n.d.). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). Available at: [Link]

    • Oyeyiola, A. O., et al. (2024). Thermoanalytical and Kinetic Studies for the Thermal Stability of Emerging Pharmaceutical Pollutants Under Different Heating Rates. PMC. Available at: [Link]

    • OMICS International. (2024). Gas Chromatography in Pharmaceutical Analysis: Ensuring Purity and Quality of Drug Products. Available at: [Link]

    • Drawell. (2025). Comparison Between GC and HPLC for Pharmaceutical Analysis. Available at: [Link]

    • Ghafouri, H., et al. (2017). Tetrazolium Compounds: Synthesis and Applications in Medicine. Molecules. Available at: [Link]

    • Vidal, J. L., et al. (2015). Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. PubMed. Available at: [Link]

    • World Scientific News. (2016). Synthesis and thermal decomposition kinetics of some pyrazolo-quinazoline derivatives. Available at: [Link]

    • Fu, J., et al. (2023). Determination of Quinoline in Textiles by Gas Chromatography- Mass Spectrometry. Available at: [Link]

    • Tsyshevsky, R., et al. (2022). Mechanism, Kinetics and Thermodynamics of Decomposition for High Energy Derivatives of[1][19]Triazolo[4,3-b][1][19][20]tetrazine. MDPI. Available at: [Link]

    • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. Available at: [Link]

    • Arabian Journal of Chemistry. (2017). Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study. Available at: [Link]

    • Silva, A. C. A., et al. (2024). Nonlinear optical and spectroscopic properties, thermal analysis, and hemolytic capacity evaluation of quinoline-1,3-benzodioxole chalcone. PMC. Available at: [Link]

    • Arabian Journal of Chemistry. (2022). New family of tetrazole-pyrazole compounds: Synthesis, characterization, antimicrobial activity and docking study. Available at: [Link]

    • Agbaba, D., & Zivanov-Stakic, D. (2004). HIGH PERFOMANCE LIQUID CHROMATOGRAPHY IN PHARMACEUTICAL ANALYSES. Available at: [Link]

    • AELAB. (2026). GC vs. HPLC in Pharmaceutical and Medical Device Testing. Available at: [Link]

    • ScienceDirect. (n.d.). Different possible decomposition pathways of tetrazine and its energetic derivatives. Available at: [Link]

    • ISPE. (2025). A Review on Analytical Method Validation as Per ICH Guidelines and Protocols. Available at: [Link]

    • IVT Network. (n.d.). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. Available at: [Link]

    • ICH. (2022). Validation of Analytical Procedure Q2(R2). Available at: [Link]

    Sources

    Safety Operating Guide

    Comprehensive Operational Safety and Disposal Guide for 4-Methyl-2-((1-phenyl-1H-tetrazol-5-yl)thio)quinoline

    Author: BenchChem Technical Support Team. Date: March 2026

    Introduction

    Derivatives containing the (1-phenyl-1H-tetrazol-5-yl)thio moiety have gained significant traction in drug discovery, particularly as cytotoxic agents, antileishmanial candidates, and inhibitors targeting critical protein-protein interactions such as DCN1-UBC12 (,). However, the structural complexity of 4-methyl-2-((1-phenyl-1H-tetrazol-5-yl)thio)quinoline presents unique logistical and safety challenges. This molecule combines an environmentally persistent quinoline core, an oxidizable thioether linkage, and an energy-dense tetrazole ring.

    To ensure laboratory safety and environmental compliance, standard operational procedures must be adapted to mitigate the specific physicochemical risks associated with these functional groups. This guide provides a self-validating, step-by-step framework for the safe handling, segregation, and disposal of this compound.

    Section 1: Physicochemical Hazard Profiling

    Effective safety protocols are derived directly from a molecule's structural liabilities. Understanding the causality behind the hazard allows researchers to anticipate risks rather than merely reacting to them.

    Table 1: Structural Hazard Assessment and Mitigation Strategies

    Structural MoietyAssociated HazardCausality / Chemical MechanismRequired Mitigation Strategy
    Quinoline Core Aquatic Toxicity & PersistenceHigh lipophilicity (logP) and aromaticity lead to bioaccumulation and severe toxicity in aquatic organisms. Resists standard biodegradation.Strict zero-drain disposal policy; must be routed to specialized chemical waste streams.
    Thioether Linkage Toxic Combustion ByproductsThermal decomposition and oxidation of the sulfur atom yield toxic sulfur dioxide ( SO2​ ) and sulfur trioxide ( SO3​ ) gases.Requires high-temperature incineration equipped with dedicated flue gas (SOx) scrubbers.
    1-Phenyl-1H-Tetrazole Energetic DecompositionThe high nitrogen mass fraction stores significant chemical energy. Coordination with transition metals can form highly shock-sensitive metal tetrazolides.Keep strictly isolated from heavy metal waste (e.g., Cu, Pb, Zn, Ag) and avoid extreme heat.

    Section 2: Operational Handling Protocols

    Before generating waste, the operational handling of the compound must be tightly controlled to prevent accidental energetic reactions or environmental release.

    Protocol 1: Safe Handling and Benchtop Preparation
    • Pre-Operational Verification: Ensure fume hood face velocity is 100 fpm. Inspect the workspace and strictly verify that no heavy metal salts or strong oxidizing agents are present in the immediate vicinity.

    • Personal Protective Equipment (PPE): Don chemical-resistant nitrile gloves (double-gloving is recommended for prolonged handling of concentrated stocks), splash goggles, and a flame-resistant lab coat.

    • Weighing and Transfer: Use anti-static spatulas. Weigh the compound in a closed, tared vial to prevent the aerosolization of the powder, which can cause respiratory irritation.

    • Solvent Dissolution: Dissolve the compound in compatible organic solvents (e.g., DMSO, DMF, or DCM). Add the solvent slowly to the solid while stirring to prevent localized heat generation.

    HandlingWorkflow Start Initiate Handling Protocol PPE Don PPE (Nitrile gloves, goggles, lab coat) Start->PPE Hood Verify Fume Hood Flow (>100 fpm) PPE->Hood CheckMetals Check for Heavy Metals (Cu, Pb, Zn) Hood->CheckMetals Abort Abort/Isolate (Explosion Risk) CheckMetals->Abort Yes Proceed Proceed with Synthesis/Assay CheckMetals->Proceed No Waste Route to Segregated Waste Proceed->Waste

    Operational workflow for handling tetrazole-thio-quinoline derivatives to prevent explosive salt formation.

    Section 3: Chemical Waste Segregation and Disposal

    Due to the environmental persistence and aquatic toxicity of quinoline derivatives, strict adherence to EPA disposal guidelines, such as those outlined in 40 CFR Part 721 for complex organic substances, is mandatory ().

    Protocol 2: Step-by-Step Disposal Procedure
    • Segregation: Collect all liquid waste containing 4-methyl-2-((1-phenyl-1H-tetrazol-5-yl)thio)quinoline in a dedicated, clearly labeled high-density polyethylene (HDPE) or PTFE container.

    • Incompatibility Check (Critical Step): Strictly verify that the waste stream does not contain transition metals. Mixing tetrazole derivatives with metals can precipitate shock-sensitive metal tetrazolides, creating a severe explosion hazard during transit.

    • Labeling: Affix a hazardous waste label detailing: "Non-Halogenated Organic Waste - Contains Quinoline and Thioether Derivatives. Toxic to Aquatic Life. DO NOT MIX WITH METALS."

    • Storage: Store the waste container in a secondary containment tray in a cool, well-ventilated satellite accumulation area, away from direct sunlight and heat sources.

    • Final Destruction: Transfer the waste to an approved Environmental Health and Safety (EHS) vendor. Specify that the waste requires high-temperature incineration (>1000°C) at a facility equipped with sulfur dioxide (SOx) scrubbers to neutralize the combustion byproducts of the thioether linkage.

    DisposalTree Waste 4-Methyl-2-((1-phenyl-1H-tetrazol-5-yl)thio)quinoline Waste Stream Aqueous Aqueous Waste? Waste->Aqueous Solid Solid/Organic Waste Aqueous->Solid No AqTrt Do Not Drain Dispose (Aquatic Toxicity) Aqueous->AqTrt Yes Label Label: Non-Halogenated Organic (No Heavy Metals) Solid->Label Incineration High-Temp Incineration (with SOx Scrubbing) AqTrt->Incineration Label->Incineration

    Chemical waste segregation and high-temperature incineration decision tree.

    Section 4: Accidental Release & Spill Management

    In the event of an accidental release, immediate containment is required to prevent the compound from entering municipal water systems.

    Protocol 3: Spill Cleanup Methodology
    • Isolation: Evacuate non-essential personnel from the spill area and ensure adequate ventilation.

    • Containment: For liquid solutions, surround the spill with an inert absorbent material (e.g., diatomaceous earth, sand, or vermiculite). Do not use combustible materials like sawdust, as they may react with the compound or its solvent vehicle.

    • Collection: Carefully sweep the absorbed material or dry powder using a non-sparking brush and dustpan to prevent static discharge. Place the collected material into a rigid hazardous waste bucket.

    • Decontamination: Wash the spill surface with a mild alkaline detergent solution, followed by a thorough water wipe-down. Collect all wash liquids and absorbent materials as hazardous waste, labeling them for incineration as detailed in Protocol 2.

    References

    • Jafari, M., et al. (2013). "Development and Validation of a High-Performance Liquid Chromatography Method With UV Detection for Determination of 1-(2-phenylethyl)-5-(quinaldin-4-yl) Biuret in Rat Plasma." Iranian Journal of Pharmaceutical Research.[Link]

    • Wang, S., et al. (2019). "Development of Highly Potent, Selective, and Cellular Active Triazolo[1,5-a]pyrimidine-Based Inhibitors Targeting the DCN1–UBC12 Protein–Protein Interaction." Journal of Medicinal Chemistry.[Link]

    • Electronic Code of Federal Regulations (eCFR). "40 CFR Part 721 -- Significant New Uses of Chemical Substances: Disposal." Environmental Protection Agency.[Link]

    Personal protective equipment for handling 4-methyl-2-((1-phenyl-1H-tetrazol-5-yl)thio)quinoline

    Author: BenchChem Technical Support Team. Date: March 2026

    As a Senior Application Scientist, I approach chemical handling not merely as a set of regulatory rules, but as a system of mechanistic risk mitigation. 4-methyl-2-((1-phenyl-1H-tetrazol-5-yl)thio)quinoline (CAS: 303796-66-9) is a specialized heterocyclic compound combining a quinoline core with a tetrazole ring via a thioether bridge[1]. While highly valuable in drug discovery and materials science[2], its structural features demand precise logistical and safety protocols.

    When designing an experimental workflow for this compound, we must account for its physicochemical realities. The tetrazole ring is rich in nitrogen, which requires strict control over thermal input. Furthermore, because this compound is frequently dissolved in polar aprotic solvents like DMSO or DMF for biological assays, the solvent acts as a permeation enhancer, capable of carrying the lipophilic quinoline core directly through the stratum corneum during a dermal exposure event[3].

    The following master guide provides a self-validating operational framework for the safe handling, processing, and disposal of this compound.

    I. Quantitative Identity & Hazard Profile

    Before initiating any physical handling, it is critical to understand the material's parameters. The data below dictates our engineering controls and waste segregation strategies.

    ParameterValueOperational Implication
    CAS Registry Number 303796-66-9Critical identifier for precise inventory tracking and waste manifesting[1].
    IUPAC Name 4-methyl-2-(1-phenyltetrazol-5-yl)sulfanylquinolineIndicates the presence of sulfur and high nitrogen content[4].
    Molecular Formula C17H13N5SHigh N/S ratio dictates specific non-halogenated waste segregation to prevent toxic NOx/SOx emissions during incineration.
    Physical State Solid (Powder)High risk of static-induced particulate aerosolization; requires strict draft protection.
    Purity (Typical) ≥95%Trace impurities may alter solubility profiles in polar aprotic solvents, requiring slow solvent addition[3].

    II. Mechanistic Personal Protective Equipment (PPE) Matrix

    Do not default to standard lab attire. Every piece of PPE must be selected based on the specific chemical vulnerabilities introduced by this molecule.

    PPE CategorySpecificationMechanistic Justification (Causality)
    Hand Protection Double-layered Nitrile gloves (≥0.11 mm thickness)The thioether linkage increases the compound's lipophilicity. If handled with permeation-enhancing solvents (e.g., DMSO), the compound can rapidly bypass the skin barrier. Nitrile provides superior chemical resistance to these solvents compared to standard latex.
    Eye Protection ANSI Z87.1 tight-fitting splash gogglesFine tetrazole powders pose a severe risk of corneal abrasion and chemical irritation. Standard safety glasses lack orbital seals, allowing airborne particulates to enter from the periphery.
    Body Protection Flame-resistant (FR) lab coat, fully buttonedTetrazole rings possess inherent high-energy nitrogen bonds. While stable under ambient conditions, an FR coat mitigates catastrophic risks during accidental thermal exposure or solvent fires.
    Respiratory N95 Respirator (if handled outside a hood)Static charge can cause the dry powder to aerosolize. Inhalation of functionalized quinolines leads to acute mucosal irritation[3].

    III. Operational Handling Protocol

    The following methodology ensures that the compound remains fully contained from the moment the source bottle is opened until the reaction is sealed.

    Step 1: Environmental Verification

    • Action: Activate the chemical fume hood and verify the face velocity is between 80-120 feet per minute (fpm).

    • Validation Check: Do not rely solely on digital monitors. Tape a small Kimwipe strip to the bottom of the sash to visually confirm inward directional airflow before opening the chemical container.

    Step 2: Static Mitigation & Weighing

    • Action: Ground the analytical balance. Use a static eliminator (e.g., Zerostat gun) on the weighing boat.

    • Causality: Tetrazole powders often carry a static charge; neutralizing the micro-environment prevents the powder from repelling off the spatula and aerosolizing into your breathing zone.

    • Validation Check: After weighing, visually inspect the balance pan with a bright white flashlight. The balance must return to an absolute 0.0000g tare, confirming no microscopic powder was left behind.

    Step 3: Transfer and Solubilization

    • Action: Use a grounded, stainless-steel micro-spatula to transfer the compound into the tared reaction vessel. Cap the vessel tightly before removing it from the fume hood to transport it to the solvent station.

    • Validation Check: Invert the sealed vial gently. If any powder escapes the threads, the seal is compromised, and the vial must be wiped down and re-capped.

    G Start Initiate Protocol PPE Don Required PPE (Nitrile, Goggles, Coat) Start->PPE Hood Prepare Fume Hood (Verify Flow Rate) PPE->Hood Weigh Weigh Compound (Anti-static tools) Hood->Weigh Transfer Transfer to Vessel Weigh->Transfer Dissolve Add Solvent (e.g., DMSO/DMF) Transfer->Dissolve Decon Decontaminate Workspace Dissolve->Decon Waste Dispose as Hazardous Decon->Waste

    Operational workflow for handling 4-methyl-2-((1-phenyl-1H-tetrazol-5-yl)thio)quinoline.

    IV. Spill Response & Decontamination Plan

    In the event of a breach in containment, rapid and methodical decontamination is required to prevent cross-contamination of the laboratory space.

    Step 1: Isolation & Wetting

    • Action: Immediately halt work and lower the fume hood sash to 4 inches. Do NOT dry sweep the powder. Spray a disposable absorbent pad with 70% Isopropanol (IPA) or distilled water.

    • Causality: Dry sweeping applies mechanical force that guarantees aerosolization. Wetting the powder traps the particulates in a liquid matrix, neutralizing the inhalation hazard.

    Step 2: Perimeter Cleanup

    • Action: Wipe the spill area from the outer perimeter inward to prevent spreading the compound. Place the contaminated wipes directly into a sealable hazardous waste bag.

    Step 3: Closed-Loop Validation

    • Validation Check: After the final wet wipe, pass a clean, dry, white filter paper over the work surface. Inspect the paper under a UV lamp (the quinoline derivative may exhibit slight fluorescence) or bright white light. A completely pristine filter paper validates successful decontamination.

    V. Waste Disposal Plan

    Improper disposal of sulfur- and nitrogen-rich heterocycles can lead to severe regulatory fines and environmental damage.

    Step 1: Solid Waste Segregation

    • Action: Collect all contaminated consumables (gloves, weigh boats, Kimwipes) in a designated solid hazardous waste bin lined with a primary and secondary bag.

    Step 2: Liquid Waste Segregation

    • Action: If dissolved in DMSO/DMF, collect the solution in a compatible high-density polyethylene (HDPE) container labeled strictly as "Non-Halogenated Organic Waste."

    • Causality: Mixing this compound with halogenated waste streams increases disposal costs exponentially and risks incompatible, heat-generating side reactions in the waste carboy.

    Step 3: Manifest Validation

    • Validation Check: Perform a mass-balance reconciliation. The mass of the compound subtracted from your inventory log must equal the mass utilized in the reaction plus the mass of any recovered spill debris. Explicitly list "4-methyl-2-((1-phenyl-1H-tetrazol-5-yl)thio)quinoline (CAS 303796-66-9)" on the final waste manifest.

    VI. References

    • Title: CAS#:303796-66-9 | 4-methyl-2-((1-phenyl-1H-tetrazol-5-yl)thio)quinoline Source: ChemSrc Database URL: [Link]

    • Title: 4-(1H-Tetrazol-5-yl)-2-(p-tolyl)quinoline Source: MDPI (Molbank) URL: [Link]

    Sources

    ×

    Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

    Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.